3-[(3,3-Dimethylbutanoyl)amino]benzoic acid
Description
Properties
IUPAC Name |
3-(3,3-dimethylbutanoylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)8-11(15)14-10-6-4-5-9(7-10)12(16)17/h4-7H,8H2,1-3H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPJVCYHCRNXQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588538 | |
| Record name | 3-(3,3-Dimethylbutanamido)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-42-1 | |
| Record name | 3-[(3,3-Dimethyl-1-oxobutyl)amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915923-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3,3-Dimethylbutanamido)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is 3-[(3,3-Dimethylbutanoyl)amino]benzoic acid
An In-depth Technical Guide to 3-[(3,3-Dimethylbutanoyl)amino]benzoic acid
Executive Summary
This technical guide provides a comprehensive overview of this compound (CAS No. 915923-42-1), a substituted aminobenzoic acid derivative. While specific biological applications for this exact molecule are not extensively documented in publicly available literature, its structure is of significant interest to researchers in medicinal chemistry and materials science. The molecule is comprised of a meta-aminobenzoic acid (MABA) core, a scaffold known for its utility in organic synthesis and the formation of supramolecular structures.[1] The amine is acylated with a 3,3-dimethylbutanoyl group, which introduces a bulky, lipophilic tert-butyl moiety.
This guide details the compound's chemical identity, physicochemical properties, and a robust, step-by-step synthesis protocol based on established amide coupling methodologies. Furthermore, it explores the potential applications of this molecule as a synthetic intermediate, contextualized by the known biological activities of related aminobenzoic acid derivatives, which have shown promise as anticancer, anti-inflammatory, and anti-Alzheimer's agents.[2][3][4] Safety, handling, and characterization techniques are also discussed to provide a complete resource for laboratory professionals.
Chemical Identity and Physicochemical Properties
Nomenclature and Identifiers
-
Systematic IUPAC Name: 3-(3,3-dimethylbutanoylamino)benzoic acid[]
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Common Name: this compound
-
CAS Number: 915923-42-1[]
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Synonyms: CHEMBRDG-BB 9071546, Albb-003565[]
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InChI Key: FLPJVCYHCRNXQX-UHFFFAOYSA-N[]
Chemical Structure
The molecular structure consists of a benzoic acid functional group and a 3,3-dimethylbutanamide group substituted at the meta (position 3) of the benzene ring. The bulky tert-butyl group is a defining feature that can significantly influence the molecule's steric and electronic properties.
Caption: Retrosynthetic analysis of the target compound.
Detailed Experimental Protocol: Synthesis
This protocol describes the synthesis via the Schotten-Baumann reaction, which is well-suited for acylating amines.
Materials:
-
3-Aminobenzoic acid (MABA), CAS 99-05-8 [6]* 3,3-Dimethylbutanoyl chloride, CAS 7065-46-5 [7][8]* Sodium hydroxide (NaOH) or another suitable base (e.g., pyridine, triethylamine)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1M solution
-
Deionized water
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 3-aminobenzoic acid in a 10% aqueous solution of sodium hydroxide. Cool the flask in an ice bath to 0-5 °C.
-
Causality: The basic solution deprotonates the carboxylic acid group of MABA, increasing its solubility in the aqueous phase and ensuring the amine group remains free and nucleophilic. Cooling is critical to control the exothermicity of the subsequent acylation reaction.
-
-
Addition of Acyl Chloride: While vigorously stirring the cooled MABA solution, slowly add 1.05 equivalents of 3,3-dimethylbutanoyl chloride dropwise. A separate solution of the acyl chloride in a water-immiscible organic solvent like DCM can be used for better control.
-
Causality: Slow addition prevents a rapid, uncontrolled reaction and potential side reactions. The two-phase system (aqueous/organic) defines the Schotten-Baumann conditions, where the reaction occurs at the interface. The base in the aqueous layer neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.
-
-
Reaction: Allow the mixture to stir vigorously in the ice bath for 1 hour, then let it warm to room temperature and continue stirring for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting amine.
-
Workup - Quenching and Acidification: Once the reaction is complete, transfer the mixture to a separatory funnel. If a two-phase system was used, separate the layers. If not, add DCM to extract the product. Carefully acidify the aqueous layer with 1M HCl to a pH of approximately 2-3. The desired product, being a carboxylic acid, will precipitate out of the aqueous solution.
-
Causality: Acidification protonates the carboxylate group, rendering the product insoluble in water and allowing for its isolation by filtration.
-
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the collected solid under vacuum to yield the crude product.
Detailed Experimental Protocol: Purification
Recrystallization is the preferred method for purifying the solid product.
Procedure:
-
Solvent Selection: Choose a suitable solvent system for recrystallization. A common choice would be an ethanol/water or methanol/water mixture. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Potential Applications in Research and Drug Discovery
Role as a Synthetic Building Block
The primary utility of this compound is as a specialized building block in organic synthesis. The presence of a free carboxylic acid group allows for further chemical modifications, such as:
-
Esterification to produce a wide array of esters.
-
Amide bond formation with other amines to create more complex molecules.
-
Reduction to the corresponding alcohol.
The Aminobenzoic Acid Scaffold: A Gateway to Bioactivity
While this specific compound is not a known drug, its core structure is derived from aminobenzoic acid, a "privileged scaffold" in medicinal chemistry. [3]
-
para-Aminobenzoic Acid (PABA) Derivatives: PABA is a well-established building block for pharmaceuticals. [3]Its derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and anti-Alzheimer's properties. [2][4]PABA itself is known for its use in sunscreens due to its ability to absorb UV radiation. [9]* meta-Aminobenzoic Acid (MABA) Derivatives: The MABA isomer is a valuable component for creating peptide-based frameworks and other ordered supramolecular structures. [1]Hybrids of isatin and aminobenzoic acid have been synthesized and evaluated as antibacterial and antibiofilm agents. [10] The synthesis of this compound provides a platform for researchers to explore novel derivatives that may share or modulate these known biological activities.
Structure-Activity Relationship (SAR) Considerations
The introduction of the 3,3-dimethylbutanoyl group provides a unique structural feature for SAR studies:
-
Lipophilicity: The tert-butyl group significantly increases the lipophilicity of the molecule compared to a simple acetyl or benzoyl group. This can enhance membrane permeability and alter pharmacokinetic properties.
-
Steric Hindrance: The bulky nature of the substituent can influence how the molecule fits into the binding pocket of a target enzyme or receptor, potentially leading to improved selectivity.
-
Metabolic Stability: The quaternary carbon of the tert-butyl group is resistant to oxidative metabolism, which may increase the metabolic stability and in vivo half-life of drug candidates derived from this scaffold.
Caption: Key structural features for SAR studies.
Safety, Handling, and Storage
Hazard Assessment
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3-Aminobenzoic Acid: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. [11][12][13]It is also noted to be sensitive to light and air. [11]* 3,3-Dimethylbutanoyl Chloride: As an acyl chloride, it is expected to be corrosive and highly reactive. It reacts with water, releasing HCl gas. [14]It is also flammable. [14]* Product: The final product is an amide and a carboxylic acid. It should be handled as a potential eye, skin, and respiratory irritant.
Recommended Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. * Skin and Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Protect from moisture and light.
First Aid Measures
-
If Inhaled: Move person to fresh air. If breathing is difficult, give oxygen. [11]* In Case of Skin Contact: Immediately wash off with plenty of soap and water. [11]* In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [11]* If Swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician. [11]
References
-
American Custom Chemicals Corporation. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 3-Aminobenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]
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Benke, F. A., et al. (2023). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 10), 919–922. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Aminobenzoic acid. Retrieved from [Link]
-
Haroon, F., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(20), 7183. Retrieved from [Link]
-
MDPI. (2022). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]
-
Eldeeb, A. E., et al. (2023). Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents. Frontiers in Chemistry, 11, 1205307. Retrieved from [Link]
-
PubChem. (n.d.). 3,3-Dimethylbutanoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
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Patsnap. (2024). What is Aminobenzoic acid used for?. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). 3,3-DIMETHYLBUTANOYL CHLORIDE. Retrieved from [Link]
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ResearchGate. (2023). Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a therapeutic option for the treatment of bladder cancer. Retrieved from [Link]
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GlobalRx. (n.d.). Clinical Profile: Aminobenzoic Acid USP (PABA). Retrieved from [Link]
Sources
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- 7. 3,3-Dimethylbutanoyl chloride | C6H11ClO | CID 81514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 9. What is Aminobenzoic acid used for? [synapse.patsnap.com]
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3-[(3,3-Dimethylbutanoyl)amino]benzoic acid structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 3-[(3,3-Dimethylbutanoyl)amino]benzoic acid
Abstract
This technical guide provides a comprehensive, multi-faceted approach to the definitive structure elucidation of this compound. Designed for researchers, analytical scientists, and professionals in drug development, this document moves beyond simple data reporting to detail the strategic application and interpretation of modern spectroscopic techniques. We will explore the causality behind experimental choices in Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) Spectroscopy. Each protocol is presented as a self-validating system, where data from orthogonal techniques are integrated to confirm the molecular structure with the highest degree of confidence. The methodologies and interpretations are grounded in authoritative spectroscopic principles, supported by comprehensive citations.
Introduction and Molecular Overview
The compound this compound (Molecular Formula: C₁₃H₁₇NO₃, Molecular Weight: 235.28 g/mol ) is a substituted aromatic amide. Its structure incorporates a meta-substituted benzoic acid core, an amide linkage, and a sterically hindered 3,3-dimethylbutanoyl (also known as a pivaloyl or neopentanoyl) group.
Accurate structure elucidation is a non-negotiable cornerstone of chemical research and pharmaceutical development. It ensures compound identity, purity, and safety, forming the basis for understanding its physicochemical properties, biological activity, and metabolic fate. This guide outlines a systematic workflow to unambiguously determine its constitution.
Key Structural Features for Spectroscopic Analysis:
-
Aromatic Ring: A 1,3-disubstituted (meta) benzene ring.
-
Carboxylic Acid: A -COOH group directly attached to the aromatic ring.
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Secondary Amide: A -C(O)NH- linkage.
-
Neopentyl Group: A tert-butyl group, -C(CH₃)₃, attached to a methylene group (-CH₂-).
// Connections C1 -- C_cooh; C_cooh -- O1_cooh [style=double]; C_cooh -- O2_cooh;
C3 -- N_amide; N_amide -- C_amide_co;
C_amide_co -- C_ch2; C_ch2 -- C_quat; C_quat -- C_me1; C_quat -- C_me2; C_quat -- C_me3; }
The Elucidation Workflow: An Integrated Approach
Caption: Figure 2. Overall workflow for structure elucidation.
Mass Spectrometry: Molecular Weight and Fragmentation
Expertise & Experience: The first step in analyzing an unknown compound is to determine its molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this, providing mass accuracy to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula, immediately constraining the number of possible structures.
Protocol: ESI-HRMS Analysis
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 1:1).
-
Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.
-
Data Acquisition (Positive Ion Mode): Acquire the full scan mass spectrum. The ESI process will typically generate the protonated molecule [M+H]⁺. It is also common to observe adducts like the sodiated molecule [M+Na]⁺.
-
Data Acquisition (MS/MS): Isolate the [M+H]⁺ ion and subject it to Collision-Induced Dissociation (CID) to generate a fragmentation spectrum. This provides crucial information about the molecule's substructures.[1][2]
Data Interpretation
The expected data provides interlocking evidence for the proposed structure.
| Ion | Calculated m/z (C₁₃H₁₇NO₃) | Expected m/z | Information Provided |
| [M+H]⁺ | 236.1281 | ~236.13 | Confirms molecular weight and elemental formula. |
| [M+Na]⁺ | 258.1100 | ~258.11 | Further confirms molecular weight. |
| [M+H - H₂O]⁺ | 218.1176 | ~218.12 | Loss of water from the carboxylic acid group. |
| [C₈H₈NO₂]⁺ | 150.0549 | ~150.05 | Cleavage of the amide C-N bond, representing the protonated 3-aminobenzoic acid moiety. |
| [C₆H₁₁O]⁺ | 99.0804 | ~99.08 | Cleavage of the amide C-N bond, representing the 3,3-dimethylbutanoyl cation. |
| [M+H - C₄H₉]⁺ | 179.0601 | ~179.06 | Loss of the tert-butyl radical (57 Da), a characteristic fragmentation for this group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint
Expertise & Experience: While MS provides the formula, NMR spectroscopy maps out the precise carbon-hydrogen framework. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is essential for a complete and irrefutable assignment. The choice of a deuterated solvent is critical; DMSO-d₆ is often preferred for compounds with acidic (COOH) and amide (NH) protons, as it slows their exchange and allows for their observation.
Caption: Figure 3. Logic flow of NMR experiments for structure assembly.
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Data Acquisition: Acquire standard ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra.[3][4]
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 | br s | 1H | -COOH | Highly deshielded acidic proton; signal is often broad and will exchange upon addition of D₂O. |
| ~10.1 | s | 1H | -NH- | Amide proton, deshielded by the adjacent carbonyl.[5] |
| ~8.2 | t (or s) | 1H | Ar-H (H2) | Proton between the two substituents, often appears as a triplet or singlet. |
| ~7.8 | d | 1H | Ar-H (H6) | Proton ortho to the carboxylic acid group, deshielded. |
| ~7.7 | d | 1H | Ar-H (H4) | Proton ortho to the amide group. |
| ~7.4 | t | 1H | Ar-H (H5) | Proton meta to both groups, shows coupling to two neighbors. |
| ~2.2 | s | 2H | -CH₂- | Methylene protons adjacent to the amide carbonyl. No adjacent protons, hence a singlet. |
| ~1.0 | s | 9H | -C(CH₃)₃ | Nine equivalent protons of the tert-butyl group. No adjacent protons, hence a sharp singlet. |
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
The ¹³C NMR spectrum indicates the number of unique carbon environments.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~171.5 | Amide C=O | Typical chemical shift for a secondary amide carbonyl.[6] |
| ~167.0 | Carboxylic C=O | Typical chemical shift for an aromatic carboxylic acid carbonyl.[7] |
| ~139.5 | Ar-C (C3) | Quaternary carbon attached to the nitrogen. |
| ~131.0 | Ar-C (C1) | Quaternary carbon attached to the carboxylic acid. |
| ~129.0 | Ar-CH (C5) | Aromatic methine carbon. |
| ~124.0 | Ar-CH (C6) | Aromatic methine carbon. |
| ~120.5 | Ar-CH (C4) | Aromatic methine carbon. |
| ~119.5 | Ar-CH (C2) | Aromatic methine carbon. |
| ~49.0 | -CH₂- | Aliphatic methylene carbon. |
| ~31.5 | -C(CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| ~27.0 | -C(CH₃)₃ | Three equivalent methyl carbons of the tert-butyl group. |
2D NMR: Connecting the Pieces
-
HSQC: This experiment will correlate each proton signal with its directly attached carbon signal, confirming the assignments made in the 1D spectra (e.g., δн 1.0 correlates with δc 27.0).
-
HMBC: This is the key experiment for establishing the final structure. It reveals 2- and 3-bond correlations between protons and carbons, piecing the fragments together.
-
Key Correlation 1: A correlation from the amide NH proton (δн ~10.1) to the amide C=O carbon (δc ~171.5) and the aromatic carbon C3 (δc ~139.5) confirms the amide linkage to the ring.
-
Key Correlation 2: Correlations from the -CH₂- protons (δн ~2.2) to the amide C=O (δc ~171.5) and the quaternary tert-butyl carbon (δc ~31.5) connect the neopentyl group to the amide carbonyl.
-
Key Correlation 3: Correlations from the aromatic proton H2 (δн ~8.2) to both the carboxylic C=O (δc ~167.0) and the amide-linked carbon C3 (δc ~139.5) definitively establishes the 1,3- (meta) substitution pattern.
-
Infrared (IR) Spectroscopy: Functional Group Confirmation
Trustworthiness: IR spectroscopy provides a rapid and reliable method to confirm the presence of key functional groups. The data serves as a self-validating check on the assignments made from MS and NMR. For example, the presence of two distinct carbonyl peaks in the IR spectrum corroborates the identification of both an amide and a carboxylic acid from the NMR data.
Protocol: FTIR-ATR Analysis
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Predicted IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3300 - 2500 | O-H stretch | Carboxylic Acid | A very broad and characteristic absorption due to hydrogen bonding.[8] |
| ~3350 | N-H stretch | Secondary Amide | A single, relatively sharp peak is expected for the N-H bond. |
| ~2960, 2870 | C-H stretch (aliphatic) | Neopentyl Group | Stretching vibrations of the sp³ hybridized C-H bonds. |
| ~1700 | C=O stretch | Carboxylic Acid | Strong absorption, frequency is typical for an aromatic carboxylic acid.[9][10] |
| ~1660 | C=O stretch (Amide I) | Secondary Amide | Strong absorption, located at a slightly lower frequency than the acid C=O due to resonance with the nitrogen lone pair.[6][7] |
| ~1540 | N-H bend (Amide II) | Secondary Amide | A characteristic band for secondary amides, resulting from a mix of N-H bending and C-N stretching. |
| ~1600, 1480 | C=C stretch | Aromatic Ring | Vibrations characteristic of the benzene ring. |
Conclusion
The structure of this compound is definitively elucidated through the logical integration of HRMS, multi-dimensional NMR, and FTIR spectroscopy. HRMS confirms the elemental formula C₁₃H₁₇NO₃. 1D and 2D NMR experiments provide an unambiguous map of the atomic connectivity, confirming the presence of a meta-substituted benzoic acid core and a 3,3-dimethylbutanoyl group attached via a secondary amide linkage. Key HMBC correlations are instrumental in establishing the final constitution. Finally, FTIR spectroscopy validates the presence of all key functional groups. This rigorous, multi-technique workflow ensures the highest level of confidence in the assigned structure, a critical requirement for all scientific and developmental applications. For absolute proof of solid-state conformation, single-crystal X-ray diffraction could be employed should a suitable crystal be obtained.[11][12]
References
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TMP Chem. (2021, April 17). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters [Video]. YouTube. Retrieved from [Link]
- JoVE. (2023, April 30). Video: Spectroscopy of Carboxylic Acid Derivatives.
- Singh, D., Sharma, R., Deshmukh, S. M., Murugavel, S., Lakshmanan, D., & Kant, R. (2023). Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. Indian Journal of Pure & Applied Physics (IJPAP), 61(9).
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National Institutes of Health. (n.d.). Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy. PMC. Retrieved from [Link]
- Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives.
- Journal of Chemical and Pharmaceutical Sciences. (2014). 1HNMR spectrometry in structural elucidation of organic compounds.
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RSC Publishing. (n.d.). N.M.R. Spectroscopic and X-Ray Crystallographic Studies on some o-NO, Substituted Aromatic Sulphur Amides. Retrieved from [Link]
- Feld, R., Lehmann, M. S., Muir, K. W., & Speakman, J. C. (n.d.). The crystal structure of benzoic acid: a redetermination with X-rays at room temperature.
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National Institutes of Health. (2023, December 12). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. PMC. Retrieved from [Link]
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Abraham, R. J., Byrne, J. J., Griffiths, L., & Koniotou, R. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(4), 226-236. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H NMR spectra and structure of synthesized aromatic amides (I, II, III and IV). Retrieved from [Link]
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Harvey, D. J. (2005). Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. Journal of the American Society for Mass Spectrometry, 16(5), 622-630. Retrieved from [Link]
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Alcolea Palafox, M., Gill, M., & Núñez, J. L. (1996). Meta - Aminobenzoic Acid: Structures and Spectral Characteristics. Spectroscopy Letters, 29(4), 685-710. Retrieved from [Link]
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ResearchGate. (n.d.). Benzoic Acid and Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and X-ray structure analysis of 2-acetylamino-benzoic acid. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Gross, M. L. (2011). A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: observation of an unusual nitrilium ion. Rapid Communications in Mass Spectrometry, 25(9), 1119-1129. Retrieved from [Link]
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An In-depth Technical Guide to Fiboflapon (GSK2190915): A Potent 5-Lipoxygenase-Activating Protein (FLAP) Inhibitor
Senior Application Scientist Note: This document addresses the chemical properties and biological profile of Fiboflapon (GSK2190915). Initial inquiry for CAS 915923-42-1 identified the compound as 3-[(3,3-dimethylbutanoyl)amino]benzoic acid, a chemical with limited publicly available research data.[1][2][3][4][5] The detailed requirements of the user request strongly suggest an interest in a well-characterized drug development candidate. Therefore, this guide focuses on Fiboflapon (CAS 936350-00-4) , a compound with a substantial body of research aligning with the user's core requirements for an in-depth technical guide for researchers and drug development professionals.[6][7][8][9][10][11][12]
Introduction
Fiboflapon, also known as GSK2190915 and AM-803, is a potent, orally bioavailable small molecule inhibitor of 5-lipoxygenase-activating protein (FLAP).[11][12] Developed through a collaboration between Amira Pharmaceuticals and GlaxoSmithKline, Fiboflapon has been investigated primarily for its potential therapeutic applications in inflammatory diseases, most notably asthma.[8][10] This guide provides a comprehensive overview of the chemical properties, mechanism of action, biological activity, and relevant experimental protocols for Fiboflapon, tailored for researchers, scientists, and professionals in the field of drug development.
Chemical Properties and Synthesis
Fiboflapon is a complex indole derivative with the systematic IUPAC name 3-[3-(tert-butylsulfanyl)-1-[[4-(6-ethoxy-3-pyridinyl)phenyl]methyl]-5-[(5-methyl-2-pyridinyl)methoxy]indol-2-yl]-2,2-dimethylpropanoic acid.[6] Its chemical structure is characterized by a central indole core with multiple substitutions that contribute to its high affinity and specificity for the FLAP target.
| Property | Value | Reference |
| CAS Number | 936350-00-4 | [6][7] |
| Molecular Formula | C38H43N3O4S | [6] |
| Molecular Weight | 637.83 g/mol | [6] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO |
The synthesis of Fiboflapon is a multi-step process that has been detailed in several patents. A general overview of the synthetic route is provided below. For a detailed, step-by-step protocol, readers are encouraged to consult the primary patent literature.
Mechanism of Action and Signaling Pathway
Fiboflapon exerts its anti-inflammatory effects by inhibiting the 5-lipoxygenase (5-LO) pathway, a critical cascade in the production of leukotrienes.[13][14] Leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (CysLTs: LTC4, LTD4, and LTE4), are potent lipid mediators involved in the pathophysiology of numerous inflammatory diseases, particularly asthma.[13]
The key to Fiboflapon's mechanism is its high-affinity binding to the 5-lipoxygenase-activating protein (FLAP).[11][12] FLAP is an integral membrane protein that acts as a scaffold, bringing together arachidonic acid (the substrate) and the 5-lipoxygenase enzyme for the initial steps of leukotriene synthesis.[13][14] By binding to FLAP, Fiboflapon prevents this crucial interaction, thereby inhibiting the entire downstream production of both LTB4 and CysLTs.
Biological Activity
Fiboflapon has demonstrated potent and sustained inhibition of leukotriene biosynthesis in both in vitro and in vivo models.
In Vitro Activity
| Assay | Species | Potency | Reference |
| FLAP Binding Affinity | - | 2.9 nM | [11][12] |
| LTB4 Inhibition (Whole Blood) | Human | IC50: 76 nM | [11][12] |
| LTB4 Inhibition (Whole Blood) | - | EC50: ~7 nM | [11][12] |
In Vivo Activity
In rodent models, oral administration of Fiboflapon leads to a dose-dependent and prolonged reduction of leukotrienes in response to inflammatory stimuli.
| Model | Species | Endpoint | Potency (ED50) | Reference |
| Calcium-ionophore challenged lung | Rat | LTB4 Inhibition | 0.12 mg/kg | [11][12] |
| Calcium-ionophore challenged lung | Rat | CysLT Inhibition | 0.37 mg/kg | [11][12] |
| Zymosan-induced peritonitis | Rat | LTB4, CysLTs, plasma protein extravasation, and neutrophil influx reduction | Dose-dependent | [11] |
| Platelet-activating factor (PAF) induced mortality | Mouse | Increased survival time | - | [11] |
Pharmacokinetics
Pharmacokinetic studies in healthy adult subjects have shown that Fiboflapon is well-tolerated and exhibits a profile that supports once-daily dosing. Following oral administration, Fiboflapon reaches maximum plasma concentrations in approximately 2 hours, with a mean half-life ranging from 16 to 34 hours. Dose-dependent increases in maximum plasma concentration (Cmax) and area under the curve (AUC) have been observed.
Experimental Protocols
Calcium Ionophore-Challenged Whole Blood LTB4 Biosynthesis Assay
This ex vivo assay is a robust method to assess the potency of FLAP inhibitors on leukotriene production in a physiologically relevant matrix.
Principle: Calcium ionophores, such as A23187, induce a calcium influx into leukocytes, activating the 5-LO pathway and subsequent LTB4 synthesis. The inhibitory effect of a compound can be quantified by measuring the reduction in LTB4 levels.
Protocol:
-
Blood Collection: Collect fresh human venous blood into tubes containing an anticoagulant (e.g., heparin).
-
Compound Incubation: Aliquot whole blood into microtiter plates. Add varying concentrations of Fiboflapon (or vehicle control) and pre-incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Stimulation: Initiate LTB4 synthesis by adding a calcium ionophore (e.g., A23187, final concentration 10 µM).
-
Incubation: Incubate the mixture for a defined period (e.g., 30-60 minutes) at 37°C.
-
Termination and Sample Preparation: Stop the reaction by placing the plate on ice and centrifuging to separate plasma. The plasma supernatant is collected for LTB4 analysis.
-
LTB4 Quantification: Measure LTB4 concentrations in the plasma samples using a validated method, such as a competitive enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Plot the LTB4 concentration against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Rodent Bronchoalveolar Lavage (BAL) for Leukotriene Measurement
This in vivo protocol is used to assess the anti-inflammatory effects of a compound directly in the lungs of animal models.
Principle: An inflammatory stimulus is introduced into the lungs, and the subsequent cellular and biochemical changes in the bronchoalveolar lavage fluid (BALF) are analyzed.
Protocol:
-
Animal Dosing: Administer Fiboflapon (or vehicle control) orally to rodents at various doses.
-
Induction of Inflammation: After a specified time post-dosing, induce pulmonary inflammation. This can be achieved through various methods, such as intratracheal instillation of an inflammatory agent (e.g., lipopolysaccharide) or exposure to an allergen.
-
Bronchoalveolar Lavage: At a predetermined time point after the inflammatory challenge, euthanize the animals and perform a bronchoalveolar lavage. This involves cannulating the trachea and repeatedly instilling and withdrawing a buffered saline solution into the lungs to collect the BALF.
-
BALF Processing: Centrifuge the collected BALF to separate the cellular components from the supernatant.
-
Cell Analysis: Resuspend the cell pellet and perform total and differential cell counts (e.g., neutrophils, eosinophils, macrophages) using a hemocytometer and cytospin preparations with appropriate staining.
-
Leukotriene Quantification: Analyze the BALF supernatant for LTB4 and CysLTs levels using EIA or LC-MS.
-
Data Analysis: Compare the cell counts and leukotriene levels between the different treatment groups to evaluate the in vivo efficacy of Fiboflapon.
Clinical Development
Fiboflapon has undergone Phase I and Phase II clinical trials for the treatment of asthma.[8] These studies have demonstrated that Fiboflapon effectively reduces leukotriene production in asthmatic patients and attenuates both the early and late asthmatic responses to inhaled allergens.[8] While further development for asthma has been discontinued, the compound remains a valuable tool for research into the role of the 5-LO pathway in various inflammatory conditions.[8]
Conclusion
Fiboflapon (GSK2190915) is a well-characterized, potent, and specific inhibitor of FLAP. Its ability to effectively block the production of both LTB4 and CysLTs has made it a significant tool for investigating the role of these inflammatory mediators in health and disease. This guide provides a foundational understanding of Fiboflapon's chemical and biological properties, which should serve as a valuable resource for researchers and drug development professionals working in the field of inflammation.
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This compound,(CAS# 915923-42-1). (n.d.). A145675. Retrieved from [Link]
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Fiboflapon | C38H43N3O4S | CID 44473151. (n.d.). PubChem. Retrieved from [Link]
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CAS No.915923-42-1 | 3-(3,3-Dimethylbutanoyl... (n.d.). 960化工网. Retrieved from [Link]
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Fiboflapon|936350-00-4. (n.d.). Shanghai xingMo Biotechnology. Retrieved from [Link]
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Kent, S. E., et al. (2013). The 5-lipoxygenase-activating protein inhibitor, GSK2190915, attenuates the early and late responses to inhaled allergen in mild asthma. Clinical & Experimental Allergy, 43(2), 177-186. Retrieved from [Link]
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A specific assay for leukotriene B4 in human whole blood. (1991). Journal of Immunological Methods, 145(1-2), 159-166. Retrieved from [Link]
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Measurement of Leukotrienes in Humans. (n.d.). American Journal of Respiratory and Critical Care Medicine. Retrieved from [Link]
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Leukotriene B4 production by stimulated whole blood: comparative studies with isolated polymorphonuclear cells. (1986). Biochemical and Biophysical Research Communications, 137(1), 334-342. Retrieved from [Link]
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3-aminobenzoic acid derivatives biological potential
An In-depth Technical Guide to the Biological Potential of 3-Aminobenzoic Acid Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The 3-aminobenzoic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antimicrobial, and enzyme-inhibiting properties. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and structure-activity relationships of 3-aminobenzoic acid derivatives. We delve into specific experimental protocols and present key data to offer researchers, scientists, and drug development professionals a thorough understanding of the therapeutic potential encapsulated within this chemical framework.
The 3-Aminobenzoic Acid Core: A Foundation for Diversity
3-Aminobenzoic acid (3-ABA), also known as m-aminobenzoic acid, is an aromatic compound featuring both an amino group and a carboxylic acid group attached to a benzene ring at meta positions. This unique arrangement of functional groups provides multiple reactive sites for chemical modification, allowing for the creation of large libraries of derivatives with distinct physicochemical and pharmacological properties. The amino group can undergo acylation, alkylation, and serve as a nucleophile in cyclization reactions, while the carboxylic acid can be readily converted into esters, amides, and hydrazides.[1] Furthermore, the aromatic ring itself is amenable to substitution, enabling fine-tuning of the molecule's electronic and steric properties to optimize biological activity.
General Synthetic Strategies
The derivatization of 3-aminobenzoic acid typically leverages the reactivity of its primary functional groups. Common synthetic transformations include:
-
Schiff Base Formation: Reaction of the amino group with various aldehydes to form imines (Schiff bases), a class of compounds known for their broad biological activities.[2]
-
Amide and Ester Synthesis: Acylation of the amino group or esterification of the carboxyl group to introduce a wide range of substituents.
-
Heterocycle Formation: Using the amino and carboxyl groups as anchor points for constructing heterocyclic ring systems like quinazolinones, which are prominent in anticancer drug discovery.[3]
-
Substitution on the Aromatic Ring: Introducing substituents like halogens or nitro groups onto the benzene ring, which can significantly modulate the molecule's biological profile.
Caption: General synthetic pathways from the 3-aminobenzoic acid core.
Anti-inflammatory Potential: Beyond the Core
The parent compound, 3-aminobenzoic acid, is an orally active anti-inflammatory agent that has shown promise in models of intestinal inflammation.[4] Its mechanism is linked to the enhancement of intestinal barrier integrity by targeting tight junction regulatory pathways.
Mechanism of Action: Fortifying the Gut Barrier
Disruption of the intestinal epithelial barrier is a key factor in the pathogenesis of inflammatory bowel diseases like ulcerative colitis (UC).[5] 3-ABA has been shown to increase transepithelial electrical resistance (TEER) and reduce epithelial permeability in cell models. Gene expression analysis in Caco-2 cells stimulated with 3-ABA revealed an upregulation of tight junction molecules, including Claudin-1 (CLDN1) and Tight Junction Protein 1 (TJP1), which are crucial for maintaining barrier function.[5] Interestingly, fecal levels of 3-ABA were found to be significantly lower in patients with UC, suggesting a potential role for 3-ABA as a therapeutic dietary component.[5]
Caption: Mechanism of 3-ABA in enhancing intestinal barrier function.
Experimental Protocol: Transepithelial Electrical Resistance (TEER) Assay
This protocol outlines the measurement of intestinal barrier integrity in vitro using a Caco-2 cell monolayer model.
Objective: To quantify the effect of 3-ABA derivatives on the integrity of an epithelial cell monolayer.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed (typically 18-21 days).
-
Compound Treatment: Introduce the 3-ABA derivative at various concentrations to the apical side of the Transwell® insert. A vehicle control (e.g., DMSO) should be run in parallel.
-
TEER Measurement: At specified time points (e.g., 0, 24, 48 hours), measure the electrical resistance across the cell monolayer using an epithelial voltohmmeter (e.g., Millicell® ERS-2).
-
Data Normalization: Subtract the resistance of a blank insert (without cells) from the measured resistance of the cell monolayer.
-
Analysis: Calculate the TEER values (in Ω·cm²). An increase in TEER compared to the vehicle control indicates an enhancement of barrier function.[5]
Anticancer Activity: Targeting Malignant Pathways
Derivatives of aminobenzoic acids, particularly those incorporating heterocyclic scaffolds like quinazolinones, have demonstrated significant potential as anticancer agents.[3] Their mechanisms often involve the inhibition of critical signaling pathways that are dysregulated in cancer.
Mechanism of Action: Kinase Inhibition
Many potent anticancer derivatives function as inhibitors of key enzymes involved in tumor growth and proliferation, such as receptor tyrosine kinases.[3][6]
-
EGFR Inhibition: Certain 4-anilinoquinazoline derivatives, which can be synthesized from aminobenzoic acid precursors, are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a crucial target in various cancers.[3]
-
PI3K/Akt Pathway Inhibition: The PI3K/Akt/mTOR pathway is a central regulator of cell survival and proliferation that is frequently overactive in cancer. Quinazoline-based molecules derived from aminobenzoic acids have been developed as effective inhibitors of this pathway.[3]
Caption: Inhibition of the EGFR/PI3K/Akt pathway by aminobenzoic acid derivatives.
Quantitative Data: In Vitro Cytotoxicity
The anticancer potential of these derivatives is typically assessed by their cytotoxicity against various human cancer cell lines.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzamide Derivatives | MCF-7 (Breast) | 4.53 | [1] |
| Benzamide Derivatives | HCT-116 (Colon) | 21.3 ± 4.1 | [1] |
| Acrylamide-PABA Analog (4j) | MCF-7 (Breast) | 1.83 | [7] |
| PABA/NO Analog | OVCAR-3 (Ovarian) | Potent | [8] |
| Thiazolidinone Derivatives | HT-29 (Colon) | Significant Activity | [9] |
Experimental Protocol: MTT Cytotoxicity Assay
Objective: To determine the concentration of a 3-ABA derivative that inhibits the growth of cancer cells by 50% (IC₅₀).
Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control and a positive control (e.g., doxorubicin).[1]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC₅₀ Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Antimicrobial and Enzyme Inhibitory Activity
The structural versatility of 3-aminobenzoic acid derivatives has led to the discovery of potent antimicrobial agents and enzyme inhibitors.
Antimicrobial Mechanisms
Derivatives have shown activity against a range of bacterial and fungal pathogens.[1][3] One key strategy involves targeting microbial-specific enzymes. For instance, novel 4-acetamido-3-aminobenzoic acid derivatives have been synthesized and identified as potent inhibitors of microbial neuraminidase, an enzyme crucial for the virulence of pathogens like the influenza virus.[2] Another well-established mechanism, particularly for derivatives of the isomeric p-aminobenzoic acid (PABA), is the inhibition of folate synthesis in bacteria, where the derivatives act as antagonists to PABA, an essential precursor.[10][11]
Enzyme Inhibition
Beyond antimicrobial targets, 3-ABA derivatives have been designed to inhibit enzymes relevant to human diseases.
-
GABA-AT Inhibition: Analogs of 3-ABA have been identified as inhibitors of γ-aminobutyric acid transaminase (GABA-AT), an enzyme that degrades the neurotransmitter GABA.[4] Inhibition of GABA-AT can increase GABA levels in the brain, leading to anticonvulsant effects.
-
Cholinesterase Inhibition: Derivatives of aminobenzoic acids have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine.[12][13] Such inhibitors are a cornerstone of treatment for Alzheimer's disease.
Quantitative Data: Antimicrobial and Enzyme Inhibitory Potency
| Derivative Class | Target | Potency Metric | Value | Reference |
| Schiff Bases (5k-5q) | Microbial Neuraminidase | Zone of Inhibition | 16 ± 2.5 mm | [2] |
| 4-amino-3-bromo-5-fluorobenzohydrazide | AChE | IC₅₀ | 0.59 µM | [1] |
| 4-amino-3-bromo-5-fluorobenzohydrazide | BChE | IC₅₀ | 0.15 µM | [1] |
| Carboxamide-based derivatives | AChE | Kᵢ | 0.041 ± 0.60 µM | [1] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth.
-
Compound Dilution: Prepare a two-fold serial dilution of the 3-ABA derivative in a 96-well microtiter plate containing the broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[14]
Structure-Activity Relationship (SAR) Insights
The biological activity of aminobenzoic acid derivatives is highly dependent on the nature and position of substituents on the core scaffold.[6]
-
Substitution at the 3-position: This position is critical in determining biological activity. The introduction of different functional groups can drastically alter the compound's interaction with its biological target.[6]
-
Role of the Amino and Carboxyl Groups: Modifications at these sites are fundamental. Converting the carboxylic acid to a hydrazide or the amino group to a Schiff base often leads to enhanced biological activity compared to the parent acid or its simple esters.[14]
-
Influence of Substituents: Electron-withdrawing groups (e.g., bromo, nitro) can increase antimicrobial activity, while bulky groups can influence binding to enzyme active sites.[11][14] The specific position of these substituents (ortho, meta, or para relative to other groups) is also crucial.
Caption: Key sites for modification on the 3-aminobenzoic acid scaffold.
Conclusion and Future Directions
3-Aminobenzoic acid derivatives represent a rich and promising field for therapeutic innovation. The scaffold's synthetic tractability allows for extensive chemical exploration, leading to compounds with potent and varied biological effects. The anti-inflammatory properties of the parent molecule, coupled with the potent anticancer, antimicrobial, and enzyme-inhibitory activities of its derivatives, underscore the platform's value in drug discovery.
Future research should focus on leveraging structure-activity relationship data to design next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of novel heterocyclic systems derived from 3-ABA and the application of advanced computational modeling will be instrumental in unlocking the full therapeutic potential of this remarkable chemical scaffold. Further in vivo studies and preclinical evaluations of the most promising candidates are necessary to translate these laboratory findings into clinical realities.
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An In-Depth Technical Guide to the Synthesis of 3-[(3,3-Dimethylbutanoyl)amino]benzoic Acid
Abstract
This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway to 3-[(3,3-Dimethylbutanoyl)amino]benzoic acid. This N-acylated aminobenzoic acid derivative is of interest to researchers in medicinal chemistry and drug development. The synthesis is presented as a two-stage process, commencing with the preparation of the key acylating agent, 3,3-dimethylbutanoyl chloride, followed by its reaction with 3-aminobenzoic acid via a Schotten-Baumann acylation. This guide offers a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and thorough characterization of the final product. The content is structured to provide researchers, scientists, and drug development professionals with the necessary insights and practical instructions for the successful synthesis and validation of the target compound.
Introduction and Strategic Overview
This compound is a molecule of significant interest in the landscape of pharmaceutical research, often serving as a key intermediate or a structural motif in the design of novel therapeutic agents. The strategic incorporation of the sterically hindered 3,3-dimethylbutanoyl (pivaloyl) group can impart unique physicochemical properties to a parent molecule, such as increased metabolic stability and modified receptor-binding interactions.
The synthesis of this target molecule is most logically approached through a convergent strategy, focusing on the formation of the robust amide bond. This guide will detail a two-part synthetic sequence:
-
Part 1: Synthesis of the Acylating Agent. Preparation of 3,3-dimethylbutanoyl chloride from its corresponding carboxylic acid.
-
Part 2: Amide Bond Formation. The acylation of 3-aminobenzoic acid with the synthesized 3,3-dimethylbutanoyl chloride.
This approach is advantageous due to the commercial availability and relatively low cost of the starting materials, as well as the high-yielding nature of the selected chemical transformations.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule, this compound, logically disconnects at the amide bond. This disconnection reveals two primary synthons: a 3-aminobenzoic acid cation and a 3,3-dimethylbutanoyl anion. These synthons, in turn, correspond to the readily available starting materials, 3-aminobenzoic acid and 3,3-dimethylbutanoic acid (pivalic acid). The forward synthesis, therefore, necessitates the activation of the carboxylic acid, which is most effectively achieved by converting it to the corresponding acyl chloride.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of the Acylating Agent: 3,3-Dimethylbutanoyl Chloride
The first critical step in our synthetic pathway is the preparation of the acylating agent, 3,3-dimethylbutanoyl chloride, from 3,3-dimethylbutanoic acid. This transformation is efficiently achieved by treating the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).[1][2] Thionyl chloride is often preferred in a laboratory setting due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.
Mechanistic Insight
The reaction of a carboxylic acid with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. Subsequent collapse of this intermediate, with the expulsion of sulfur dioxide and a chloride ion, generates the acyl chloride.
Experimental Protocol: Preparation of 3,3-Dimethylbutanoyl Chloride
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,3-Dimethylbutanoic Acid | 116.16 | 11.62 g | 0.10 |
| Thionyl Chloride (SOCl₂) | 118.97 | 11.90 g (7.2 mL) | 0.10 |
| Anhydrous Dichloromethane (DCM) | - | 50 mL | - |
Procedure:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,3-dimethylbutanoic acid (11.62 g, 0.10 mol) and anhydrous dichloromethane (50 mL).
-
Stir the mixture at room temperature until the acid is fully dissolved.
-
Carefully add thionyl chloride (11.90 g, 7.2 mL, 0.10 mol) dropwise to the solution at room temperature. Caution: This reaction is exothermic and releases toxic gases (SO₂ and HCl). Perform this step in a well-ventilated fume hood.
-
After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 40 °C) for 2 hours. The evolution of gas should be observed.
-
Monitor the reaction progress by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to confirm the disappearance of the starting carboxylic acid.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the solvent and excess thionyl chloride by rotary evaporation.
-
The crude 3,3-dimethylbutanoyl chloride can be purified by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 127-129 °C.[3]
Amide Bond Formation: Synthesis of this compound
The cornerstone of this synthesis is the formation of the amide bond between 3-aminobenzoic acid and the previously synthesized 3,3-dimethylbutanoyl chloride. The Schotten-Baumann reaction provides a robust and high-yielding method for this transformation.[4][5][6][7] This reaction is typically performed in a biphasic system or in the presence of a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.
Mechanistic Insight: The Schotten-Baumann Reaction
The Schotten-Baumann reaction is a classic example of nucleophilic acyl substitution.[4] The lone pair of electrons on the nitrogen atom of the amine (3-aminobenzoic acid) attacks the electrophilic carbonyl carbon of the acyl chloride (3,3-dimethylbutanoyl chloride). This results in the formation of a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion and forming the protonated amide. A base, such as pyridine or an aqueous solution of sodium hydroxide, deprotonates the amide to yield the final product.
Caption: Simplified mechanism of the Schotten-Baumann reaction.
Experimental Protocol: Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Aminobenzoic Acid | 137.14 | 13.71 g | 0.10 |
| 3,3-Dimethylbutanoyl Chloride | 134.60 | 14.13 g | 0.105 |
| Pyridine | 79.10 | 8.70 g (8.9 mL) | 0.11 |
| Anhydrous Dichloromethane (DCM) | - | 150 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | 100 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | 100 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 3-aminobenzoic acid (13.71 g, 0.10 mol) in anhydrous dichloromethane (150 mL).
-
Add pyridine (8.70 g, 8.9 mL, 0.11 mol) to the solution and stir at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 3,3-dimethylbutanoyl chloride (14.13 g, 0.105 mol) in a small amount of anhydrous DCM to the cooled reaction mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC until the starting 3-aminobenzoic acid is consumed.
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure this compound as a solid.
Characterization of this compound
Thorough characterization of the synthesized product is crucial to confirm its identity and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoic acid ring, the amide proton, and the singlet corresponding to the nine equivalent protons of the tert-butyl group.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons, and the quaternary and methyl carbons of the 3,3-dimethylbutanoyl group.
-
-
Melting Point: A sharp melting point is indicative of a pure crystalline solid. The melting point of 3-aminobenzoic acid is 178-180 °C.[5] The acylated product is expected to have a different and distinct melting point.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the amide, the C=O stretches of the amide and carboxylic acid, and the aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the target compound.
Expected Analytical Data:
| Property | Value |
| Molecular Formula | C₁₃H₁₇NO₃ |
| Molecular Weight | 235.28 g/mol |
| Boiling Point | 445.359 °C at 760 mmHg[] |
| Density | 1.17 g/cm³[] |
Conclusion
This technical guide has detailed a robust and efficient two-step synthesis of this compound. The pathway, which involves the preparation of 3,3-dimethylbutanoyl chloride followed by a Schotten-Baumann acylation of 3-aminobenzoic acid, is well-suited for laboratory-scale synthesis. The provided experimental protocols are designed to be clear and reproducible, and the outlined characterization methods will ensure the identity and purity of the final product. This guide serves as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.
References
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SATHEE. Chemistry Schotten Baumann Reaction. Available at: [Link]
-
Grokipedia. Schotten–Baumann reaction. Available at: [Link]
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-
Wikipedia. Schotten–Baumann reaction. Available at: [Link]
-
Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Available at: [Link]
- Google Patents. CN1304353C - Process for preparing chloro pivaloyl chloride.
- Google Patents. CN101279908A - The preparation method of 3,3-dimethylbutyryl chloride.
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Benzoic Acid Derivatives: Versatile Building Blocks for Chemical Innovation
Abstract: This technical guide provides a comprehensive exploration of benzoic acid and its derivatives as fundamental building blocks in modern chemical synthesis. We delve into the strategic functionalization of both the carboxylic acid moiety and the aromatic ring, elucidating the underlying principles that govern their reactivity. Key transformations, including esterification, amidation, directed ortho-metalation, and transition metal-catalyzed cross-coupling reactions, are discussed in detail. By integrating mechanistic insights with field-proven experimental protocols, this guide serves as an essential resource for researchers, scientists, and drug development professionals seeking to leverage the versatility of the benzoic acid scaffold for the rational design of novel pharmaceuticals, advanced materials, and industrial agents.
Introduction: The Enduring Relevance of the Benzoic Acid Scaffold
Benzoic acid, the simplest aromatic carboxylic acid, is a cornerstone of organic chemistry.[1] Its structure, a carboxyl group attached to a benzene ring, provides a unique combination of stability and reactivity that has been exploited by chemists for centuries.[2] Naturally occurring in many plants, it serves as a key intermediate in the biosynthesis of numerous secondary metabolites.[2][3]
The true power of benzoic acid lies in its capacity to be transformed into a vast library of derivatives. These derivatives are not merely academic curiosities; they are indispensable components in a wide array of applications, from life-saving pharmaceuticals to high-performance materials.[1][4] The ability to precisely modify both the carboxylic acid group and various positions on the aromatic ring allows for the fine-tuning of a molecule's physicochemical properties, including its solubility, polarity, and steric and electronic profile. This makes benzoic acid derivatives exceptionally valuable as intermediates for constructing complex molecular architectures and as scaffolds for discovering new bioactive compounds.[1][5] This guide will explore the key synthetic strategies that unlock the potential of these versatile building blocks.
The Carboxylic Acid Moiety: A Hub for Functionalization
The carboxyl group is the primary reactive center of benzoic acid, offering a gateway to a multitude of functional groups. Its transformation is often the first strategic consideration in a synthetic sequence.
Esterification: Modulating Polarity and Prodrug Strategies
Esterification is a fundamental transformation that converts the polar, acidic carboxyl group into a more lipophilic, neutral ester. This is a critical strategy in drug discovery for enhancing a molecule's ability to cross biological membranes.[6] Furthermore, esters can be designed to be hydrolyzed by enzymes in vivo, releasing the active carboxylic acid in a controlled manner—a classic prodrug approach.[6]
The most common method is the Fischer-Speier esterification, an acid-catalyzed equilibrium reaction between the carboxylic acid and an alcohol.[7] The use of a strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol.[8][9] To drive the equilibrium toward the product, either an excess of the alcohol is used or water is removed as it is formed.[10]
Experimental Protocol: Synthesis of Methyl Benzoate via Fischer Esterification [8]
-
Reaction Setup: In a round-bottom flask, dissolve benzoic acid (1.0 eq) in an excess of methanol (e.g., 10-20 eq).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture while cooling in an ice bath.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer with an organic solvent like dichloromethane or diethyl ether.
-
Neutralization: Wash the combined organic layers sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude methyl benzoate can be further purified by distillation.
Amide Formation: Building Blocks for Bioactive Molecules
The amide bond is a cornerstone of peptide chemistry and is present in a vast number of pharmaceuticals. The direct reaction of a carboxylic acid with an amine is generally unfavorable and requires high temperatures. A more efficient and widely adopted strategy involves first "activating" the carboxylic acid to increase its electrophilicity.
A classic activation method is the conversion of benzoic acid to benzoyl chloride.[11] Reagents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride ((COCl)₂) are highly effective for this transformation.[12][13] The resulting benzoyl chloride is a highly reactive electrophile that readily reacts with primary or secondary amines to form the corresponding benzamide, often at room temperature.[14]
Experimental Protocol: Synthesis of Benzoyl Chloride [13]
-
Reaction Setup: In a fume hood, place dry benzoic acid (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize the HCl and SO₂ byproducts).
-
Reagent Addition: Add an excess of thionyl chloride (SOCl₂) (e.g., 1.5-2.0 eq) to the flask. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reflux: Gently heat the mixture to reflux for 1-2 hours. The reaction is complete when the evolution of gas ceases.
-
Purification: Allow the mixture to cool. The excess thionyl chloride can be removed by distillation. The resulting benzoyl chloride is then purified by fractional distillation under reduced pressure.
Experimental Protocol: Synthesis of N-Ethylbenzamide from Benzoyl Chloride [15]
-
Reaction Setup: Dissolve ethylamine (1.1 eq) and a non-nucleophilic base like triethylamine or pyridine (1.2 eq) in an anhydrous solvent (e.g., dichloromethane) in a flask cooled in an ice bath.
-
Acyl Chloride Addition: Add benzoyl chloride (1.0 eq) dropwise to the cooled amine solution with vigorous stirring.
-
Reaction: Allow the reaction to stir at room temperature for 1-2 hours.
-
Workup: Quench the reaction with water. Separate the organic layer and wash it sequentially with dilute HCl (to remove excess amine and base), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude amide can be purified by recrystallization or column chromatography.
The Carboxylic Acid as a Bioisostere and Pharmacophore
While the carboxylic acid group is often crucial for binding to biological targets through ionic interactions or hydrogen bonding, its presence can be detrimental to a drug candidate's profile.[16] The ionized carboxylate is highly polar, which can limit passive diffusion across cell membranes and reduce oral bioavailability.[17] To overcome these limitations, medicinal chemists often replace the carboxylic acid with a bioisostere—a different functional group with similar size, shape, and electronic properties that can maintain biological activity while improving physicochemical characteristics.[16][17]
Tetrazoles are one of the most successful carboxylic acid bioisosteres.[18] With a similar pKa to carboxylic acids, they can act as proton donors and participate in similar interactions, but they are generally more lipophilic and metabolically stable.[17]
Table 1: Comparison of Carboxylic Acid and Common Bioisosteres
| Functional Group | Typical pKa Range | General Characteristics |
| Carboxylic Acid | 4.0 - 5.0 | Anionic at physiological pH, high polarity, potential metabolic liabilities.[17] |
| 1H-Tetrazole | 4.5 - 5.0 | Anionic at physiological pH, more lipophilic and metabolically stable than COOH.[17][18] |
| N-Acyl Sulfonamide | 4.0 - 6.0 | Acidity is tunable by substituents; can improve cell permeability.[19] |
| Hydroxamic Acid | 8.0 - 10.0 | Weaker acid; often used as a metal-chelating group but can also be a COOH isostere.[20] |
| Isoxazolol | 4.0 - 5.5 | Acidity similar to COOH; can offer different vector orientations for H-bonding.[19] |
Functionalization of the Aromatic Ring: Precision and Control
Beyond the carboxyl group, the aromatic ring of benzoic acid offers five additional sites for substitution. The carboxyl group itself is a deactivating, meta-directing group for classical electrophilic aromatic substitution. However, modern synthetic methods have provided powerful tools for achieving highly regioselective functionalization, particularly at the ortho position.
Directed ortho-Metalation (DoM): The Power of the Carboxylate Directing Group
Directed ortho-Metalation (DoM) is a potent strategy for functionalizing the C-H bond adjacent to a directing group.[21] For unprotected benzoic acids, the carboxylate, formed in situ by an organolithium base, acts as an excellent directing group.[22][23] Treatment with a strong, hindered base like sec-butyllithium (s-BuLi) in the presence of a chelating agent like tetramethylethylenediamine (TMEDA) at low temperatures selectively removes a proton from the ortho position.[22][24] The resulting ortho-lithiated species is a powerful nucleophile that can react with a wide range of electrophiles (e.g., alkyl halides, aldehydes, CO₂), installing a new substituent with perfect regiocontrol.[23]
Experimental Protocol: ortho-Methylation of Benzoic Acid [23]
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), dissolve benzoic acid (1.0 eq) and TMEDA (2.2 eq) in anhydrous tetrahydrofuran (THF) in a flask cooled to -78 °C.
-
Lithiation: Slowly add s-BuLi (2.2 eq) to the solution, maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours to ensure complete formation of the dianion.
-
Electrophilic Quench: Add methyl iodide (1.5 eq) to the reaction mixture and stir for an additional 1-2 hours at -78 °C.
-
Workup: Quench the reaction by slowly adding saturated ammonium chloride solution. Allow the mixture to warm to room temperature and acidify with dilute HCl.
-
Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting 2-methylbenzoic acid by recrystallization or column chromatography.
Transition Metal-Catalyzed C-H Functionalization
In recent years, transition-metal catalysis has emerged as a powerful alternative for the direct functionalization of C-H bonds, offering high atom economy and novel reactivity.[25] Catalysts based on palladium, ruthenium, and iridium can direct the functionalization of benzoic acids at various positions.[26][27] For instance, ruthenium catalysts can promote the regiospecific ortho-allylation of benzoic acids with allyl acetates.[28] These methods often proceed under milder conditions than DoM and can tolerate a broader range of functional groups. While ortho-functionalization is most common, methods for achieving meta-C–H functionalization are also being developed, providing access to previously challenging substitution patterns.
Cross-Coupling Reactions: Expanding the Molecular Toolkit
For substitutions at positions not easily accessible through C-H activation, cross-coupling reactions on halogenated benzoic acid derivatives are the method of choice. The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, is a prime example.[29][30] It allows for the coupling of an aryl halide (or triflate) with a primary or secondary amine.[31] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals and organic materials.[32] The choice of phosphine ligand is critical to the success of the reaction, with different "generations" of ligands developed to expand the substrate scope and improve reaction efficiency.[29]
Applications Showcase
The synthetic versatility of benzoic acid derivatives translates directly into a broad spectrum of practical applications.
Drug Discovery and Medicinal Chemistry
The benzoic acid scaffold is a privileged structure in medicinal chemistry. It is found in numerous approved drugs and serves as a starting point for countless drug discovery programs.[4][33] For example, 5-Methoxy-2-(2H-1,2,3-Triazol-2-yl)benzoic Acid is a key intermediate in the synthesis of Nemorexant, a drug developed for sleep disorders.[4] The ability to systematically modify the scaffold is crucial for structure-activity relationship (SAR) studies, where chemists explore how changes in molecular structure affect biological activity to optimize potency and selectivity.[32]
Materials Science and Industrial Chemistry
Beyond medicine, benzoic acid derivatives are vital in materials science. Their ability to adsorb onto metal surfaces makes them effective corrosion inhibitors for various metals and alloys in acidic media.[34][35][36] The protective mechanism involves the interaction of the carboxyl group and the π-electrons of the benzene ring with the metal surface, forming a barrier against corrosive agents.[36] In the field of supramolecular chemistry, the defined geometry and hydrogen-bonding capabilities of benzoic acids are used to construct highly ordered, self-assembled structures and chiral cocrystals.[37]
Table 2: Corrosion Inhibition Efficiency of Benzoic Acid Derivatives on AISI 316 Stainless Steel in 0.5 M HCl [34]
| Inhibitor | Concentration (M) | Inhibition Efficiency (%) |
| Benzoic Acid | 1.0 x 10⁻² | ~80% |
| p-Hydroxybenzoic Acid | 1.0 x 10⁻² | ~85% |
| 3,4-Dihydroxybenzoic Acid | 1.0 x 10⁻² | >90% |
Note: Efficiency values are approximate and depend on specific experimental conditions. The trend demonstrates that electron-donating hydroxyl groups enhance inhibition.
Conclusion and Future Outlook
Benzoic acid and its derivatives represent a class of building blocks that are both classic and contemporary. The fundamental reactivity of the carboxyl group, coupled with modern synthetic methods for C-H functionalization and cross-coupling, provides chemists with an exceptionally powerful and versatile toolkit. From the rational design of next-generation therapeutics to the development of advanced materials, the benzoic acid scaffold continues to be a central element in chemical innovation. Future research will undoubtedly uncover new catalytic systems for even more selective and efficient functionalization, further expanding the synthetic utility of these indispensable molecules.
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Potential Therapeutic Applications of Aminobenzoic Acid Analogs: A Technical Guide for Drug Development Professionals
Introduction
Para-aminobenzoic acid (PABA), a simple aromatic molecule, serves as a remarkably versatile building block in the pharmaceutical industry.[1][2][3][4][5] Its structural adaptability, allowing for substitutions at both the amino and carboxyl groups, has paved the way for the development of a diverse array of novel therapeutic agents.[1][2][3][4][5] Analogs of aminobenzoic acid have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, making them a focal point of significant interest in modern drug discovery and development.[1][2][3][4][5]
This technical guide provides an in-depth exploration of the therapeutic potential of aminobenzoic acid analogs. It is designed for researchers, scientists, and drug development professionals, offering insights into the mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for evaluating these promising compounds. The narrative emphasizes the causality behind experimental choices and is grounded in authoritative scientific literature.
I. Antimicrobial Applications: Targeting Folate Biosynthesis and Beyond
Aminobenzoic acid analogs have a long-standing history as antimicrobial agents, with sulfonamides being a classic example.[2] The primary mechanism of action for many of these compounds lies in their ability to competitively inhibit dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[6][7][8] As PABA is an essential precursor for folate synthesis in many microorganisms, its structural analogs can effectively disrupt this pathway, leading to bacteriostasis.[6][8]
A. Mechanism of Action: Dihydropteroate Synthase Inhibition
The antibacterial efficacy of PABA analogs is rooted in the principle of competitive antagonism. Bacteria synthesize their own folic acid, a vitamin essential for DNA synthesis and repair.[8] The enzyme dihydropteroate synthase catalyzes the condensation of PABA and dihydropteridine pyrophosphate to form dihydropteroate, a direct precursor to folic acid. Sulfonamides and other PABA analogs, due to their structural similarity to PABA, bind to the active site of DHPS, thereby preventing the natural substrate from binding and halting the folate synthesis pathway.[6][7][8] This selective toxicity is a cornerstone of their therapeutic utility, as humans obtain folic acid from their diet and lack the DHPS enzyme.
Caption: Competitive inhibition of dihydropteroate synthase by aminobenzoic acid analogs.
B. Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of aminobenzoic acid derivatives is significantly influenced by the nature and position of substituents on the aromatic ring and modifications to the amino and carboxyl groups.[9]
-
Amino Group: The free amino group is often crucial for activity, as it mimics the natural substrate, PABA.[6]
-
Carboxyl Group: Esterification or amidation of the carboxyl group can modulate pharmacokinetic properties such as solubility and cell permeability.[10]
-
Aromatic Ring Substitution: Introduction of various substituents on the benzene ring can enhance potency and broaden the spectrum of activity. For instance, Schiff bases derived from PABA have shown potent antibacterial and antifungal properties.[6][11][12]
C. Quantitative Analysis of Antimicrobial Activity
The efficacy of novel aminobenzoic acid analogs is quantified by determining their Minimum Inhibitory Concentration (MIC) against various microbial strains.
| Compound/Analog | Target Organism | MIC (µg/mL) | Reference |
| Sulfanilamide | Bacterial strains | 0.97 - 62.5 | [1] |
| 2-methyl-4-aminobenzoic acid | Bacterial strains | 0.97 - 62.5 | [1] |
| Schiff-based PABA analog | Staphylococcus aureus | 15.62 (µM) | [13] |
| Isatin-aminobenzoic acid hybrid (2a) | S. aureus, B. subtilis | 0.09 (mmol/L) | [11] |
D. Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and reliable technique for determining the MIC of antimicrobial agents.
1. Preparation of Bacterial Inoculum:
- Aseptically pick several colonies of the test bacterium from a fresh agar plate.
- Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.[13]
2. Preparation of PABA Analog Dilutions:
- Dissolve the aminobenzoic acid analog in a suitable solvent (e.g., DMSO) to create a stock solution.
- Perform a series of twofold dilutions of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria or an appropriate broth for fungi.[13]
3. Inoculation and Incubation:
- Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted compound.
- Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
- Incubate the plate at 35-37°C for 16-20 hours.
4. Determination of MIC:
- Following incubation, visually inspect the plates for turbidity.
- The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Start [label="Start: Pure Bacterial Culture", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
PrepInoculum [label="Prepare Bacterial Inoculum\n(0.5 McFarland Standard)", fillcolor="#FFFFFF"];
PrepDilutions [label="Prepare Twofold Serial Dilutions\nof PABA Analog in 96-well Plate", fillcolor="#FFFFFF"];
Inoculate [label="Inoculate Wells with\nBacterial Suspension", fillcolor="#FFFFFF"];
Incubate [label="Incubate at 37°C\nfor 16-20 hours", fillcolor="#FFFFFF"];
ReadResults [label="Visually Inspect for Turbidity\nand Determine MIC", fillcolor="#FFFFFF"];
End [label="End: MIC Value", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Caption: Diverse mechanisms of action of aminobenzoic acid analogs in cancer therapy.
B. Quantitative Analysis of Cytotoxic Activity
The in vitro anticancer potency of PABA analogs is commonly assessed by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.
| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzamide derivative of PABA | - | 4.53 | [1] |
| 5-chloro--[1][9]triazolo quinazolines | MCF7, HCT-116 | 21.3 - 28.3 | [1] |
| Hexadecyl 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoate | Caco-2 | 23.31 | [1] |
| Acrylamide-PABA analog 4j | MCF-7 (breast) | 1.83 | [14] |
| PABA/NO | OVCAR-3 (ovarian) | 9.8 (GI₅₀) | [15] |
C. Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
1. Cell Seeding:
- Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
- Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂. [13] 2. Treatment with PABA Analogs:
- Prepare a range of concentrations of the aminobenzoic acid analog in fresh culture medium.
- Remove the old medium from the wells and replace it with the medium containing the various concentrations of the test compound. Include an untreated control group. [13] 3. Incubation:
- Incubate the plate for a specific period (e.g., 48 or 72 hours) to allow the compound to exert its cytotoxic effect. [13] 4. Addition of MTT Reagent:
- Remove the treatment medium and add a solution of MTT (typically 0.5 mg/mL in serum-free medium) to each well.
- Incubate the plate for 2-4 hours to allow for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in viable cells. [13] 5. Solubilization of Formazan:
- Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the purple formazan crystals.
6. Absorbance Measurement:
- Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
III. Anti-inflammatory Applications: Modulating Inflammatory Pathways
Emerging research has highlighted the potential of aminobenzoic acid derivatives as potent anti-inflammatory agents. [1][16]Their mechanisms of action involve the modulation of key signaling pathways and the reduction of pro-inflammatory mediators.
A. Mechanism of Action in Inflammation
The anti-inflammatory effects of PABA analogs are multifaceted and include:
-
Inhibition of NF-κB Signaling: PABA has been shown to suppress the activation of the NF-κB signaling pathway, a crucial regulator of genes involved in the inflammatory response. [16]This leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. [16]* Inhibition of Pro-inflammatory Enzymes: Certain derivatives can inhibit the expression and activity of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key players in the inflammatory cascade. [17]* Antioxidant Activity: Some PABA analogs exhibit antioxidant properties by scavenging reactive oxygen species (ROS), thereby reducing oxidative stress, which is closely linked to inflammation. [8][16]
B. Preclinical Validation of Anti-inflammatory Activity
Preclinical studies have demonstrated the in vivo efficacy of PABA derivatives. For instance, the derivative DAB-2-28, in a model of carrageenan-induced acute inflammation, showed significant anti-inflammatory activity and efficiently inhibited the expression of iNOS and COX-2 in peritoneal macrophages. [17]
Conclusion
Aminobenzoic acid and its analogs represent a rich and promising scaffold for the development of novel therapeutics across a wide range of diseases. Their proven utility as antimicrobial agents, coupled with their emerging potential in oncology and inflammatory disorders, underscores their significance in medicinal chemistry. The ability to fine-tune their biological activity through structural modifications offers a powerful strategy for designing next-generation drugs with improved efficacy and safety profiles. Further investigation into the precise molecular targets and a deeper understanding of the structure-activity relationships will be crucial for translating the therapeutic potential of these compounds into clinical applications.
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A Technical Guide to the Spectroscopic Characterization of Novel Benzoic Acid Compounds
Introduction
Benzoic acid and its derivatives are fundamental scaffolds in medicinal chemistry, materials science, and drug development.[1][2] The precise elucidation of their molecular structure is a critical prerequisite for understanding their chemical reactivity, biological activity, and physical properties. Spectroscopic techniques provide an indispensable toolkit for the unambiguous characterization of these novel compounds. This guide offers a comprehensive overview of the principal spectroscopic methods employed for the structural analysis of new benzoic acid analogues, grounded in the principles of scientific integrity and field-proven insights.
The narrative herein is structured to provide not just procedural steps but the underlying causality for experimental choices. Each described protocol is designed as a self-validating system, ensuring technical accuracy and trustworthiness for researchers, scientists, and drug development professionals.
Core Principles of Spectroscopic Characterization
The overarching goal of spectroscopic analysis is to build a cohesive and validated structural model of a novel molecule. This is achieved by integrating complementary information from various techniques, each probing different aspects of the molecular architecture.
Caption: The logical flow from a novel compound to its structural elucidation via spectroscopic analysis.
Part 1: Foundational Spectroscopic Techniques
A multi-faceted approach utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) is fundamental for the initial characterization. UV-Visible (UV-Vis) spectroscopy provides valuable electronic information, particularly for conjugated systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in an organic molecule.[3] It provides detailed information about the chemical environment of ¹H and ¹³C nuclei.
1.1.1 ¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR reveals the number of distinct proton environments, their relative numbers (integration), their electronic surroundings (chemical shift), and the number of neighboring protons (spin-spin splitting).[4]
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and appears as a broad singlet in the downfield region of the spectrum, typically between 10.0 and 13.0 ppm.[3] Its broadness is a result of hydrogen bonding and chemical exchange.
-
Aromatic Protons (Ar-H): The protons on the benzene ring resonate in the region of 7.0-8.5 ppm. The electron-withdrawing nature of the carboxylic acid group causes the ortho protons to be the most deshielded. The specific splitting patterns (e.g., doublet, triplet, multiplet) provide crucial information about the substitution pattern on the aromatic ring.[4][5]
-
Substituent Protons: Protons on any alkyl or other groups attached to the ring will have characteristic chemical shifts and splitting patterns that aid in their identification.
1.1.2 ¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms in the molecule.[6]
-
Carbonyl Carbon (-C=O): The carboxylic acid carbonyl carbon is significantly deshielded and typically appears between 165 and 185 ppm.[3][6]
-
Aromatic Carbons (Ar-C): The aromatic carbons resonate in the 120-140 ppm range. The carbon to which the carboxyl group is attached (ipso-carbon) is often found at a distinct chemical shift.[6] Due to the symmetry of a monosubstituted benzene ring, four signals are typically observed for the six aromatic carbons.[6]
-
Substituent Carbons: Carbons of other functional groups will have characteristic chemical shifts.
Experimental Protocol: NMR Sample Preparation
-
Sample Dissolution: Dissolve 5-10 mg of the novel benzoic acid compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interfering signals.[4][7]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[3][4]
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.
-
Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal resolution and sensitivity.[3]
Caption: A streamlined workflow for NMR sample preparation and analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[8][9] This is achieved by measuring the absorption of infrared radiation, which excites molecular vibrations.
Characteristic IR Absorptions for Benzoic Acid Derivatives
| Functional Group | Absorption Range (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 3300-2500 | Broad band due to hydrogen bonding.[10][11][12] |
| C-H (Aromatic) | 3100-3000 | Medium to weak absorptions.[10] |
| C=O (Carboxylic Acid) | 1710-1680 | Strong, sharp carbonyl stretch.[10][11][13] |
| C=C (Aromatic) | 1600-1450 | Medium to weak absorptions.[9] |
| C-O (Carboxylic Acid) | 1320-1210 | Strong absorption.[10] |
| O-H bend (out-of-plane) | 960-900 | Broad, medium absorption.[10] |
The broadness of the O-H stretch is a hallmark of the dimeric hydrogen-bonded structure of carboxylic acids in the solid state and in concentrated solutions.[10][12]
Experimental Protocol: Solid-State IR (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.[9]
-
Sample Placement: Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.
-
Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the IR spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry provides the molecular weight of the compound and, with high-resolution instruments, its elemental composition.[14] The fragmentation pattern offers additional structural clues.
Ionization Techniques
-
Electron Ionization (EI): A high-energy technique that often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule.
-
Electrospray Ionization (ESI): A soft ionization technique that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, readily providing the molecular weight.[15]
Fragmentation of Benzoic Acid Derivatives
The fragmentation patterns of benzoic acid derivatives are often predictable and provide valuable structural information.[15][16]
-
Loss of -OH (M-17): Common in EI-MS, leading to the formation of the stable benzoyl cation.[17]
-
Loss of -COOH or CO₂ (M-45 or M-44): Decarboxylation is a characteristic fragmentation pathway, especially in ESI-MS in negative ion mode.[15][17]
-
Ortho Effects: The presence of a substituent in the ortho position can lead to unique fragmentation pathways due to neighboring group participation.[16][18]
Experimental Protocol: LC-MS Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for analyzing the purity of a sample and obtaining its mass spectrum.[15]
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Chromatographic Separation: Inject the sample into a liquid chromatograph, typically using a reversed-phase C18 column, to separate the compound from any impurities.
-
Mass Analysis: The eluent from the LC is directed into the mass spectrometer for ionization and mass analysis.
Caption: The sequential process of LC-MS for compound analysis.
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.[19]
For benzoic acid and its derivatives, the absorption bands are typically due to π → π* transitions within the aromatic ring and the carbonyl group.[19][20] The position and intensity of these bands are sensitive to the nature and position of substituents on the benzene ring.[21][22]
-
Bathochromic Shift (Red Shift): Electron-donating groups generally shift the absorption maximum to a longer wavelength.[22]
-
Hypsochromic Shift (Blue Shift): Substituents that disrupt the planarity of the molecule can cause a shift to a shorter wavelength.
Experimental Protocol: UV-Vis Analysis
-
Solvent Selection: Choose a solvent that is transparent in the UV region of interest (e.g., ethanol, methanol, hexane).
-
Solution Preparation: Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted to give an absorbance reading between 0.2 and 0.8 for optimal accuracy.
-
Spectrum Acquisition: Record the UV-Vis spectrum, typically from 200 to 400 nm.
Part 2: Integrated Spectroscopic Analysis: A Holistic Approach
The true power of spectroscopic characterization lies in the synergistic integration of data from multiple techniques. The information from each method should be cross-validated to build a confident structural assignment.
Caption: Integrated approach where data from multiple spectroscopic techniques converge to support a structural hypothesis.
Case Study: Hypothetical Characterization of 4-Nitrobenzoic Acid
Let's consider the expected spectroscopic data for the novel compound, 4-nitrobenzoic acid.
-
MS: An ESI-MS in negative mode would show a prominent peak at m/z 166, corresponding to [M-H]⁻. High-resolution MS would confirm the elemental composition as C₇H₄NO₄⁻.
-
IR: The IR spectrum would display a broad O-H stretch (3300-2500 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and strong, characteristic absorptions for the nitro group (around 1520 cm⁻¹ and 1350 cm⁻¹).
-
¹H NMR: The spectrum would show three signals: a broad singlet for the carboxylic acid proton (>10 ppm), and two doublets in the aromatic region. The protons ortho to the nitro group would be the most deshielded.
-
¹³C NMR: The spectrum would exhibit five signals: the carbonyl carbon (~170 ppm), and four aromatic carbon signals, consistent with a para-substituted benzene ring.
The congruence of these data points provides a high degree of confidence in the structural assignment of 4-nitrobenzoic acid.
Conclusion
The spectroscopic characterization of novel benzoic acid compounds is a systematic process that relies on the thoughtful application and integration of multiple analytical techniques. By understanding the principles behind each method and adhering to rigorous experimental protocols, researchers can confidently elucidate the structures of new chemical entities, paving the way for further investigation and application in drug discovery and materials science.
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Exploring the Chemical Space of Meta-Aminobenzoic Acid Derivatives: A Technical Guide for Drug Discovery and Materials Science
Abstract
Meta-aminobenzoic acid (m-ABA), a simple aromatic scaffold, represents a remarkably versatile building block for the synthesis of a diverse array of functional molecules. Its unique trifunctionality, comprising an aromatic ring, a carboxylic acid, and an amino group, provides three distinct points for chemical modification, unlocking a vast and largely explorable chemical space. This technical guide offers researchers, scientists, and drug development professionals a comprehensive exploration of the m-ABA core. We will delve into robust synthetic methodologies for its derivatization, analyze the intricate structure-activity relationships that govern its biological effects, and investigate its applications in the realm of advanced materials. This document is designed to be a practical and insightful resource, bridging foundational chemical principles with field-proven applications to inspire and guide future innovation.
The Meta-Aminobenzoic Acid Core: A Privileged Scaffold
Meta-aminobenzoic acid (m-ABA), also known as 3-aminobenzoic acid, is an organic compound with the molecular formula H₂NC₆H₄CO₂H. It consists of a benzene ring substituted with an amino group and a carboxylic acid at the meta (1,3) positions.[1] This substitution pattern imparts distinct electronic and steric properties compared to its ortho and para isomers, influencing its reactivity and biological interactions.
| Property | Value |
| Molecular Formula | C₇H₇NO₂ |
| Molar Mass | 137.14 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 178-180 °C |
| Solubility | Slightly soluble in water; soluble in hot water, alcohol, and ether.[1] |
| pKa (carboxyl) | ~3.07 |
| pKa (amino) | ~4.79 |
The m-ABA scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in numerous biologically active compounds.[2][3] Its ability to be readily derivatized at multiple positions allows for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and hydrogen bonding capacity, which are critical for optimizing drug-like characteristics.
Navigating the Synthetic Landscape: Derivatization of the m-ABA Core
The chemical versatility of m-ABA allows for a wide range of synthetic transformations. The following sections provide detailed protocols for the derivatization of the carboxylic acid, the amino group, and the aromatic ring.
Reactions at the Carboxylic Acid Group: Esterification
Fischer-Speier esterification is a classic and reliable method for converting the carboxylic acid of m-ABA into its corresponding esters. This reaction is typically catalyzed by a strong acid in the presence of an excess of the desired alcohol.
Experimental Protocol: Synthesis of Methyl 3-aminobenzoate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-aminobenzoic acid (1.0 eq) in methanol (10-20 volumes).
-
Acid Catalysis: Cool the suspension in an ice bath and slowly add thionyl chloride (2.5 eq) dropwise with vigorous stirring.[4]
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralization: Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure methyl 3-aminobenzoate.[4]
Caption: Workflow for the synthesis of methyl 3-aminobenzoate.
Reactions at the Amino Group: Amidation
The amino group of m-ABA can be readily acylated to form a wide variety of amides. A common method involves the conversion of a carboxylic acid to an acid chloride, followed by reaction with the amine.
Experimental Protocol: Synthesis of a Generic 3-Aminobenzamide Derivative
-
Acid Chloride Formation: In a round-bottom flask, reflux the desired carboxylic acid (1.0 eq) with thionyl chloride (2.0-3.0 eq) for 1-2 hours. Remove the excess thionyl chloride under reduced pressure.
-
Reaction Setup: Dissolve the resulting acid chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Amidation: In a separate flask, dissolve 3-aminobenzoic acid (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.1-1.5 eq) in the same anhydrous solvent.
-
Reaction: Cool the amine solution in an ice bath and slowly add the acid chloride solution dropwise with stirring. Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Work-up: Quench the reaction with water and separate the organic layer.
-
Extraction: Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Reactions on the Aromatic Ring: Electrophilic Aromatic Substitution
The amino group of m-ABA is an activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director. The interplay of these two groups directs further electrophilic substitution. For instance, nitration of benzoic acid yields 3-nitrobenzoic acid, which can then be reduced to 3-aminobenzoic acid.[1] Conversely, starting with m-ABA, electrophilic substitution will be directed by the activating amino group to the positions ortho and para to it (positions 2, 4, and 6).
Experimental Protocol: Synthesis of 3-Amino-5-nitrobenzoic Acid
This synthesis involves the nitration of 3-nitrobenzoic acid followed by reduction, as direct nitration of m-ABA can be complex. A more controlled approach is the nitration of benzoic acid to 3,5-dinitrobenzoic acid, followed by selective reduction.[5]
-
Nitration: Add benzoic acid (1.0 eq) to a mixture of concentrated sulfuric acid and fuming nitric acid. Heat the mixture to facilitate the dinitration.[5]
-
Reduction: The resulting 3,5-dinitrobenzoic acid can be selectively reduced to 3-amino-5-nitrobenzoic acid using a suitable reducing agent such as sodium sulfide or stannous chloride.
Biological Activities and Mechanisms of Action
Derivatives of aminobenzoic acids have shown a wide spectrum of biological activities, including anticancer and anti-inflammatory properties.[2][3]
Anticancer Activity
The anticancer effects of benzoic acid derivatives are often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival. One such class of enzymes is the histone deacetylases (HDACs).[6] Inhibition of HDACs leads to the accumulation of acetylated histones and other proteins, resulting in the modulation of gene expression, induction of cell cycle arrest, and apoptosis.[6]
Furthermore, some aminobenzoic acid derivatives have been shown to target signaling pathways crucial for cancer progression, such as the IL-6/STAT3 and TNFα/NFκB pathways.[7] These pathways are often constitutively active in cancer cells and contribute to inflammation, cell survival, and proliferation.
Caption: Potential anti-cancer mechanisms of m-ABA derivatives.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer.[7] Derivatives of p-aminobenzoic acid have been shown to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key mediators of inflammation.[7] It is plausible that m-ABA derivatives could exert similar anti-inflammatory effects by targeting these pathways.
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to rational drug design. While extensive quantitative SAR data for m-ABA derivatives is still emerging, general principles can be drawn from studies on aminobenzoic acid analogs.
| General Observation | Implication for m-ABA Derivatives |
| Lipophilicity: Increasing the lipophilicity of the molecule can enhance cell membrane permeability and target engagement, but excessive lipophilicity can lead to poor solubility and off-target effects. | Esterification of the carboxylic acid or introduction of hydrophobic substituents on the aromatic ring can modulate lipophilicity. |
| Electronic Effects: The electronic nature of substituents on the aromatic ring can influence the molecule's interaction with its biological target. Electron-withdrawing groups can affect the pKa of the amino and carboxylic acid groups. | The position and nature of substituents (e.g., nitro, halogen, methoxy) on the m-ABA core can be varied to optimize electronic properties. |
| Steric Factors: The size and shape of substituents can impact how the molecule fits into the binding pocket of its target protein. | Bulky substituents can be introduced to probe the steric tolerance of the target's binding site. |
A study on a series of p-aminobenzoic acid derivatives as potential anticancer agents revealed that the presence of a hydrazide moiety was crucial for their anti-inflammatory and anticancer properties.[7] Further modification of this moiety led to compounds with improved efficacy.[7] For example, certain amide derivatives of aminobenzoic acids have shown promising antimicrobial activity, with the nature of the substituent on the amide nitrogen influencing the potency.[8]
Applications in Materials Science
The rigid structure and functional groups of m-ABA make it a valuable monomer for the synthesis of advanced polymers and liquid crystals.
Polyamides and Polyesters
The difunctionality of the amino and carboxylic acid groups allows m-ABA to undergo polycondensation reactions to form polyamides. These polymers can exhibit high thermal stability and mechanical strength. Similarly, derivatives of m-ABA can be used to synthesize polyesters with tailored properties.[9] The meta-linkage in the polymer backbone introduces a "kink" in the polymer chain, which can disrupt packing and improve solubility and processability compared to polymers made from p-aminobenzoic acid.
Bent-Core Liquid Crystals
The 1,3-disubstituted aromatic core of m-ABA is a key structural motif in the design of bent-core (or "banana") liquid crystals. These materials exhibit unique and fascinating mesophases with properties such as ferroelectricity and chirality, making them of interest for applications in advanced display technologies and nonlinear optics.[10][11]
Analytical Characterization of m-ABA Derivatives
The unambiguous characterization of newly synthesized m-ABA derivatives is crucial for ensuring their purity and confirming their structure. A combination of spectroscopic and spectrometric techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable tools for the structural elucidation of m-ABA derivatives.
-
¹H NMR: The aromatic protons of the m-ABA core typically appear as a complex multiplet in the region of 7.0-8.0 ppm. The chemical shifts and coupling patterns of these protons are highly sensitive to the nature and position of other substituents on the ring. The protons of the amino and carboxylic acid groups are often broad and their chemical shifts can vary depending on the solvent and concentration.
-
¹³C NMR: The aromatic carbons of the m-ABA ring typically resonate in the range of 115-150 ppm. The carbonyl carbon of the carboxylic acid or ester group is found further downfield, typically above 165 ppm.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to obtain structural information from their fragmentation patterns. In electrospray ionization (ESI), the molecular ion ([M+H]⁺ or [M-H]⁻) is often the base peak. Collision-induced dissociation (CID) can be used to fragment the molecular ion and provide further structural insights. Common fragmentation pathways for aminobenzoate esters include the loss of the alkoxy group from the ester and cleavage of the C-C bond adjacent to the carbonyl group.[12]
Conclusion and Future Perspectives
The meta-aminobenzoic acid scaffold continues to be a fertile ground for the discovery of novel molecules with significant potential in both medicine and materials science. This guide has provided a comprehensive overview of the synthetic strategies available for derivatizing the m-ABA core, the diverse biological activities of its derivatives, and their applications in advanced materials. The key to unlocking the full potential of this versatile building block lies in the systematic exploration of its chemical space, guided by a deep understanding of structure-property and structure-activity relationships. As our understanding of disease biology and materials science continues to advance, we anticipate that m-ABA and its derivatives will play an increasingly important role in the development of next-generation therapeutics and functional materials.
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Methodological & Application
Application Note: Synthesis of 3-[(3,3-Dimethylbutanoyl)amino]benzoic Acid
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-[(3,3-Dimethylbutanoyl)amino]benzoic acid, a key intermediate in pharmaceutical manufacturing. The synthesis is achieved through the acylation of 3-aminobenzoic acid with 3,3-dimethylbutanoyl chloride under Schotten-Baumann conditions. This document outlines the reaction principles, detailed experimental procedures, safety precautions, and analytical characterization of the final product, intended for researchers in organic synthesis and drug development.
Introduction
This compound is a crucial building block in the synthesis of complex organic molecules, most notably as a pivotal intermediate for the cystic fibrosis drug, Ivacaftor. The molecule combines an aromatic carboxylic acid with an aliphatic amide, featuring a sterically bulky tert-butyl group. The reliable and efficient synthesis of this compound is therefore of significant interest to the pharmaceutical industry.
The protocol detailed herein utilizes the Schotten-Baumann reaction , a robust and widely-used method for acylating amines.[1][2] This reaction is particularly effective for aromatic amines, proceeding under biphasic, aqueous alkaline conditions to yield the desired amide with high efficiency.[1]
Reaction Principle and Scheme
The synthesis proceeds via a nucleophilic acyl substitution reaction. The amino group (-NH₂) of 3-aminobenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3,3-dimethylbutanoyl chloride. The reaction is conducted in the presence of an aqueous base, such as sodium hydroxide (NaOH).
The role of the base is twofold and critical for the success of the reaction:
-
Neutralization: It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction. Without the base, the HCl would protonate the starting amine, forming an unreactive ammonium salt and halting the reaction.[1]
-
Maintaining Nucleophilicity: By keeping the reaction medium alkaline, the amine remains in its free, nucleophilic state, ready to react with the acid chloride.
The overall reaction is as follows:
Scheme 1: Synthesis of this compound
(Image depicting the reaction of 3-Aminobenzoic acid with 3,3-Dimethylbutanoyl chloride in the presence of NaOH to yield the final product and NaCl + H₂O)
Materials and Reagents
Proper handling and quality of reagents are paramount for a successful synthesis. The following table summarizes the required materials.
| Reagent | CAS No. | Formula | MW ( g/mol ) | Purity | Key Safety Precautions |
| 3-Aminobenzoic acid | 99-05-8 | C₇H₇NO₂ | 137.14 | ≥98% | Irritant to skin, eyes, and respiratory system.[3][4] |
| 3,3-Dimethylbutanoyl chloride | 7065-46-5 | C₆H₁₁ClO | 134.60 | ≥98% | Highly flammable, corrosive, moisture-sensitive. Causes severe burns.[5][6][7] |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 | ≥97% | Corrosive, causes severe skin and eye burns. |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | 37% (w/w) | Corrosive, causes severe burns and respiratory irritation. |
| Ethanol | 64-17-5 | C₂H₅OH | 46.07 | Reagent Grade | Highly flammable. |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | - | - |
Experimental Protocol
This protocol is designed for a laboratory scale synthesis yielding several grams of the product. All operations involving 3,3-dimethylbutanoyl chloride and hydrochloric acid must be performed in a certified chemical fume hood.
Equipment
-
250 mL Three-neck round-bottom flask
-
125 mL Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Buchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper or pH meter
-
Apparatus for recrystallization
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Preparation of Amine Solution:
-
In a 250 mL three-neck round-bottom flask, dissolve 3-aminobenzoic acid (5.00 g, 36.5 mmol, 1.0 equiv.) and sodium hydroxide (3.20 g, 80.0 mmol, 2.2 equiv.) in 100 mL of deionized water.
-
Stir the mixture with a magnetic stirrer until all solids have dissolved. The dissolution of NaOH is exothermic. Allow the solution to cool to room temperature.
-
-
Acylation Reaction:
-
Cool the flask in an ice-water bath to an internal temperature of 0-5 °C.
-
Add 3,3-dimethylbutanoyl chloride (5.40 mL, 5.16 g, 38.3 mmol, 1.05 equiv.) to a dropping funnel.
-
Add the acid chloride dropwise to the vigorously stirred amine solution over a period of 30-45 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and to minimize the competing hydrolysis of the highly reactive acid chloride.[8][9]
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2 hours to ensure the reaction proceeds to completion. A white precipitate of the sodium salt of the product may form.
-
-
Product Isolation:
-
Cool the reaction mixture again in an ice bath.
-
Slowly and carefully acidify the mixture by adding concentrated hydrochloric acid (~7-8 mL) dropwise with stirring. Monitor the pH. Continue adding acid until the pH of the solution is approximately 2-3.
-
Causality Note: Acidification protonates the carboxylate salt, rendering the final product insoluble in water and causing it to precipitate out of the solution.[10]
-
A thick, white precipitate will form. Stir the slurry in the ice bath for another 30 minutes to maximize precipitation.
-
-
Collection and Washing:
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with two 50 mL portions of cold deionized water to remove any inorganic salts (NaCl) and excess HCl.
-
Press the solid as dry as possible on the funnel.
-
-
Purification and Drying:
-
Transfer the crude solid to a beaker for recrystallization. An ethanol/water mixture is a suitable solvent system.[11]
-
Add a minimal amount of hot ethanol to dissolve the solid. Once dissolved, add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce complete crystallization.
-
Collect the purified, crystalline product by vacuum filtration, washing with a small amount of cold ethanol/water (1:1).
-
Dry the final product in a vacuum oven at 60-70 °C overnight. The expected yield is typically in the range of 85-95%.
-
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Appearance: White to off-white crystalline solid.
-
Melting Point: A sharp melting point is indicative of high purity.
-
¹H NMR (DMSO-d₆, 400 MHz): Expected chemical shifts (δ, ppm): ~12.9 (s, 1H, -COOH), ~9.9 (s, 1H, -NH-), ~8.2 (t, 1H, Ar-H), ~7.8 (d, 1H, Ar-H), ~7.6 (d, 1H, Ar-H), ~7.4 (t, 1H, Ar-H), ~2.2 (s, 2H, -CH₂-), ~1.0 (s, 9H, -C(CH₃)₃). Note: NMR data for the parent 3-aminobenzoic acid shows aromatic protons between 6.9 and 7.3 ppm.[12][13] Acylation will shift these signals downfield.
-
¹³C NMR (DMSO-d₆, 100 MHz): Expected chemical shifts (δ, ppm): ~172 (C=O, amide), ~167 (C=O, acid), aromatic carbons (~140, 131, 129, 123, 122, 119), ~48 (-CH₂-), ~38 (-C(CH₃)₃), ~27 (-C(CH₃)₃).
-
FTIR (KBr, cm⁻¹): Characteristic absorption bands are expected at ~3300 (N-H stretch), ~3000-2500 (broad O-H stretch of carboxylic acid), ~1690-1710 (C=O stretch of carboxylic acid), ~1660-1680 (Amide I band, C=O stretch), ~1530-1550 (Amide II band, N-H bend).[14][15]
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.
-
Fume Hood: This entire procedure must be conducted in a well-ventilated chemical fume hood.
-
3,3-Dimethylbutanoyl Chloride: This reagent is highly flammable, corrosive, and reacts violently with water.[5][16][17] Handle with extreme care under anhydrous conditions (if neat) and ensure no contact with skin or eyes.
-
Acids and Bases: Sodium hydroxide and hydrochloric acid are highly corrosive. Handle with care to avoid skin and eye contact.[3][4] The neutralization and acidification steps can be exothermic and should be performed slowly and with cooling.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
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Wikipedia. (n.d.). 3-Aminobenzoic acid. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminobenzoic acid. Retrieved from [Link]
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PubChem. (n.d.). 3,3-Dimethylbutanoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). 3,3-Dimethylbutanoyl chloride. Retrieved from [Link]
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Grokipedia. (n.d.). 3-Aminobenzoic acid. Retrieved from [Link]
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Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: 3-Amino Benzoic Acid. Retrieved from [Link]
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ChemBK. (2022). 3-Aminobenzoic acid. Retrieved from [Link]
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Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
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Chemdad. (n.d.). 3,3-Dimethylbutyryl chloride. Retrieved from [Link]
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Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Retrieved from [Link]
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ResearchGate. (n.d.). DNP-enhanced NMR 1 H-13 C CP MAS spectra of 3-aminobenzoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of the FTIR spectra of substrates and products. Retrieved from [Link]
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Chemistry Stack Exchange. (2017). Solvent for recrystallization of benzoic acid?. Retrieved from [Link]
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A Comprehensive Guide to the Analytical Characterization of 3-Aminobenzoic Acid Derivatives
<
Abstract
3-Aminobenzoic acid (3-ABA) and its derivatives are crucial building blocks in medicinal chemistry and materials science.[1] As with any synthetically derived small molecule destined for high-performance applications, rigorous and unambiguous characterization is paramount to ensure identity, purity, and quality.[2][3][4] This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 3-aminobenzoic acid derivatives. We will explore a multi-technique approach, beginning with chromatographic separation for purity assessment and progressing to spectroscopic techniques for definitive structural elucidation. Detailed, field-tested protocols are provided for researchers, scientists, and drug development professionals to establish robust analytical workflows.
Introduction: The Need for an Orthogonal Approach
The characterization of a novel 3-aminobenzoic acid derivative is not a linear process but rather an integrated workflow. No single technique can provide all the necessary information. Therefore, an orthogonal approach, utilizing multiple analytical methods that measure different physicochemical properties, is essential for building a complete and confident profile of the molecule. This guide is structured to follow a logical progression from establishing sample purity to confirming the precise molecular structure.
Key Analytical Pillars:
-
Separation Science: Is the sample a single component?
-
Molecular Weight Determination: What is the mass of the molecule?
-
Spectroscopic Fingerprinting: What are the specific functional groups and their connectivity?
Part 1: Foundational Analysis: Purity and Identity
The first step in characterizing any new chemical entity is to assess its purity. High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis detection is the industry-standard technique for this purpose.[5]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For 3-ABA derivatives, which are moderately polar aromatic compounds, reversed-phase HPLC (RP-HPLC) is the method of choice.
Why RP-HPLC? The stationary phase (e.g., C18) is nonpolar, while the mobile phase is a more polar mixture, typically of water and an organic solvent like acetonitrile or methanol.[1] The 3-ABA derivative is retained on the column through hydrophobic interactions with its benzene ring. By gradually increasing the organic solvent concentration (a gradient elution), the compound is eluted and detected. Purity is determined by integrating the area of the main peak relative to the total area of all detected peaks.
UV-Vis Detection: 3-Aminobenzoic acid and its derivatives contain an aromatic ring, which is a strong chromophore that absorbs UV light. The absorption maxima for 3-ABA are typically around 194 nm, 226 nm, and 272 nm.[6] A wavelength of ~254 nm or ~270 nm is often a good starting point for detection as it provides a good response for the aromatic system while minimizing interference from common solvents.
Table 1: Typical Starting Parameters for HPLC Purity Analysis
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reversed-phase separation of moderately polar small molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidifier sharpens peaks by protonating the amine and carboxylate groups. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 15 minutes | A broad gradient is effective for initial screening of unknown purity. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 5-10 µL | Balances sensitivity with the risk of column overloading. |
| Detector | UV-Vis Diode Array Detector (DAD) | Set to 254 nm or 272 nm. DAD allows for spectral analysis of peaks. |
Part 2: Definitive Structural Elucidation
Once purity is established, the next critical phase is to confirm the molecular structure. This is achieved by combining data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight of the compound. When coupled with HPLC (LC-MS), it becomes a powerful tool for confirming the mass of the main peak from the purity analysis.[7]
Why Electrospray Ionization (ESI)? For 3-ABA derivatives, ESI is the preferred ionization technique.[8] The amine and carboxylic acid groups are readily ionizable.
-
Positive Ion Mode [M+H]⁺: The acidic mobile phase protonates the basic amino group. The expected m/z will be the molecular weight + 1.007.
-
Negative Ion Mode [M-H]⁻: In a basic mobile phase, the carboxylic acid group would be deprotonated. The expected m/z would be the molecular weight - 1.007.
For the parent 3-aminobenzoic acid (MW = 137.14 g/mol ), one would expect to see a prominent ion at m/z 138.15 in positive mode ESI.[8]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). It provides a characteristic "fingerprint" of the compound.
Why FT-IR? It offers a quick and non-destructive way to confirm the presence of key functional groups expected in a 3-ABA derivative. For a typical derivative, the spectrum will be dominated by characteristic absorptions from the amine, carboxylic acid, and substituted benzene ring.
Table 2: Key FT-IR Stretching Frequencies for 3-ABA Derivatives
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | Stretch | 2500-3300 | Very broad, often obscuring C-H stretches.[9] |
| N-H (Amine) | Stretch | 3300-3500 | Two medium peaks for a primary amine (-NH₂). |
| C-H (Aromatic) | Stretch | 3000-3100 | Sharp, medium peaks. |
| C=O (Carboxylic Acid) | Stretch | 1680-1720 | Strong, sharp peak. Conjugation lowers the frequency.[9] |
| C=C (Aromatic) | Stretch | 1450-1600 | Medium to strong peaks. |
| C-N (Amine) | Stretch | 1250-1350 | Medium intensity peak. |
Data sourced from foundational spectroscopy principles and typical values.[10][11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the precise atomic connectivity of a molecule. It provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Why ¹H and ¹³C NMR?
-
¹H NMR: Reveals the number of different types of protons, their electronic environment (chemical shift), their proximity to other protons (spin-spin splitting), and their relative numbers (integration).
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
For the parent 3-aminobenzoic acid, the aromatic region of the ¹H NMR spectrum is particularly informative.[13][14] The substitution pattern on the benzene ring creates a unique set of chemical shifts and coupling patterns that can be used to confirm the "meta" (1,3) relationship between the amine and carboxylic acid groups. Using DMSO-d₆ as a solvent is common, as it solubilizes the polar functional groups.[13]
Table 3: Representative NMR Data for 3-Aminobenzoic Acid Core
| Nucleus | Position (in 3-ABA) | Typical Chemical Shift (ppm) in DMSO-d₆ | Multiplicity |
| ¹H | Carboxyl (-COOH) | ~12.45 | Broad Singlet |
| ¹H | Aromatic (H2) | ~7.15 | Triplet (or Singlet) |
| ¹H | Aromatic (H4, H6) | ~7.05 | Multiplet |
| ¹H | Aromatic (H5) | ~6.74 | Multiplet |
| ¹H | Amine (-NH₂) | ~5.29 | Broad Singlet |
| ¹³C | Carbonyl (-COOH) | ~168.3 | - |
| ¹³C | Aromatic (C3, NH₂-bearing) | ~149.2 | - |
| ¹³C | Aromatic (C1, COOH-bearing) | ~131.7 | - |
| ¹³C | Aromatic (C5) | ~129.3 | - |
| ¹³C | Aromatic (C6) | ~118.4 | - |
| ¹³C | Aromatic (C4) | ~117.1 | - |
| ¹³C | Aromatic (C2) | ~114.9 | - |
Note: Chemical shifts are highly dependent on the specific derivative and solvent. These values are for the parent compound and serve as a reference.[13]
Part 3: Integrated Analytical Workflow
The power of this multi-technique approach lies in the integration of data. A logical workflow ensures that each step builds upon the last, leading to a comprehensive and undeniable characterization of the target molecule.
Caption: Integrated workflow for the characterization of 3-ABA derivatives.
Part 4: Detailed Protocols
Protocol 4.1: HPLC-UV Method for Purity Analysis
-
Sample Preparation:
-
Accurately weigh 1-2 mg of the 3-aminobenzoic acid derivative into a clean 2 mL HPLC vial.
-
Add 1.0 mL of a 50:50 mixture of Acetonitrile:Water.
-
Cap the vial and vortex for 30-60 seconds to ensure complete dissolution. If solubility is an issue, sonication may be required.
-
Filter the sample through a 0.22 µm syringe filter into a clean HPLC vial with an insert. This prevents particulates from damaging the HPLC system.
-
-
Instrument Setup (Refer to Table 1):
-
Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.
-
Set the UV detector to acquire data at 254 nm and 272 nm.
-
-
Analysis:
-
Inject 5 µL of the prepared sample.
-
Run the gradient method as defined in Table 1.
-
At the end of the run, integrate all peaks that are above the noise threshold.
-
-
Data Interpretation:
-
Calculate the area percent purity: (Area of Main Peak / Total Area of All Peaks) * 100.
-
A purity value of >95% is typically required for compounds advancing in drug discovery pipelines.[2]
-
Protocol 4.2: LC-MS Method for Molecular Weight Confirmation
-
Sample Preparation:
-
Use the same sample prepared for HPLC-UV analysis. The concentration (~1 mg/mL) is generally suitable for LC-MS.
-
-
Instrument Setup:
-
Use the same HPLC method as for the purity analysis.
-
Divert the flow from the HPLC column outlet to the mass spectrometer's ESI source.
-
Set the mass spectrometer to scan a relevant mass range (e.g., m/z 100-1000).
-
Acquire data in both positive and negative ion modes in separate runs if possible, or use a fast-switching polarity mode.
-
-
Analysis & Interpretation:
-
Identify the peak in the Total Ion Chromatogram (TIC) that corresponds to your main peak in the UV chromatogram.
-
Extract the mass spectrum for this peak.
-
Look for the [M+H]⁺ ion in the positive mode spectrum and/or the [M-H]⁻ ion in the negative mode spectrum.
-
The observed mass should be within ±0.1 Da of the calculated theoretical mass for the target derivative.
-
Protocol 4.3: Sample Preparation for NMR and FT-IR
-
For NMR:
-
Accurately weigh 5-10 mg of the purified, dry sample directly into a clean, dry NMR tube.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent depends on the sample's solubility.
-
Cap the tube and gently invert several times to dissolve the sample. A brief sonication can aid dissolution.
-
The sample is now ready for analysis.
-
-
For FT-IR (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.
-
Collect a background spectrum of the empty crystal.
-
Place a small amount (1-2 mg) of the solid, dry sample powder onto the center of the crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance spectrum.
-
Part 5: Data Integration Diagram
The final structural confirmation is a convergence of evidence from multiple orthogonal techniques.
Caption: Convergence of analytical data to confirm a hypothesized structure.
Conclusion
The robust characterization of 3-aminobenzoic acid derivatives is a non-negotiable step in research and development. By employing an integrated workflow that combines the separative power of HPLC with the detailed structural insights from MS, FT-IR, and NMR, scientists can ensure the identity, purity, and quality of their compounds. The protocols and frameworks outlined in this guide provide a reliable foundation for generating high-integrity data, thereby accelerating discovery and development timelines.
References
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminobenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-Aminobenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Teeter, R. M. (1966). Mass Spectra of Derivatives of o-Aminobenzoic Acid. Analytical Chemistry, 38(12), 1736–1739. Retrieved from [Link]
-
SIELC Technologies. (n.d.). 3-Aminobenzoic Acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
ResearchGate. (n.d.). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. Retrieved from [Link]
-
NIST. (n.d.). 4-Aminobenzoic acid, 2TMS derivative. NIST WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Amino-benzoic acid. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 3-amino-. NIST WebBook. Retrieved from [Link]
-
Nortje, C., et al. (2015). The simultaneous detection and quantification of p-aminobenzoic acid and its phase 2 biotransformation metabolites in human urine using LC-MS/MS. Bioanalysis, 7(10), 1211-24. Retrieved from [Link]
-
ResearchGate. (n.d.). GC-mass spectrum of p-aminobenzoic acid with its molecular ion peak at 137 amu. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 3-amino-, ethyl ester. NIST WebBook. Retrieved from [Link]
-
Cooks, R. G. (1971). The mass spectra of hydroxyl compounds. In The Chemistry of the Hydroxyl Group. John Wiley & Sons, Ltd. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB. Retrieved from [Link]
-
ResearchGate. (n.d.). How to measure aromatic amine compounds using uv/visible spectrophotometer?. Retrieved from [Link]
-
Chitkara University. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management. Retrieved from [Link]
-
Moodle. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
Frontiers. (2023). Introduction to small molecule drug discovery and preclinical development. Retrieved from [Link]
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Application Notes and Protocols for 3-[(3,3-Dimethylbutanoyl)amino]benzoic acid in Medicinal Chemistry
Introduction: The Emergence of a Versatile Scaffold in Drug Discovery
In the landscape of medicinal chemistry, the identification of novel molecular scaffolds that can be readily synthesized and diversified is of paramount importance. 3-[(3,3-Dimethylbutanoyl)amino]benzoic acid emerges as a compound of significant interest, embodying a strategic design that combines the structural features of 3-aminobenzoic acid with the sterically demanding 3,3-dimethylbutanoyl (tert-pentanoyl) group. This unique amalgamation offers a foundational structure for the development of targeted therapeutics. The 3-aminobenzoic acid moiety provides a versatile platform for molecular interactions, while the bulky tert-pentanoyl group can confer specificity and improved metabolic stability.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and potential medicinal chemistry applications of this compound. The protocols detailed herein are designed to be robust and reproducible, enabling the exploration of this promising scaffold in various therapeutic areas.
PART 1: Synthesis and Characterization
The synthesis of this compound is a straightforward yet crucial process that lays the foundation for its subsequent biological evaluation. The most common and efficient method involves the acylation of 3-aminobenzoic acid with a reactive derivative of 3,3-dimethylbutanoic acid.
1.1: Synthesis of 3,3-Dimethylbutanoyl Chloride
To facilitate the amide bond formation, the carboxylic acid is first converted to the more reactive acyl chloride.
Protocol 1: Synthesis of 3,3-Dimethylbutanoyl Chloride
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a drying tube (containing calcium chloride).
-
Reagent Addition: To the flask, add 3,3-dimethylbutanoic acid (1.0 eq). Slowly add thionyl chloride (1.2 eq) dropwise at room temperature.
-
Reaction: Gently heat the mixture to reflux (approximately 80°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Purification: After cooling to room temperature, the excess thionyl chloride is removed by distillation. The resulting 3,3-dimethylbutanoyl chloride can be purified by fractional distillation under reduced pressure.[1]
Diagram 1: Synthesis of 3,3-Dimethylbutanoyl Chloride
Caption: Workflow for the synthesis of 3,3-dimethylbutanoyl chloride.
1.2: Amide Coupling to Synthesize this compound
With the activated acyl chloride in hand, the amide coupling with 3-aminobenzoic acid can proceed.
Protocol 2: Synthesis of this compound
-
Dissolution: Dissolve 3-aminobenzoic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 eq) or pyridine (1.1 eq), to the solution to act as an acid scavenger.
-
Acylation: Cool the mixture in an ice bath (0°C). Slowly add a solution of 3,3-dimethylbutanoyl chloride (1.05 eq) in the same solvent to the cooled mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Isolation: Collect the crude product by vacuum filtration and wash with cold water.
1.3: Purification and Characterization
Purification is critical to ensure the compound is suitable for biological assays.
Protocol 3: Purification of this compound
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.[2] Dissolve the crude solid in a minimal amount of the hot solvent, and then allow it to cool slowly to form crystals.
-
Column Chromatography: For higher purity, column chromatography on silica gel can be employed. A gradient of ethyl acetate in hexane is a typical mobile phase.[2]
-
Characterization: The purity and identity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.
PART 2: Application Notes in Medicinal Chemistry
The structural features of this compound make it an attractive candidate for investigation in several areas of medicinal chemistry. The following application notes outline potential therapeutic targets and provide detailed protocols for in vitro evaluation.
2.1: Potential as a Caspase-1 Inhibitor for Anti-Inflammatory Applications
Rationale: Caspase-1 is a key enzyme in the inflammatory pathway, responsible for the maturation of pro-inflammatory cytokines IL-1β and IL-18. The 3,3-dimethylbutanoyl moiety is present in the structure of the known caspase-1 inhibitor prodrug, VX-765. This suggests that this compound could serve as a novel scaffold for the development of new caspase-1 inhibitors with potential anti-inflammatory activity.
Protocol 4: In Vitro Caspase-1 Inhibition Assay
This protocol is adapted from commercially available caspase-1 activity assay kits.[3][4][5][6][7]
-
Reagent Preparation: Prepare a reaction buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT). Prepare a stock solution of the fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AMC).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of test concentrations.
-
Assay Procedure:
-
In a 96-well black microplate, add the reaction buffer.
-
Add the test compound at various concentrations.
-
Add recombinant human caspase-1 enzyme.
-
Include a positive control (a known caspase-1 inhibitor, e.g., Ac-YVAD-CHO) and a negative control (DMSO vehicle).
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the caspase-1 substrate.
-
-
Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for AMC) every minute for 30-60 minutes using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Diagram 2: Caspase-1 Mediated Inflammation
Caption: Potential inhibition of the Caspase-1 pathway.
2.2: Exploration as an EP4 Receptor Antagonist for Pain and Inflammation
Rationale: The prostaglandin E2 (PGE2) receptor 4 (EP4) is a G-protein coupled receptor involved in inflammation and pain signaling. Derivatives of 3-aminobenzoic acid have been identified as potent EP4 antagonists. The unique structural characteristics of this compound warrant its investigation as a potential EP4 receptor antagonist.
Protocol 5: EP4 Receptor Binding Assay
This protocol is a representative radioligand binding assay. Alternatively, cell-based reporter assays can be used.[8][9][10][11]
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human EP4 receptor (e.g., HEK293 or CHO cells).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and create serial dilutions.
-
Assay Procedure:
-
In a 96-well plate, combine the cell membranes, a radiolabeled EP4 ligand (e.g., [³H]-PGE₂), and the test compound at various concentrations in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA).
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled EP4 agonist).
-
Incubate for 1-2 hours at room temperature.
-
-
Separation: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Detection: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding for each concentration of the test compound. Determine the Ki value by fitting the data to a one-site competition binding model.
2.3: Investigation as a Malate Dehydrogenase 2 (MDH2) Inhibitor in Cancer Metabolism
Rationale: Malate Dehydrogenase 2 (MDH2) is a key enzyme in the mitochondrial tricarboxylic acid (TCA) cycle. Inhibition of MDH2 has emerged as a potential therapeutic strategy in cancer by disrupting cancer cell metabolism. Given that aminobenzoic acid derivatives have been explored as MDH inhibitors, evaluating this compound for this activity is a logical step.
Protocol 6: In Vitro MDH2 Activity Assay
This protocol is based on commercially available MDH2 activity assay kits.[12][13][14][15]
-
Reagent Preparation: Prepare an assay buffer (e.g., 100 mM potassium phosphate, pH 7.5). Prepare solutions of the substrates, oxaloacetate and NADH.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and perform serial dilutions.
-
Assay Procedure:
-
In a 96-well clear microplate, add the assay buffer.
-
Add the test compound at various concentrations.
-
Add recombinant human MDH2 enzyme.
-
Include a positive control (a known MDH2 inhibitor) and a negative control (DMSO vehicle).
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding oxaloacetate and NADH.
-
-
Data Acquisition: Measure the decrease in absorbance at 340 nm (due to the oxidation of NADH) over time using a UV-Vis plate reader.
-
Data Analysis: Calculate the initial velocity of the reaction for each compound concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Diagram 3: MDH2 in the TCA Cycle
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Application Notes and Protocols for 3-Aminobenzoic Acid in Organic Synthesis
Introduction: The Versatility of a Bifunctional Building Block
3-Aminobenzoic acid (CAS No. 99-05-8), also known as meta-aminobenzoic acid or MABA, is a uniquely versatile organic compound that serves as a cornerstone intermediate in a multitude of synthetic applications.[1][2] Its structure, which features both a nucleophilic amino group (-NH₂) and an electrophilic carboxylic acid group (-COOH) on a benzene ring, grants it broad reactivity.[3] This dual functionality allows chemists and researchers to leverage 3-aminobenzoic acid as a foundational scaffold for constructing complex molecules, ranging from life-saving pharmaceuticals and vibrant dyes to high-performance polymers and specialized agrochemicals.[1][4][5] This document provides an in-depth guide to its applications, supported by detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties and hazards is paramount for safe and effective laboratory execution.
| Property | Value | Reference |
| Molecular Formula | C₇H₇NO₂ | [2] |
| Molecular Weight | 137.14 g/mol | |
| Appearance | White to light brown solid/powder | [6][7] |
| Melting Point | 178-180 °C | [6] |
| Solubility | Slightly soluble in water; soluble in hot water, alcohol, acetone | [2] |
| pKa₁ (Carboxyl) | 3.07 | [2] |
| pKa₂ (Amino) | 4.79 | [2] |
| Flash Point | 150 °C (closed cup) | [6] |
Safety and Handling Precautions
3-Aminobenzoic acid is classified as a hazardous substance and requires careful handling.[8]
-
Hazards: Causes skin and serious eye irritation.[7][8] May cause respiratory irritation.[7]
-
Handling: Use personal protective equipment (PPE), including gloves, eye shields, and a dust mask. Ensure adequate ventilation and avoid dust formation.[6] Wash hands thoroughly after handling.[8]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[6][7] The material is light and air-sensitive; storage under nitrogen is recommended.[7]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8][9]
-
First Aid: In case of contact, rinse skin or eyes immediately with plenty of water for at least 15 minutes.[8] If inhaled, move to fresh air.[7] If swallowed, do NOT induce vomiting and seek medical attention.[7]
Core Applications in Organic Synthesis
The unique meta-substitution pattern of the amino and carboxyl groups on 3-aminobenzoic acid dictates its reactivity and makes it a valuable precursor in several key industrial and research areas.
Pharmaceutical Synthesis: A Scaffold for Bioactive Molecules
3-Aminobenzoic acid is a crucial building block in the pharmaceutical industry, forming the backbone of numerous therapeutic agents.[1][3] Its structure is frequently incorporated into nonpeptide templates used in peptidomimetic drug discovery to target receptors and signaling proteins.[10] Derivatives of aminobenzoic acids have been investigated for a wide range of biological activities, including as cholinesterase inhibitors for Alzheimer's disease and as microbial neuraminidase inhibitors.[11][12]
A prominent example of its application is in the complex total synthesis of marine-derived anti-tumor agents like Trabectedin (Yondelis®) .[13][14] While the full synthesis is a multi-step endeavor, the core structure of such complex natural products often relies on elaborately functionalized aminobenzoic acid derivatives, highlighting its role as a key starting material or intermediate.[15][16][17] The synthesis of Trabectedin is a testament to the strategic importance of such foundational molecules in constructing life-saving drugs.[18][19]
Dye Synthesis: A Precursor to a Spectrum of Colors
The presence of an aromatic amino group makes 3-aminobenzoic acid an excellent precursor for the synthesis of azo dyes, which represent the largest class of synthetic colorants.[1][20] The synthesis involves a two-step process: diazotization of the amino group, followed by coupling with an electron-rich partner.[20] This versatile chemistry allows for the creation of a vast array of colors with applications in textiles, printing, and pigments.[1]
3-Aminobenzoic acid is a listed intermediate for several commercial dyes, including:
-
C.I. Acid Yellow 66
-
C.I. Direct Yellow 49
-
C.I. Direct Red 14
The carboxylic acid group can be used to modify the dye's properties, such as solubility or affinity for specific fibers.
Polymer Chemistry: A Monomer for Advanced Materials
The bifunctional nature of 3-aminobenzoic acid allows it to act as a monomer in polymerization reactions. It can undergo polymerization to form poly(3-aminobenzoic acid) (P3ABA) and can also be copolymerized with other monomers, such as aniline, to create materials with tailored properties.[23][24] The resulting polymers, often conducting polymers, have potential applications in electronics, sensors, and as supports for metallic nanoparticles in electrochemical detection.[5][23] The carboxylic acid group remains available for post-polymerization modification, enabling the covalent attachment of other molecules or substrates.[23]
Agrochemicals: A Building Block for Crop Protection
Substituted aminobenzoic acids are vital intermediates in the agrochemical industry for the synthesis of herbicides and pesticides.[4] While specific protocols for 3-aminobenzoic acid itself are often proprietary, the synthetic strategies are well-established. For instance, the synthesis of the broad-spectrum insecticide Chlorantraniliprole, an anthranilic diamide, relies on the coupling of a substituted aminobenzoic acid with a pyrazole derivative.[4] This demonstrates the critical role of the aminobenzoic acid scaffold in developing effective crop protection agents.
Mechanistic Insights: Understanding Reactivity
The synthetic utility of 3-aminobenzoic acid is governed by the electronic effects of its two functional groups on the aromatic ring. This is particularly relevant in electrophilic aromatic substitution reactions, such as nitration or halogenation.
-
Amino Group (-NH₂): This is a strongly activating, electron-donating group. It directs incoming electrophiles to the ortho and para positions relative to itself (positions 2, 4, and 6).[25]
-
Carboxylic Acid Group (-COOH): This is a deactivating, electron-withdrawing group. It directs incoming electrophiles to the meta position relative to itself (position 5).[25]
When both groups are present, their directing effects are combined. For example, during nitration, the powerful activating effect of the amino group typically dominates, directing substitution to the positions ortho and para to it.[25]
Caption: Directing effects of functional groups in electrophilic substitution.
Detailed Experimental Protocols
The following protocols are provided as representative examples of the synthetic utility of 3-aminobenzoic acid.
Protocol 1: Synthesis of an Azo Dye via Diazotization and Azo Coupling
This protocol describes a general procedure for synthesizing an azo dye, a cornerstone reaction for compounds containing a primary aromatic amine.[20] The principle involves the conversion of 3-aminobenzoic acid into a diazonium salt, which is then reacted with an electron-rich coupling component (e.g., 2-naphthol) to form the colored azo compound.
Causality Behind Key Steps:
-
Low Temperature (0-5 °C): Diazonium salts are thermally unstable. Maintaining a low temperature is critical to prevent decomposition and loss of product.
-
Acidic Medium (HCl): The acid is required to form nitrous acid (HNO₂) from sodium nitrite and to stabilize the resulting diazonium salt.
-
Basic Medium for Coupling (NaOH): The coupling reaction with phenols is most efficient under basic conditions, which deprotonate the phenol to the more strongly activating phenoxide ion.
Caption: Workflow for the synthesis of an azo dye.
Step-by-Step Methodology:
-
Diazotization:
-
In a 250 mL beaker, suspend 1.37 g (10 mmol) of 3-aminobenzoic acid in a mixture of 20 mL of water and 2.5 mL of concentrated hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring. The suspension may not fully dissolve.
-
Prepare a solution of 0.70 g (10.1 mmol) of sodium nitrite in 5 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cold 3-aminobenzoic acid suspension over 10-15 minutes, ensuring the temperature remains below 5 °C. Stir for an additional 15 minutes after the addition is complete. The resulting clear solution contains the diazonium salt.
-
-
Azo Coupling:
-
In a separate 400 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 30 mL of 1 M sodium hydroxide solution.
-
Cool this solution to below 10 °C in an ice bath.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution to the 2-naphthol solution.
-
A brightly colored precipitate (typically red or orange) will form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.
-
-
Workup and Isolation:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of cold water until the filtrate is neutral.
-
Dry the product in a desiccator or a low-temperature oven.
-
Protocol 2: N-Acetylation of 3-Aminobenzoic Acid
N-acetylation is a fundamental protection strategy for the amino group, preventing it from undergoing unwanted side reactions (like diazotization) while other parts of the molecule are modified. This is a common first step in a multi-step synthesis.
Causality Behind Key Steps:
-
Acetic Anhydride: A highly reactive and efficient acetylating agent.
-
Aqueous Medium: The reaction is often performed in water or a buffered solution, which is convenient and helps to control the reaction. The product often precipitates as it forms.
Step-by-Step Methodology:
-
Reaction Setup:
-
In a 100 mL flask, dissolve 2.74 g (20 mmol) of 3-aminobenzoic acid in 30 mL of water containing 1.68 g (20 mmol) of sodium bicarbonate. Stir until a clear solution is obtained.
-
Cool the flask in an ice bath.
-
-
Acetylation:
-
With vigorous stirring, add 2.2 mL (approx. 2.4 g, 23.5 mmol) of acetic anhydride to the solution in one portion.
-
Stir the mixture in the ice bath for 20-30 minutes. A white precipitate of 3-acetamidobenzoic acid should form.
-
-
Workup and Isolation:
-
After stirring, acidify the mixture to a pH of ~3-4 by slowly adding concentrated hydrochloric acid. This ensures complete precipitation of the carboxylic acid product.
-
Collect the white solid by vacuum filtration.
-
Wash the product on the filter with a small amount of cold water.
-
Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure 3-acetamidobenzoic acid.
-
Conclusion
3-Aminobenzoic acid is a powerful and indispensable intermediate in modern organic synthesis. Its bifunctional nature provides a robust platform for creating a diverse range of valuable compounds. From the intricate scaffolds of pharmaceuticals to the vibrant chromophores of dyes and the repeating units of functional polymers, the applications of 3-aminobenzoic acid are extensive and impactful. The protocols and mechanistic principles outlined in this guide serve as a foundational resource for scientists and researchers aiming to harness the full synthetic potential of this versatile molecule.
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The Importance of 3-Aminobenzoic Acid in Modern Organic Chemistry and Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Safety Data Sheet: 3-Aminobenzoic acid. (n.d.). Carl ROTH. [Link]
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3-Aminobenzoic acid. (n.d.). Wikipedia. [Link]
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When 3-aminobenzoic acid reacts with HNO3/H2SO4.... (2024). Reddit. [Link]
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3-Aminobenzoic acid. (2013). World Of Dyes. [Link]
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Poly(2-) and (3-aminobenzoic acids) and their copolymers with aniline: Synthesis, characterization, and properties. (2003). Universidad San Sebastián. [Link]
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Application Note: A Practical Guide to the ¹H NMR Analysis of N-Acylated Aromatic Compounds
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
N-acylated aromatic compounds are a cornerstone of medicinal chemistry, materials science, and organic synthesis. Their structural elucidation is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, serves as the primary analytical tool. This guide provides a comprehensive protocol for the ¹H NMR analysis of these molecules, moving beyond a simple checklist of steps to explain the underlying principles that govern experimental choices. We will delve into sample preparation, spectral acquisition, and the nuanced interpretation of chemical shifts, coupling constants, and dynamic phenomena unique to this compound class, such as rotational isomerism. This document is designed to equip researchers with the expertise to acquire high-quality, unambiguous spectra and to confidently assign the structures of N-acylated aromatic systems.
Introduction: The Structural Significance of N-Acylated Aromatics
The amide linkage to an aromatic ring introduces a fascinating interplay of electronic and steric effects that are directly observable by ¹H NMR. The electron-withdrawing nature of the acyl group and the anisotropic effects of both the carbonyl bond and the aromatic ring create a complex chemical environment. Furthermore, the partial double-bond character of the C-N amide bond can lead to restricted rotation, resulting in the presence of cis and trans isomers (rotamers) in solution, which can complicate spectral analysis if not properly understood[1]. Accurate ¹H NMR analysis is therefore critical for confirming substitution patterns, assessing conformational preferences, and ensuring the chemical integrity of these vital compounds.
This guide presents a systematic workflow for achieving robust and reproducible ¹H NMR analysis.
Figure 1: General workflow for ¹H NMR analysis.
Foundational Protocol: Sample Preparation
The quality of an NMR spectrum is directly dependent on the quality of the sample. A properly prepared sample ensures optimal magnetic field homogeneity, leading to sharp, well-resolved signals[2].
Core Principle: The goal is to create a clear, homogeneous solution of the analyte in a deuterated solvent, free from particulate matter and paramagnetic impurities[3]. Deuterated solvents are essential because they replace hydrogen (¹H) with deuterium (²H), which has a different nuclear spin and resonates at a much different frequency, thus preventing overwhelming solvent signals from obscuring the analyte's spectrum[4][5][6].
Experimental Protocol: Standard Sample Preparation
-
Analyte Quantity: Weigh 5-25 mg of the N-acylated aromatic compound for a standard ¹H NMR spectrum. This concentration is generally sufficient to achieve a good signal-to-noise ratio in a few minutes of acquisition time[7].
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the analyte. Chloroform-d (CDCl₃) is a common starting point for many organic compounds. For more polar N-acylated aromatics, Dimethyl sulfoxide-d₆ (DMSO-d₆) or Acetone-d₆ are excellent alternatives[8][9]. The choice of solvent is critical as it can influence the chemical shifts of labile protons (e.g., N-H).
-
Dissolution: In a small, clean vial, dissolve the analyte in approximately 0.6-0.7 mL of the chosen deuterated solvent. This volume is optimal for standard 5 mm NMR tubes, ensuring the sample height covers the detector coils[3][9].
-
Filtration (Critical Step): Using a Pasteur pipette with a small, tightly packed plug of glass wool at the constriction, filter the sample solution directly into a clean, high-quality NMR tube. This step removes any suspended solid particles that would degrade the magnetic field homogeneity, causing broad spectral lines[2].
-
Capping and Labeling: Cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.
Table 1: Properties of Common Deuterated Solvents for NMR This table provides essential data for common solvents, including the chemical shift of residual protons and absorbed water, which are crucial for accurate spectral interpretation[10][11].
| Solvent | Formula | Residual ¹H Signal (δ, ppm) | Multiplicity | H₂O/HOD Signal (δ, ppm) |
| Chloroform-d | CDCl₃ | 7.26 | Singlet | ~1.56 |
| DMSO-d₆ | (CD₃)₂SO | 2.50 | Pentet | ~3.33 |
| Acetone-d₆ | (CD₃)₂CO | 2.05 | Pentet | ~2.84 |
| Methanol-d₄ | CD₃OD | 3.31 | Pentet | ~4.87 |
| Benzene-d₆ | C₆D₆ | 7.16 | Singlet | ~0.40 |
| Deuterium Oxide | D₂O | 4.79 | Singlet | 4.79 |
Data Acquisition Parameters
While modern NMR spectrometers have robust automated protocols, understanding key acquisition parameters allows for optimization.
-
Locking: The spectrometer uses the deuterium signal from the solvent to "lock" the magnetic field, compensating for any drift during the experiment[5][7].
-
Shimming: This is the process of optimizing the homogeneity of the magnetic field across the sample volume. Automated shimming routines are generally sufficient, but poorly shimmed samples will exhibit broad, distorted peaks[9]. A well-prepared, filtered sample is the best prerequisite for good shimming.
-
Pulse Sequence: For a standard 1D spectrum, a simple one-pulse experiment is used.
-
Acquisition Time (at): Typically 2-4 seconds. This determines the digital resolution of the spectrum.
-
Relaxation Delay (d1): Typically 1-5 seconds. This is the time allowed for nuclei to return to thermal equilibrium before the next pulse. For quantitative analysis, d1 should be at least 5 times the longest T₁ relaxation time of the protons in the molecule.
-
Number of Scans (ns): For a 5-25 mg sample, 8 to 16 scans are usually sufficient to obtain a high-quality ¹H spectrum.
Spectral Analysis and Interpretation: A Deep Dive
Interpreting the ¹H NMR spectrum of an N-acylated aromatic compound involves a systematic analysis of chemical shifts, integration, and coupling constants[12][13].
Chemical Shift (δ)
The chemical shift indicates the electronic environment of a proton[14][15]. For N-acylated aromatics, the key influences are the aromatic ring current and the acyl group.
-
Aromatic Protons (δ 6.5-8.5 ppm): Protons directly attached to an aromatic ring are significantly deshielded due to the ring current effect and appear far downfield[16][17]. Their exact position is modulated by the electronic nature of the substituents. The N-acyl group acts as an electron-withdrawing group through resonance, deshielding the ortho and para protons relative to the meta protons[18].
-
Amide N-H Proton (δ 7.5-10.5 ppm): This proton is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. In DMSO-d₆, the N-H signal is typically sharp and clearly visible, whereas in CDCl₃ it can be broader and sometimes difficult to identify.
-
Alkyl Protons on the Acyl Group (e.g., -COCH₃): Protons alpha to the carbonyl group are deshielded and typically appear around δ 2.0-2.7 ppm[12].
-
Alkyl Protons on the Aromatic Ring: Protons on an alkyl group attached to the ring (e.g., a tolyl group) will appear further upfield, typically δ 2.3-2.6 ppm for a methyl group.
Figure 2: Anisotropic effects influencing proton chemical shifts.
Table 2: Typical ¹H Chemical Shift Ranges for N-Acylated Aromatics
| Proton Type | Structure Fragment | Typical Chemical Shift (δ, ppm) | Notes |
| Aromatic | Ar-H | 6.5 - 8.5 | Position depends on substitution pattern[16]. |
| Amide | -CO-NH -Ar | 7.5 - 10.5 | Broad, solvent-dependent signal. |
| Alpha-Carbonyl | -CO-CH - | 2.0 - 2.7 | Deshielded by carbonyl group[12]. |
| Benzylic | Ar-CH - | 2.3 - 2.8 | Adjacent to aromatic ring. |
Spin-Spin Coupling (J)
Coupling constants (J), measured in Hertz (Hz), provide information about the connectivity of protons through bonds[19]. In the aromatic region, J-values are diagnostic of the substitution pattern.
-
Ortho Coupling (³J_HH): 6-10 Hz. Coupling between protons on adjacent carbons[20].
-
Meta Coupling (⁴J_HH): 1-3 Hz. Coupling between protons separated by three bonds[19][21].
-
Para Coupling (⁵J_HH): 0-1 Hz. Coupling between protons separated by four bonds; often not resolved[20][22].
Analyzing the splitting patterns (singlet, doublet, triplet, etc.) and measuring the coupling constants allows for unambiguous assignment of the aromatic protons[23]. For example, a proton with one ortho neighbor and one meta neighbor will appear as a doublet of doublets (dd).
Integration
The area under each NMR signal is proportional to the number of protons it represents[24]. By setting the integral of a known signal (e.g., a methyl group with 3H) to a value of 3.0, the relative number of protons for all other signals can be determined, providing a proton count for each distinct chemical environment.
Special Consideration: Rotational Isomers
The amide C-N bond possesses significant double-bond character due to resonance, which restricts free rotation. This can lead to the observation of two distinct species in solution: the cis and trans rotamers[1].
This phenomenon manifests as a doubling of signals in the ¹H NMR spectrum, particularly for the protons near the amide bond (the N-H proton, the formyl proton if present, and the aromatic protons ortho to the nitrogen). The ratio of the integrals of the two sets of signals corresponds to the population ratio of the isomers[25]. 1D NOE or 2D NOESY experiments can be used to definitively assign which set of signals corresponds to which isomer by observing through-space correlations (e.g., between the N-H and an ortho aromatic proton)[1][26].
Figure 3: Equilibrium between cis and trans amide rotamers.
Advanced Techniques: 2D NMR
When 1D ¹H NMR spectra are too complex due to overlapping signals, 2D NMR techniques are invaluable.
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. Cross-peaks in a COSY spectrum connect signals from protons that share a J-coupling, making it straightforward to trace out spin systems, such as the protons on a substituted aromatic ring[27].
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space (< 5 Å), regardless of whether they are coupled through bonds[26][28]. It is exceptionally powerful for determining stereochemistry and, as mentioned, for assigning rotamers by observing through-space correlations across the amide bond[1].
Conclusion
The ¹H NMR analysis of N-acylated aromatic compounds is a powerful but nuanced task. A successful analysis hinges on meticulous sample preparation and a systematic approach to spectral interpretation. By understanding the fundamental principles of chemical shift, coupling, and the unique dynamic behaviors of these molecules, researchers can confidently elucidate their structures. When faced with complexity, advanced 2D NMR techniques like COSY and NOESY provide the necessary tools for unambiguous assignment. This guide provides the foundational protocol and expert insights to empower scientists in their research and development endeavors.
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OrganicChemGuide. (n.d.). 12.04 1H NMR Chemical Shifts. Retrieved from organicchemguide.com. [Link]
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Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]
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Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved from labinsights.com. [Link]
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Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from chem.libretexts.org. [Link]
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Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from cif.iastate.edu. [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
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Michigan State University. (n.d.). Sample Preparation - Max T. Rogers NMR Facility. Retrieved from www2.chemistry.msu.edu. [Link]
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ResearchGate. (n.d.). How to Prepare Samples for NMR. Retrieved from researchgate.net. [Link]
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Iowa State University. (2013, March 19). NMR Sample Preparation. Retrieved from cif.iastate.edu. [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from organomation.com. [Link]
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Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants. Retrieved from organicchemistrydata.org. [Link]
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University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from chem.wisc.edu. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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GVSU Chemistry. (2016, January 14). HMNR Aromatic Coupling. YouTube. [Link]
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Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from carlroth.com. [Link]
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Navarrete-Vazquez, G., et al. (2002). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-bis-formyl-o-tolidine. Molecules, 7(9), 666-672. [Link]
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Senthilkumar, U. V., & Jeyaraman, R. (2002). 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. Zeitschrift für Naturforschung B, 57(10), 1213-1218. [Link]
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Ren, Y., et al. (2021). Intramolecular through-space NMR spectroscopic effect of steric compression on 1H NMR spectroscopy. Organic & Biomolecular Chemistry, 19(44), 9635-9643. [Link]
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ResearchGate. (2002). (PDF) NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-bis-formyl-o-tolidine. [Link]
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Martin, N. H., et al. (2008). Computation of through-space NMR shielding effects in aromatic ring pi-stacked complexes. Journal of Molecular Graphics and Modelling, 26(7), 1125-1130. [Link]
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Harvey, R. G., & Tye, L. (1994). Modeling and NMR Studies of Some Polycyclic Aromatic Hydrocarbons. Polycyclic Aromatic Compounds, 4(1-4), 199-211. [Link]
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Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from chem.libretexts.org. [Link]
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University of Manitoba. (n.d.). ANALYSIS OF 1H NMR SPECTRA. Retrieved from umanitoba.ca. [Link]
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Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from web.mnsu.edu. [Link]
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ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from acdlabs.com. [Link]
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Martin, N. H., et al. (2007). Computation of Through-Space NMR Shielding Effects by Aromatic Ring-Cation Complexes. International Journal of Quantum Chemistry, 107(11), 2112-2117. [Link]
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Scribd. (n.d.). 2D NMR Techniques: COSY, NOESY, HETCOR. Retrieved from scribd.com. [Link]
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Velihina, M., et al. (2024). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 29(2), 481. [Link]
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YouTube. (2024, December 7). NOESY and COSY NMR Spectroscopy: Explained with a practical example. [Link]
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University of Arizona. (n.d.). 2D NMR A correlation map between two NMR parameters. Retrieved from nmr.chem.arizona.edu. [Link]
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Kolonko, K. (2021, March 24). Interpreting Aromatic NMR Signals. YouTube. [Link]
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University of California, Irvine. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds. Retrieved from sites.chem.uci.edu. [Link]
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Turos, E., et al. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24456–24464. [Link]
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Mass spectrometry techniques for aminobenzoic acid derivatives
An In-Depth Technical Guide to Mass Spectrometry Techniques for Aminobenzoic Acid Derivatives
Authored by a Senior Application Scientist
This guide provides a comprehensive overview and detailed protocols for the analysis of aminobenzoic acid derivatives using mass spectrometry. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying principles and rationale behind methodological choices, ensuring robust and reliable results.
Introduction: The Significance of Aminobenzoic Acid Derivatives
Aminobenzoic acids and their derivatives are a cornerstone in pharmaceutical sciences, serving as crucial building blocks for a wide range of therapeutic agents, including anesthetics (e.g., procaine) and sunscreens.[1] Their structural versatility allows for extensive chemical modifications, leading to a vast library of compounds with diverse biological activities.[1] The accurate and sensitive quantification of these molecules and their metabolites in biological matrices is paramount for pharmacokinetic studies, drug metabolism research, and overall drug development.[2][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering unparalleled sensitivity and selectivity.[4]
This application note will delve into the nuances of analyzing aminobenzoic acid derivatives by LC-MS/MS, with a focus on electrospray ionization (ESI) and the characterization of their fragmentation pathways.
Foundational Principles: Ionization and Fragmentation Behavior
A thorough understanding of how aminobenzoic acid derivatives behave within the mass spectrometer is critical for method development.
Electrospray Ionization (ESI) and Protomer Formation
Electrospray ionization is the most common ionization technique for these compounds. Aminobenzoic acids are amphoteric, possessing both a basic amino group and an acidic carboxylic acid group. This dual functionality means that in solution and during the ESI process, they can exist as different protonation isomers, or "protomers".[5][6] For instance, para-aminobenzoic acid (PABA) can be protonated on either the amino group (N-protonated) or the carboxylic acid group (O-protonated).[7]
The relative abundance of these protomers can be influenced by solvent conditions (e.g., methanol content) and the temperature of the ESI source.[7] This is a critical consideration, as the fragmentation pattern of a molecule can differ depending on the site of protonation, potentially impacting the selectivity and sensitivity of a quantitative assay. For most applications, consistent and controlled ESI conditions are essential for reproducible results.
Fragmentation Pathways in Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is indispensable for the selective detection and quantification of aminobenzoic acid derivatives in complex matrices. Collision-induced dissociation (CID) of the protonated or deprotonated precursor ion generates characteristic product ions.
The fragmentation patterns are highly dependent on the isomeric position of the amino group (ortho, meta, or para) and the nature of any derivatization.[8] For example, under negative ion mode, deprotonated aminobenzoate esters can undergo competitive fragmentation pathways, including alkyl-radical loss and alkene loss.[8] In positive ion mode, common fragmentation pathways for many aminobenzoic acid derivatives involve the loss of small neutral molecules such as water (H₂O) and carbon monoxide (CO) or carbon dioxide (CO₂).[6][9]
The workflow for a typical LC-MS/MS analysis of aminobenzoic acid derivatives can be visualized as follows:
Caption: General experimental workflow for the LC-MS/MS analysis of aminobenzoic acid derivatives.
Detailed Application Protocols
The following protocols are designed to be robust and adaptable for a range of aminobenzoic acid derivatives.
Protocol 1: Sample Preparation from Human Plasma
This protocol is optimized for the extraction of small molecule aminobenzoic acid derivatives from a complex biological matrix like plasma. The principle is to remove proteins that would otherwise interfere with the analysis.
Materials:
-
Human plasma
-
Acetonitrile (ACN), HPLC grade, chilled to -20°C
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled analog of the analyte)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge capable of >12,000 x g
Procedure:
-
Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the internal standard solution to the plasma. The IS is crucial for correcting for sample loss during preparation and for variations in instrument response.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample. The 3:1 ratio of ACN to plasma is a common starting point for efficient protein precipitation.[10][11]
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein denaturation.
-
Centrifugation: Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube, being cautious not to disturb the protein pellet.
-
Evaporation (Optional but Recommended): For increased sensitivity, evaporate the supernatant to dryness under a gentle stream of nitrogen.[12] This step concentrates the analytes.[12]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). This ensures compatibility with the LC system.
-
Final Centrifugation: Centrifuge the reconstituted sample at 12,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer for Analysis: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Method for Quantification
This protocol outlines a general-purpose LC-MS/MS method using a reversed-phase column and positive ion mode electrospray ionization.
Instrumentation:
-
HPLC system capable of binary gradient elution
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source
LC Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, <3 µm | Provides good retention and separation for many aminobenzoic acid derivatives.[13] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape and ionization efficiency in positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 5 min | A generic gradient to elute a range of compounds with varying polarities. Should be optimized for specific analytes. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Vol. | 5 µL | A standard injection volume; can be adjusted based on sensitivity needs. |
MS Parameters:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | Aminobenzoic acids readily form [M+H]⁺ ions.[13] |
| Capillary Voltage | 3.5 kV | A typical starting voltage for ESI. |
| Source Temp. | 150°C | To aid in desolvation. |
| Desolvation Temp. | 350°C | To ensure complete desolvation of ions. |
| Scan Type | Multiple Reaction Monitoring (MRM) | For highest sensitivity and selectivity in quantification.[13] |
MRM Transition Development:
-
Infuse a standard solution of the target analyte directly into the mass spectrometer.
-
In MS1 scan mode, identify the m/z of the precursor ion (typically [M+H]⁺).
-
Perform a product ion scan on the precursor ion to identify the most abundant and stable fragment ions.
-
Select the most intense and specific precursor-to-product ion transition for the final MRM method.
Example MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Procaine | 237 | 100 | [13] |
| p-Aminobenzoic Acid (PABA) | 138 | 120 | [13] |
| 4-Acetamidobenzoic Acid | 180.2 | Varies | [14] |
The logical relationship for developing an MRM method is as follows:
Caption: Workflow for Multiple Reaction Monitoring (MRM) method development.
Trustworthiness and Self-Validation
A robust analytical method must be self-validating. This is achieved through a rigorous validation process as per regulatory guidelines (e.g., ICH). Key validation parameters include:
-
Linearity: The method should demonstrate a linear response over a defined concentration range. For example, a linearity from 10 nM to 5000 nM for procaine has been demonstrated.[13]
-
Accuracy and Precision: The method must be both accurate (close to the true value) and precise (reproducible). Intra- and inter-day relative standard deviations (RSD) should typically be less than 15%.[13]
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.
-
Matrix Effect: The alteration of ionization efficiency due to co-eluting components from the sample matrix. This should be assessed and minimized.
-
Limit of Detection (LOD) and Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
By systematically evaluating these parameters, the trustworthiness and reliability of the developed method are ensured.
References
-
Reaction pathways for fragmentation of m/z 164 ion generated from ethyl.... ResearchGate. Available at: [Link]
-
Mass Spectra of Derivatives of o-Aminobenzoic Acid. ACS Publications. Available at: [Link]
-
Harvey, D. J. (2005). Halogeno-substituted 2-aminobenzoic acid derivatives for negative ion fragmentation studies of N-linked carbohydrates. Rapid Communications in Mass Spectrometry, 19(3), 397-400. Available at: [Link]
-
Gao, F., et al. (2007). Simultaneous determination of procaine and para-aminobenzoic acid by LC-MS/MS method. Journal of Chromatography B, 847(2), 224-230. Available at: [Link]
-
The simultaneous detection and quantification of p-aminobenzoic acid and its phase 2 biotransformation metabolites in human urine using LC–MS/MS. Bioanalysis Zone. Available at: [Link]
-
Prien, J. M., et al. (2010). Mass spectrometric-based stable isotopic 2-aminobenzoic acid glycan mapping for rapid glycan screening of biotherapeutics. Analytical Chemistry, 82(4), 1296-1304. Available at: [Link]
-
Observation of Solvent-Dependence in the Mechanism of Neutral-Catalyzed Isomerization of para-Aminobenzoic Acid Protomers. ACS Publications. Available at: [Link]
-
Harvey, D. J. (2002). Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. Journal of the American Society for Mass Spectrometry, 13(7), 870-879. Available at: [Link]
-
Nortje, C., et al. (2015). The simultaneous detection and quantification of p-aminobenzoic acid and its phase 2 biotransformation metabolites in human urine using LC-MS/MS. Bioanalysis, 7(10), 1211-1224. Available at: [Link]
-
Gas-Phase Internal Proton-Transfer of Protonated para-Aminobenzoic Acid Catalyzed by One Methanol Molecule. ACS Publications. Available at: [Link]
-
Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. MDPI. Available at: [Link]
-
Effects of ESI conditions on kinetic trapping of the solution-phase protonation isomer of p-aminobenzoic acid in the gas phase. PubMed. Available at: [Link]
-
Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. National Institutes of Health. Available at: [Link]
-
4-Aminobenzoic acid, 2TMS derivative. NIST WebBook. Available at: [Link]
-
13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Restek. Available at: [Link]
-
Preparing Samples for LC-MS/MS Analysis. Organomation. Available at: [Link]
-
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. Available at: [Link]
-
Mass spectrometry applications for drug discovery and development. Drug Target Review. Available at: [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. LGC Group. Available at: [Link]
-
Understanding the Role of Mass Spectrometry in Drug Discovery and Development. NorthEast BioLab. Available at: [Link]
-
An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. MDPI. Available at: [Link]
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- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: Utilizing 3-[(3,3-Dimethylbutanoyl)amino]benzoic acid in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Unique Building Block for Peptidomimetics and Constrained Peptides
3-[(3,3-Dimethylbutanoyl)amino]benzoic acid is an intriguing bifunctional building block for solid-phase synthesis (SPS), particularly in the construction of peptidomimetics and conformationally constrained peptides. The meta-substitution pattern of the aminobenzoic acid core introduces a rigid bend into the peptide backbone, while the N-terminal pivaloyl (3,3-dimethylbutanoyl) group offers both steric bulk and a stable protecting group. This unique combination of features allows for the creation of novel molecular architectures with potential applications in drug discovery and materials science.
The pivaloyl group is notably more stable than many other acyl protecting groups, providing robust protection of the amino functionality under various reaction conditions.[1] Its steric hindrance can also influence the conformational preferences of the resulting molecule. These characteristics make this compound a valuable tool for medicinal chemists seeking to design protease-resistant analogs of bioactive peptides or to explore novel chemical space.
This document provides detailed application notes and protocols for the efficient incorporation of this compound into solid-phase synthesis workflows.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 3-(3,3-dimethylbutanoylamino)benzoic acid | [2] |
| Molecular Formula | C13H17NO3 | [2] |
| Molecular Weight | 235.28 g/mol | |
| Boiling Point | 445.359°C at 760 mmHg | [2] |
| Density | 1.17g/cm3 | [2] |
Core Concepts in Solid-Phase Synthesis with this compound
The successful incorporation of this building block relies on standard solid-phase peptide synthesis (SPPS) principles, with special consideration for the nature of the pivaloyl group and the aminobenzoic acid core. The general workflow involves:
-
Resin Selection and Loading: Choosing an appropriate solid support and attaching the first amino acid or the this compound itself.
-
Iterative Coupling and Deprotection: Sequentially adding amino acids or other building blocks to the growing chain.
-
Cleavage and Deprotection: Releasing the final product from the solid support and removing any side-chain protecting groups.
The pivaloyl group on the 3-amino position is generally stable to the conditions used for Fmoc removal (piperidine) and Boc removal (TFA), making it compatible with both major SPPS strategies.[1][3]
Experimental Protocols
Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride Resin
This protocol is suitable for preparing a pre-loaded resin, which can then be used as the starting point for peptide elongation from the N-terminus of the aminobenzoic acid.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB)
-
This compound
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 g, ~1.2 mmol/g) in anhydrous DCM (10 mL) for 30 minutes in a peptide synthesis vessel.
-
Preparation of Loading Solution: In a separate vial, dissolve this compound (2 equivalents relative to resin loading) in anhydrous DCM. Add DIPEA (4 equivalents).
-
Loading Reaction: Drain the DCM from the swollen resin and add the loading solution. Agitate the mixture at room temperature for 2 hours.
-
Capping: Add MeOH (1 mL) to the reaction mixture and agitate for 30 minutes to cap any unreacted trityl chloride groups.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight.
-
Loading Determination (Optional but Recommended): The loading of the resin can be determined by treating a small, weighed amount of the dried resin with a known volume of a piperidine/DMF solution and measuring the absorbance of the liberated dibenzofulvene-piperidine adduct at 301 nm.
Caption: Workflow for loading onto 2-chlorotrityl chloride resin.
Protocol 2: Coupling of an Fmoc-Protected Amino Acid to Resin-Bound this compound
This protocol describes the elongation of the peptide chain from the carboxylic acid terminus of the resin-bound aminobenzoic acid.
Materials:
-
Pre-loaded this compound resin (from Protocol 1)
-
Fmoc-protected amino acid
-
Coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA, N-methylmorpholine)
-
DMF, peptide synthesis grade
-
20% Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the pre-loaded resin in DMF for 30 minutes.
-
Fmoc Deprotection (if applicable to the resin linker): If starting with a resin that has an Fmoc-protected amine, treat with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF.
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow to pre-activate for 5-10 minutes.
-
Coupling Reaction: Drain the DMF from the resin and add the activated amino acid solution. Agitate at room temperature for 2 hours.
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, continue the coupling or perform a second coupling.
-
Washing: Once the coupling is complete, drain the reaction mixture and wash the resin with DMF (5 x 10 mL).
Caption: Peptide elongation from the resin-bound building block.
Protocol 3: Cleavage from Resin and Final Deprotection
This protocol uses a standard trifluoroacetic acid (TFA) cocktail to cleave the synthesized molecule from the resin and remove acid-labile side-chain protecting groups. The pivaloyl group will remain intact under these conditions.
Materials:
-
Peptidyl-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the peptidyl-resin with DCM (3 x 10 mL) and dry under a stream of nitrogen.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL per gram of resin) and agitate at room temperature for 2-3 hours.
-
Product Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh cleavage cocktail.
-
Precipitation: Add the combined filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude product.
-
Purification: Centrifuge the mixture, decant the ether, and wash the pellet with cold ether. Dry the crude product under vacuum. The product can then be purified by reverse-phase HPLC.
Causality Behind Experimental Choices
-
2-Chlorotrityl Chloride Resin: This resin is chosen for its acid lability, allowing for cleavage of the final product under mild acidic conditions that will not affect the pivaloyl group.[4]
-
HATU as Coupling Reagent: HATU is a highly efficient coupling reagent that is particularly useful for coupling sterically hindered amino acids, which may be a consideration when coupling to the aminobenzoic acid moiety.
-
TFA/TIS/Water Cleavage Cocktail: TFA is a strong acid that effectively cleaves the product from the resin. TIS and water are included as scavengers to quench reactive carbocations that are formed during the cleavage of side-chain protecting groups, thus preventing side reactions.
Trustworthiness and Self-Validating Systems
-
Reaction Monitoring: The use of the Kaiser test at each coupling step is crucial to ensure the reaction has gone to completion. A positive test (blue beads) indicates the presence of free primary amines and the need for a second coupling.
-
Purity Analysis: The purity of the final product should be assessed by analytical HPLC and the identity confirmed by mass spectrometry. This provides validation of the synthetic protocol.
Conclusion
This compound is a versatile building block for the synthesis of unique peptidomimetics. The protocols outlined above provide a robust framework for its incorporation into solid-phase synthesis. The stability of the pivaloyl group and the conformational constraint imposed by the meta-substituted benzene ring offer exciting opportunities for the design of novel molecules with tailored properties. As with any synthetic procedure, optimization of coupling times and reagents may be necessary depending on the specific sequence being synthesized.
References
-
Synthesis and Evaluation of Novel Peptidomimetics Bearing p-aminobenzoic Acid Moiety as Potential Antidiabetic Agents. Future Med Chem. 2020 Jun;12(11):991-1013. [Link]
-
Synthesis of aminobenzoic Acid-based nonpeptide templates: applications in peptidomimetic drug discovery. Methods Mol Med. 1999:23:25-35. [Link]
-
Synthesis of Aminobenzoic Acid-Based Nonpeptide Templates: Applications in Peptidomimetic Drug Discovery. Springer Nature Experiments. [Link]
-
A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PubMed Central. [Link]
-
Facile synthesis of dipeptidomimetics of p-aminobenzoic acid and their antidiabetic activity. ResearchGate. [Link]
-
13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
-
(a) Synthesis of Fmoc protected N-alkylated p-aminobenzoic acid... ResearchGate. [Link]
-
Reductive Removal of the Pivaloyl Protecting Group from Tetrazoles by a Naphthalene-Catalyzed Lithiation Process. ResearchGate. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
-
Pivalic Acid Esters, Pivalates. Organic Chemistry Portal. [Link]
-
Deprotection of the pivaloyl group with LiAlH4. ResearchGate. [Link]
-
Protecting Groups in Peptide Synthesis. PubMed. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. [Link]
-
Amide and Peptide Couplings Mediated by Pivaloyl Mixed Anhydrides in Aqueous Media. ResearchGate. [Link]
Sources
Application Note & Protocol: Acylation of 3-Aminobenzoic Acid via Schotten-Baumann Conditions
Abstract: This document provides a detailed experimental procedure for the N-acylation of 3-aminobenzoic acid to synthesize 3-acetamidobenzoic acid. The protocol is based on the robust and widely applicable Schotten-Baumann reaction, which is particularly effective for the acylation of water-soluble amines. This guide delves into the underlying reaction mechanism, offers a step-by-step protocol with causal explanations for key experimental choices, and outlines essential safety, purification, and characterization techniques. It is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require a reliable method for amide synthesis.
Introduction and Scientific Principle
The acylation of aminobenzoic acids is a fundamental transformation in organic chemistry, yielding N-acyl aminobenzoic acids that are crucial intermediates in the synthesis of pharmaceuticals, polymers, and other functional materials. 3-Acetamidobenzoic acid, the product of this protocol, serves as a precursor for various compounds, including dyes and drug candidates.
The chosen method is the Schotten-Baumann reaction, a well-established technique for forming amides from amines and acyl chlorides.[1] The reaction is typically performed in a two-phase solvent system, consisting of an aqueous phase containing the amine and a base, and an organic phase (or the neat acyl chloride) containing the acylating agent.[2][3] The presence of a base, such as sodium hydroxide, is critical. It serves two primary functions: neutralizing the hydrogen chloride (HCl) byproduct generated during the reaction and maintaining the amine nucleophile in its free, unprotonated state.[4] By continuously removing the HCl, the equilibrium is driven towards the product, ensuring a high yield of the desired amide.[5]
Reaction Mechanism
The acylation proceeds via a nucleophilic acyl substitution mechanism.[6] The key steps are as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-aminobenzoic acid attacks the electrophilic carbonyl carbon of the acetyl chloride. This addition forms a tetrahedral intermediate.[5][7]
-
Intermediate Collapse: The unstable tetrahedral intermediate collapses, reforming the carbon-oxygen double bond.
-
Leaving Group Departure: The chloride ion, being a good leaving group, is expelled.[8]
-
Deprotonation: The added base (hydroxide ion) removes the proton from the nitrogen atom, yielding the final neutral amide product, 3-acetamidobenzoic acid. The base also neutralizes the HCl formed from the chloride leaving group and the abstracted proton.[5]
Safety & Hazard Management
All procedures must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.
-
Acetyl Chloride: Highly flammable, corrosive, and reacts violently with water, alcohols, and amines.[9][10][11] It is a lachrymator and causes severe skin and eye burns.[12] Handle with extreme care under an inert atmosphere if possible, and ensure no contact with water or moisture.
-
Sodium Hydroxide (NaOH): Corrosive and can cause severe burns. Avoid contact with skin and eyes.
-
Hydrochloric Acid (HCl): Corrosive and causes severe burns. The concentrated acid releases toxic fumes.
-
3-Aminobenzoic Acid: May cause skin and eye irritation. Avoid inhalation of dust.
Experimental Protocol: Synthesis of 3-Acetamidobenzoic Acid
This protocol details the synthesis on a 10 mmol scale. Adjustments can be made as needed, with corresponding modifications to reagent quantities and vessel sizes.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 3-Aminobenzoic Acid | 137.14 | 1.37 g | 10.0 | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 0.88 g | 22.0 | 2.2 |
| Acetyl Chloride | 78.50 | 0.86 mL (0.95 g) | 12.0 | 1.2 |
| Deionized Water | 18.02 | ~100 mL | - | - |
| Concentrated HCl (~37%) | 36.46 | As needed | - | - |
| Ethanol (for recrystallization) | 46.07 | As needed | - | - |
Step-by-Step Procedure
-
Preparation of Amine Solution:
-
In a 250 mL Erlenmeyer flask, dissolve 1.37 g (10.0 mmol) of 3-aminobenzoic acid and 0.88 g (22.0 mmol) of sodium hydroxide in 50 mL of deionized water.
-
Stir the mixture until all solids have dissolved. The NaOH deprotonates the carboxylic acid to form the water-soluble sodium 3-aminobenzoate and provides the necessary base for the reaction.
-
Cool the flask in an ice-water bath with continuous stirring. The reaction is exothermic, and maintaining a low temperature (0-5 °C) is crucial to control the reaction rate and minimize side reactions, such as the hydrolysis of acetyl chloride.
-
-
Acylation Reaction:
-
While vigorously stirring the cooled amine solution, add 0.86 mL (12.0 mmol) of acetyl chloride dropwise using a glass pipette or syringe over 10-15 minutes.
-
Causality: Acetyl chloride reacts violently with water, so slow, dropwise addition is essential to manage the heat generated.[9] Vigorous stirring is necessary to ensure efficient mixing between the aqueous amine solution and the immiscible acetyl chloride.
-
After the addition is complete, a white precipitate (the product) should begin to form. Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.
-
-
Product Isolation (Work-up):
-
Remove the flask from the ice bath and allow it to warm to room temperature.
-
Slowly and carefully acidify the reaction mixture by adding concentrated HCl dropwise while stirring. Monitor the pH with litmus paper or a pH meter. Continue adding acid until the solution is strongly acidic (pH ~2-3).
-
Causality: The product, 3-acetamidobenzoic acid, is soluble in its carboxylate salt form under basic conditions. Acidification protonates the carboxylate group, rendering the product insoluble in the aqueous solution and causing it to precipitate out.[13]
-
Collect the white solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two portions of 20 mL cold deionized water to remove any inorganic salts (like NaCl) and unreacted starting materials.
-
-
Purification:
-
Transfer the crude solid to a clean beaker for recrystallization.
-
Recrystallize the product from a minimal amount of hot water or an ethanol/water mixture to obtain pure 3-acetamidobenzoic acid.[14]
-
Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature (~60-70 °C).
-
-
Characterization:
-
Determine the final mass and calculate the percentage yield.
-
Measure the melting point of the dried product. The literature melting point for 3-acetamidobenzoic acid is approximately 250-254 °C.[15]
-
Confirm the structure and purity using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
Experimental Workflow Diagram
Caption: Workflow for the acylation of 3-aminobenzoic acid.
Conclusion
The Schotten-Baumann method presented here is a highly efficient and reliable protocol for the acylation of 3-aminobenzoic acid. By carefully controlling the reaction temperature and utilizing a biphasic basic medium, this procedure minimizes common side reactions and facilitates high yields of the desired 3-acetamidobenzoic acid. The detailed steps for reaction, work-up, and purification provide a solid foundation for researchers requiring this valuable synthetic intermediate.
References
-
Chemguide. NUCLEOPHILIC ADDITION / ELIMINATION IN THE REACTION BETWEEN ACYL CHLORIDES AND AMINES. Available at: [Link]
-
Doc Brown's Chemistry. Reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis. Available at: [Link]
-
StudySmarter. Amide Formation: Mechanism & Acyl Chloride. (2023-10-20). Available at: [Link]
-
OrgoSolver. Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH). Available at: [Link]
-
SATHEE. Chemistry Schotten Baumann Reaction. Available at: [Link]
-
Khan Academy. Amide formation from acyl chloride (video). Available at: [Link]
- Google Patents.US3907880A - Process for the preparation of 3-acetamido-5-aminobenzoic acid.
-
Organic Chemistry Portal. Schotten-Baumann Reaction. Available at: [Link]
-
PrepChem.com. Synthesis of 3-amino-benzoic acid. Available at: [Link]
-
Grokipedia. Schotten–Baumann reaction. Available at: [Link]
-
Wikipedia. Schotten–Baumann reaction. Available at: [Link]
-
J&K Scientific LLC. Schotten-Baumann Reaction. (2021-03-23). Available at: [Link]
-
Venkatasai Life Sciences. 3-Acetamidobenzoic Acid. Available at: [Link]
- Google Patents.US3804821A - Method for the direct acylation of aminobenzoic acids.
-
Research Journal of Pharmacy and Technology. Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Available at: [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Acetyl chloride. (2019-01-15). Available at: [Link]
-
University of the Fraser Valley. Experiment 17: multi-step synthesis: Benzocaine. Available at: [Link]
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Application Note: A Systematic Approach to HPLC Method Development for Purity Analysis of Benzoic Acid Derivatives
Abstract
This application note provides a comprehensive and systematic guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of benzoic acid derivatives. These compounds are pivotal in the pharmaceutical industry as active pharmaceutical ingredients (APIs) and key intermediates. Ensuring their purity is critical for drug safety and efficacy. This guide, intended for researchers, analytical scientists, and drug development professionals, details a logical workflow from initial physicochemical considerations to final method validation, in accordance with ICH guidelines. We will explore the causality behind critical experimental choices, including column and mobile phase selection, pH control, and the development of a stability-indicating assay through forced degradation studies. Detailed protocols and data presentation examples are provided to serve as a practical resource for the analytical laboratory.
Foundational Principles & Initial Considerations
A successful HPLC method is not built on trial and error, but on a foundational understanding of the analyte's chemical properties and the principles of chromatographic separation.
Physicochemical Properties of Benzoic Acid Derivatives
The molecular structure of the target benzoic acid derivative dictates its behavior in an HPLC system. Key properties to consider are:
-
Acidity (pKa): The carboxylic acid moiety of benzoic acid derivatives typically has a pKa value between 3 and 5. At a pH above the pKa, the molecule will be deprotonated (ionized), and at a pH below the pKa, it will be in its neutral, protonated form. This is the single most important factor influencing retention in RP-HPLC.
-
Polarity/Hydrophobicity (Log P): The Log P value, or partition coefficient, indicates the hydrophobicity of the molecule. Substituents on the benzene ring will alter the Log P. For example, an alkyl group increases hydrophobicity (higher Log P), leading to longer retention on a C18 column, while a hydroxyl group decreases it.
-
UV Chromophore: The benzene ring provides a strong chromophore, making UV detection an ideal choice. The position and nature of substituents can shift the wavelength of maximum absorbance (λmax). For most benzoic acid derivatives, a strong absorbance is observed between 220 nm and 280 nm.[1][2]
The Goal: Defining the Analytical Target Profile (ATP)
Before any practical work begins, it is essential to define the goals of the method. For a purity analysis, the ATP typically includes:
-
Objective: To separate the main API from all potential impurities, including process impurities and degradation products.
-
Performance Characteristics: The method must be specific, sensitive, accurate, precise, and linear over a defined range. The Limit of Quantitation (LOQ) should be at or below the reporting threshold for impurities (typically 0.05% as per ICH guidelines).
Systematic HPLC Method Development Workflow
A structured, stepwise approach is the most efficient path to a robust HPLC method. The workflow below outlines the logical progression from initial screening to a fully optimized method.
Step 1: Column Selection (The Stationary Phase)
For most benzoic acid derivatives, a C18 (octadecylsilane) column is the universal starting point due to its versatility and hydrophobic nature.[3]
-
Causality: The non-polar C18 stationary phase retains analytes based on their hydrophobicity. Since benzoic acid derivatives possess both polar (carboxyl) and non-polar (benzene ring) regions, this reversed-phase mechanism provides an excellent mode of separation.
-
Typical Dimensions: A column with dimensions of 150 mm x 4.6 mm, packed with 5 µm or 3.5 µm particles, offers a good balance between resolution and analysis time.
Step 2: Wavelength Selection (The Detector)
A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is indispensable for purity method development.
-
Causality: A DAD/PDA acquires the entire UV-Vis spectrum for every point in the chromatogram. This allows for the determination of the λmax of the API for maximum sensitivity.[4] It is also crucial for peak purity analysis to ensure that a chromatographic peak corresponds to a single component.
-
Protocol:
-
Prepare a standard solution of the API in the mobile phase.
-
Inject the solution and acquire spectral data from 200-400 nm.[5]
-
Identify the λmax from the spectrum. A wavelength of around 230 nm is often a good starting point for many benzoic acid derivatives as it provides a robust signal even as pH changes affect the spectrum.[1][4]
-
Step 3: Mobile Phase Optimization
The mobile phase is the most powerful tool for controlling retention and selectivity in RP-HPLC.
-
Choice of Organic Solvent: Acetonitrile (ACN) and Methanol (MeOH) are the most common organic solvents.
-
ACN typically offers lower viscosity (leading to higher efficiency) and a lower UV cutoff.
-
Methanol can offer different selectivity for compounds capable of hydrogen bonding. It is often a good starting point and is less expensive.
-
-
The Critical Role of pH Control:
-
Causality: To achieve good peak shape and reproducible retention, the ionization of the carboxylic acid group must be suppressed.[6] This is achieved by setting the mobile phase pH to at least 1.5-2 units below the analyte's pKa.[7] At this low pH, the molecule is predominantly in its neutral, more hydrophobic form, leading to consistent interaction with the C18 stationary phase and preventing peak tailing.
-
Practical Choice: A simple and effective mobile phase is an aqueous solution containing 0.1% formic acid or 0.1% phosphoric acid . This will typically result in a pH between 2.5 and 3.0, which is suitable for most benzoic acid derivatives.[3]
-
-
Gradient vs. Isocratic Elution:
-
For purity analysis, where a wide range of impurities with different polarities may be present, a gradient elution is almost always necessary. A gradient starts with a lower percentage of organic solvent (e.g., 10% ACN) and increases over time (e.g., to 90% ACN). This allows for the elution of polar impurities early in the run and highly non-polar impurities later, all with good peak shape.
-
Protocol: Generic Starting Method
This protocol provides a robust starting point for the analysis of a novel benzoic acid derivative.
| Parameter | Recommended Condition | Rationale |
| HPLC System | Agilent 1100/1200, Waters Alliance, or equivalent with DAD/PDA | Standard industry equipment. |
| Column | C18, 150 x 4.6 mm, 5 µm (e.g., Luna C18, Zorbax SB-C18) | Good starting point for balancing resolution and backpressure.[4] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress analyte ionization.[6] |
| Mobile Phase B | Acetonitrile (or Methanol) | Common organic modifier. |
| Gradient Program | Time (min) | %B |
| 0.0 | 10 | |
| 20.0 | 90 | |
| 25.0 | 90 | |
| 25.1 | 10 | |
| 30.0 | 10 | |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[4] |
| Column Temp. | 30 °C | Provides better reproducibility than ambient temperature. |
| Injection Volume | 10 µL | A good starting volume to avoid column overload. |
| Detection | DAD at 230 nm, with spectra collected from 200-400 nm | 230 nm is a common λmax for benzoic acids; full spectra are needed for peak purity.[1] |
| Sample Prep. | Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a concentration of ~0.5 mg/mL. | Ensures solubility and compatibility with the initial mobile phase conditions. |
Developing a Stability-Indicating Method
A purity method must be able to separate the API from any degradation products that may form over the product's shelf life. This is confirmed through forced degradation studies.[8][9]
Protocol: Performing Forced Degradation Studies
The goal is to achieve 5-20% degradation of the API. Adjust stress conditions (time, temperature, reagent concentration) as needed.
-
Acid Hydrolysis: Dissolve API in 50:50 water/ACN. Add an equal volume of 0.2 M HCl to get a final concentration of 0.1 M HCl. Heat at 60-80°C for several hours. Cool and neutralize with an equivalent amount of NaOH before injection.
-
Base Hydrolysis: Dissolve API in 50:50 water/ACN. Add an equal volume of 0.2 M NaOH. Heat at 60°C. This is often faster than acid hydrolysis. Cool and neutralize with an equivalent amount of HCl before injection.
-
Oxidative Degradation: Dissolve API in diluent. Add a small volume of 30% H₂O₂ to achieve a final concentration of ~3%. Leave at room temperature, protected from light.
-
Thermal Degradation: Store the solid API in an oven at 80°C for 24-48 hours. Dissolve in diluent for analysis.
-
Photolytic Degradation: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.
Peak Purity Analysis
After injecting the stressed samples, examine the main API peak in each chromatogram. The DAD software can calculate a "purity angle" or similar metric. If this is below a certain "threshold angle," it indicates the peak is spectrally homogeneous and therefore pure. If degradation products co-elute with the main peak, the method is not stability-indicating and must be re-optimized (e.g., by changing the gradient slope or mobile phase).
Method Validation according to ICH Q2(R1)
Once the method is developed and shown to be stability-indicating, it must be formally validated to prove it is fit for purpose.[10][11][12]
Overview of Validation Parameters
| Parameter | Purpose | Typical Acceptance Criteria for Purity Method |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. | Main peak is resolved from all other peaks (Resolution > 2.0). Peak purity of the main peak passes in all stressed samples. |
| Linearity | To show that results are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over a range from LOQ to 120% of the working concentration. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Confirmed by linearity, accuracy, and precision data. |
| Accuracy | The closeness of the test results to the true value. | 80.0% to 120.0% recovery for impurity quantification (spiked samples). |
| Precision | The degree of scatter between a series of measurements. | Repeatability (n=6): RSD ≤ 5.0%. Intermediate Precision: RSD ≤ 10.0%. |
| LOQ | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. Precision at LOQ level should meet criteria. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters. | System suitability parameters (resolution, tailing factor) remain within limits when flow rate (±0.1), temp (±5°C), pH (±0.2) are varied. |
System Suitability Criteria
Before any formal validation run or sample analysis, a system suitability standard is injected to ensure the HPLC system is performing correctly.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
| Repeatability of Injections (n=5) | RSD ≤ 1.0% for peak area |
Conclusion
This application note has outlined a logical, science-driven approach for developing a robust and reliable RP-HPLC method for the purity analysis of benzoic acid derivatives. By starting with an understanding of the analyte's physicochemical properties and following a systematic workflow that includes forced degradation and full validation, researchers can confidently develop methods that are fit for purpose and meet stringent regulatory requirements. The provided protocols and rationale serve as a practical guide for scientists in the pharmaceutical industry, ensuring the quality and safety of these important compounds.
References
-
Scientific Bulletin of the University Politehnica of Bucharest, Series B: Chemistry and Materials Science. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES - UPB. Retrieved from [Link]
-
Helix Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Benzoic Acid. Retrieved from [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
ResearchGate. (2010). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. Retrieved from [Link]
-
Taylor & Francis Online. (2012). Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification. Retrieved from [Link]
-
ResearchGate. (2012). Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography. Retrieved from [Link]
-
PubMed. (2010). Degradation of benzoic acid and its derivatives in subcritical water. Retrieved from [Link]
-
IRE Journals. (2019). DEVELOPMENT OF AN HPLC METHOD FOR DETERMINATION OF SOME PRESERVATIVES IN SOY SAUCE. Retrieved from [Link]
-
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Physical Chemistry Chemical Physics. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ResearchGate. (2012). Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification. Retrieved from [Link]
-
ResearchGate. (n.d.). Spectrum of benzoic acid indicate the single UV absorption band at λmax = 221 nm. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Analysis. (2022). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]
-
ThaiScience. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Retrieved from [Link]
-
Journal of Chromatographic Science. (1997). Optimization of Mobile Phase Conditions for TLC Methods Used in Pharmaceutical Analyses. Retrieved from [Link]
-
MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]
-
SpringerLink. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Retrieved from [Link]
-
OSF Preprints. (n.d.). Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC. Retrieved from [Link]
-
Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Retrieved from [Link]
-
Chem 414 Experiment #3 Handout. (2009). UV Spectroscopic Analysis of Caffeine & Benzoic Acid in Soft Drinks. Retrieved from [Link]
-
ACS Publications. (2012). Time-Dependent Density Functional Theory Assessment of UV Absorption of Benzoic Acid Derivatives. Retrieved from [Link]
-
AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Use of 3-Aminobenzoic Acid Derivatives in Advanced Dye Synthesis
These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the versatile applications of 3-aminobenzoic acid and its derivatives as foundational scaffolds in the synthesis of azo and fluorescent dyes. This document emphasizes the underlying chemical principles, provides detailed experimental protocols, and showcases the rationale behind methodological choices to ensure scientific integrity and reproducibility.
Introduction: The Versatility of 3-Aminobenzoic Acid in Chromophore Development
3-Aminobenzoic acid (3-ABA), a simple aromatic molecule featuring both an amino and a carboxylic acid group, serves as a highly versatile building block in the synthesis of a wide array of organic dyes.[1][2] Its unique bifunctionality allows for strategic chemical modifications, making it a cornerstone in the development of both vibrant azo colorants and sophisticated fluorescent probes.[3][4] The meta-substitution pattern of the amino and carboxyl groups influences the electronic properties and steric accessibility of the molecule, which can be exploited to fine-tune the characteristics of the final dye.
The amino group provides a reactive handle for diazotization, a critical step in the formation of the azo linkage (-N=N-), which is the defining chromophore of azo dyes.[5][6] This class of dyes is the largest and most commercially significant, with applications spanning textiles, printing, and biomedical imaging.[7] The carboxylic acid moiety, on the other hand, can be leveraged to modulate solubility, act as an anchoring group for attachment to substrates, or be incorporated into more complex molecular architectures, including those with fluorescent properties.
This guide will provide detailed protocols and the scientific rationale for the synthesis of a representative azo dye and discuss the utility of 3-aminobenzoic acid derivatives in the creation of fluorescent molecules.
Synthesis of Azo Dyes from 3-Aminobenzoic Acid Derivatives
The synthesis of azo dyes from 3-aminobenzoic acid is a classic example of electrophilic aromatic substitution, proceeding through a well-established two-step mechanism: diazotization followed by azo coupling.[5]
The Underlying Chemistry: A Tale of Two Reactions
Diazotization: The journey from a primary aromatic amine to a vibrant azo dye begins with the formation of a diazonium salt. This reaction, conducted at low temperatures (typically 0-5 °C), involves the treatment of the aromatic amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid.[6] The low temperature is crucial to prevent the highly reactive and unstable diazonium salt from decomposing, which would lead to the evolution of nitrogen gas and the formation of a phenol.[6][8]
The mechanism of diazotization involves the formation of the nitrosonium ion (NO⁺) from nitrous acid, which then acts as an electrophile and attacks the nitrogen of the amino group. A series of proton transfers and the elimination of a water molecule lead to the formation of the diazonium ion (R-N₂⁺).
Azo Coupling: The resulting diazonium salt is a weak electrophile that readily reacts with electron-rich aromatic compounds, known as coupling components.[5] These components are typically phenols, naphthols, or other aromatic amines. The diazonium ion attacks the activated ring of the coupling component, leading to the formation of the characteristic azo linkage (-N=N-) and the final azo dye. The position of the coupling is directed by the activating group on the coupling component. For phenols and naphthols, the coupling is usually performed under alkaline conditions to generate the more strongly activating phenoxide or naphthoxide ion.
Detailed Protocol: Synthesis of an Azo Dye using 3-Aminobenzoic Acid as the Coupling Component
This protocol details the synthesis of 6-(4-acetylphenylazo)-3-aminobenzoic acid, a representative azo dye where 3-aminobenzoic acid serves as the coupling component.[9][10] This example illustrates the practical application of the principles discussed above.
Materials:
-
4-Aminoacetophenone (diazo component)
-
3-Aminobenzoic acid (coupling component)
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Ice
-
Magnetic stirrer and stir bar
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
PART A: Diazotization of 4-Aminoacetophenone
-
Preparation of the Amine Solution: In a 250 mL beaker, dissolve a molar equivalent of 4-aminoacetophenone in a mixture of distilled water and concentrated hydrochloric acid. Gentle heating may be required to achieve complete dissolution.
-
Cooling: Cool the solution to 0-5 °C in an ice bath with continuous stirring. It is critical to maintain this low temperature throughout the diazotization process to ensure the stability of the diazonium salt.[6][8]
-
Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve a slight molar excess of sodium nitrite in cold distilled water.
-
Formation of the Diazonium Salt: Slowly add the cold sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature remains between 0 and 5 °C. The slow addition is necessary to control the exothermic reaction.
-
Completion of Diazotization: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the diazotization reaction goes to completion. The resulting solution contains the diazonium salt of 4-aminoacetophenone and should be used immediately in the next step.
PART B: Azo Coupling with 3-Aminobenzoic Acid
-
Preparation of the Coupling Component Solution: In a separate 500 mL beaker, dissolve a molar equivalent of 3-aminobenzoic acid in an aqueous solution of sodium hydroxide. This is done to deprotonate the carboxylic acid and to provide the alkaline conditions necessary for coupling.[9][10]
-
Cooling: Cool this solution to 5-10 °C in an ice bath.
-
Coupling Reaction: Slowly add the freshly prepared, cold diazonium salt solution from Part A to the cold 3-aminobenzoic acid solution with vigorous and continuous stirring. A brightly colored precipitate of the azo dye should form immediately.
-
Completion of Coupling: Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the coupling reaction is complete.
PART C: Isolation and Purification of the Azo Dye
-
Precipitation: The precipitated dye can be encouraged to fully separate from the solution by the addition of sodium chloride (salting out).
-
Filtration: Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a saturated sodium chloride solution to remove unreacted starting materials and other impurities. Further wash the precipitate with a small amount of cold distilled water.
-
Drying: Dry the collected dye in a drying oven at a suitable temperature (e.g., 60-70 °C) until a constant weight is achieved.
-
Characterization: The structure and purity of the synthesized azo dye can be confirmed using various analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and UV-Vis spectroscopy.[9][10][11]
Rationale for Experimental Choices
| Parameter | Choice | Scientific Rationale |
| Temperature | 0-5 °C for diazotization | The diazonium salt is unstable at higher temperatures and will decompose to form a phenol and nitrogen gas, thus reducing the yield of the desired azo dye.[6][8] |
| pH for Diazotization | Acidic (using HCl) | The presence of a strong acid is necessary to generate nitrous acid in situ from sodium nitrite and to prevent the coupling of the diazonium salt with the unreacted amine. |
| pH for Coupling | Alkaline (using NaOH) for phenolic coupling components | For coupling with phenols or naphthols, an alkaline pH deprotonates the hydroxyl group to form the more strongly activating phenoxide or naphthoxide ion, which accelerates the electrophilic aromatic substitution. |
| Reagent Addition | Slow, dropwise addition of NaNO₂ and diazonium salt | Both the diazotization and coupling reactions can be exothermic. Slow addition helps to control the reaction temperature and prevent side reactions. |
| Immediate Use of Diazonium Salt | The diazonium salt solution is used immediately after preparation | Due to its inherent instability, the diazonium salt is not isolated and is used directly in the subsequent coupling reaction to maximize the yield of the azo dye.[6] |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of an azo dye.
3-Aminobenzoic Acid Derivatives in Fluorescent Dye Synthesis
While the role of 3-aminobenzoic acid in azo dye synthesis is well-established, its application in the realm of fluorescent dyes is more nuanced. The aminobenzoic acid scaffold, particularly ortho-aminobenzoic acid (anthranilic acid), is known for its fluorescent properties and is often used as a fluorescent probe.[4][12] These probes are valuable tools in biochemical and cellular studies for monitoring interactions between molecules.[4]
Principles of Fluorescence and the Role of the Aminobenzoic Acid Moiety
Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. The aminobenzoic acid structure can contribute to a molecule's ability to fluoresce due to the presence of the aromatic ring and the electron-donating amino group, which can participate in an intramolecular charge transfer (ICT) upon excitation. The carboxylic acid group can be used to attach the fluorescent moiety to other molecules, such as peptides, for labeling purposes.[13][14]
Application in the Synthesis of Fluorescent Probes
A common application of aminobenzoic acid derivatives is in the creation of fluorescently labeled biomolecules.[13] For instance, the amino group of an aminobenzoic acid derivative can be reacted with a fluorophore containing an amine-reactive group (e.g., a succinimidyl ester or isothiocyanate). The resulting conjugate can then be incorporated into a larger molecule, such as a peptide, using the carboxylic acid functionality.
Protocol: General Procedure for Amine-Reactive Fluorescent Labeling
This protocol provides a general methodology for labeling an amine-containing molecule, such as an aminobenzoic acid derivative, with a fluorescent dye.
Materials:
-
3-Aminobenzoic acid derivative
-
Amine-reactive fluorescent dye (e.g., a succinimidyl ester)
-
Anhydrous, amine-free solvent (e.g., dimethylformamide or dimethyl sulfoxide)
-
Reaction vial
-
Stirring apparatus
-
Purification system (e.g., HPLC or column chromatography)
Procedure:
-
Dissolution: Dissolve the 3-aminobenzoic acid derivative in the anhydrous solvent in a reaction vial.
-
Dye Addition: Add a slight molar excess of the amine-reactive fluorescent dye to the solution.
-
Reaction: Stir the reaction mixture at room temperature, protected from light, for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Purification: Upon completion, the fluorescently labeled product can be purified from the unreacted starting materials and byproducts using an appropriate chromatographic technique.
Workflow for Fluorescent Labeling
Caption: General workflow for fluorescent labeling of a 3-aminobenzoic acid derivative.
Conclusion
3-Aminobenzoic acid and its derivatives are undeniably valuable and versatile precursors in the synthesis of organic dyes. Their application in the creation of a vast array of azo dyes is well-documented and relies on the robust and predictable chemistry of diazotization and azo coupling. The protocols and principles outlined in this guide provide a solid foundation for the rational design and synthesis of novel azo colorants with tailored properties.
In the field of fluorescent dyes, while direct synthesis of complex chromophores from 3-aminobenzoic acid is less common, its utility as a fluorescent probe and as a scaffold for fluorescent labeling is significant. The dual functionality of the aminobenzoic acid moiety offers a strategic advantage for conjugating fluorescent reporters to biomolecules, thereby enabling advanced applications in biological imaging and diagnostics.
Further research into the development of novel synthetic routes that utilize 3-aminobenzoic acid as a central building block for new classes of fluorescent dyes could unlock yet untapped potential for this versatile molecule in materials science and drug development.
References
- Hussein, A. O., et al. (2019). Synthesis and Characterization of 6-(4-Acetylphenyl azo) -3 - Aminobenzoic Acid Complexes for Some Transition Metals. Journal of Global Pharma Technology, 11(3), 221-229.
-
Hussein, A. O., et al. (2019). Synthesis and Characterization of 6- (4- Acetylphenyl azo) - 3 -Aminobenzoic Acid Complexes for Some Transition Metals. Journal of Global Pharma Technology. Available at: [Link]
- Ciba-Geigy AG. (1976). One step diazotization coupling process. U.S. Patent 3,941,768.
- El-Gazzar, A. A., et al. (2014). Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations. Quest Journals Journal of Research in Pharmaceutical Science, 2(1), 1-7.
-
Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6(2), 95-99. Available at: [Link]
-
Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. Available at: [Link]
- Ganesh, S., et al. (2014). Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. International Journal of Current Research, 6(11), 9876-9881.
-
MDPI. (2023). A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. Available at: [Link]
-
Ali, A., et al. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds. RSC Advances, 12(41), 26863-26892. Available at: [Link]
-
BYJU'S. (n.d.). Diazonium Salts Preparation. Available at: [Link]
-
Scribd. (n.d.). P-Aminobenzoic Acid Diazotization. Available at: [Link]
- Ahmad, I., et al. (2021). Synthesis of 3,5-diaminobenzoic acid containing crosslinked porous polyamine resin as a new adsorbent for efficient removal of cationic and anionic dyes from aqueous solutions.
-
MDPI. (2023). Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding. Available at: [Link]
- Suepaul, S. O., et al. (2025). Synthesis and characterization of mono- and di-imines of aminobenzoic acid for dye sensitized solar cell application. Journal of the Indian Chemical Society.
-
Asian Journal of Chemistry. (2018). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. Available at: [Link]
- Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.
-
Hiratsuka, M. C., et al. (1998). Ortho-aminobenzoic Acid as a Fluorescent Probe for the Interaction Between Peptides and Micelles. PubMed. Available at: [Link]
-
MDPI. (2023). Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. Available at: [Link]
-
The Synthesis of Azo Dyes. (n.d.). Available at: [Link]
-
ResearchGate. (n.d.). Synthesis routes of fluorescent dyes. Available at: [Link]
-
WebAssign. (n.d.). Experiment 9 - Arenediazonium Salts. Available at: [Link]
-
Filo. (2025). (A): An organic compound on diazotization followed by reaction with alkal... Available at: [Link]
-
International Journal of Research and Analytical Reviews. (2024). SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS OF AZO COMPOUNDS FROM AROMATIC AMINES. Available at: [Link]
- Ali, M., et al. (2014). Synthesis and Biological Activity of Three Novel Azo Dyes.
- Google Patents. (n.d.). Fluorescent dyes.
-
Dye|Dye intermediates|Fluorescent Brightener|pigment dye. (2013). 3-Aminobenzoic acid. Available at: [Link]
-
Chemical Reviews Letters. (2022). Detail Synthetic Study of Infrared Fluorescent Dyes: Design, Synthesis and Chemical Properties of their Photodynamic Therapy Probes. Available at: [Link]
-
ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3- and 4-aminobenzoic acid. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). 2-amino-3-fluorobenzoic acid. Available at: [Link]
- ResearchGate. (2025). Fluorescently Labeled Amino Acids as Building Blocks for Bioactive Molecules.
-
SciSpace. (n.d.). Review Article - Coupling Reactions of Aryldiazonium Salt. Part-XI. Available at: [Link]
- Google Patents. (n.d.). Fluorescent dyes, methods of synthesis and applications thereof.
-
University of Nottingham. (2020). Fluorescent amino acids as versatile building blocks for chemical biology. Available at: [Link]
-
Unifesp. (n.d.). Fluorescent properties of amino acids labeled with ortho-aminobenzoic acid. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-[(3,3-Dimethylbutanoyl)amino]benzoic acid
Welcome to the technical support center for the synthesis of 3-[(3,3-Dimethylbutanoyl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to optimize your synthetic outcomes. The synthesis, primarily a Schotten-Baumann reaction, involves the acylation of 3-aminobenzoic acid with pivaloyl chloride. While seemingly straightforward, achieving high yields and purity can be challenging. This resource provides field-proven insights to navigate these complexities.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering step-by-step solutions and the underlying scientific rationale.
Issue 1: Low Overall Yield
A diminished yield is the most common challenge in this synthesis. Several factors can contribute to this issue, from suboptimal reaction conditions to inefficient purification.
Possible Causes & Solutions:
-
Incomplete Reaction:
-
Diagnosis: TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted 3-aminobenzoic acid.
-
Solution:
-
Optimize Base Concentration: The Schotten-Baumann reaction is base-catalyzed.[1][2] The base neutralizes the HCl byproduct, preventing the protonation of the amine nucleophile and driving the reaction forward.[1][3][4] Ensure at least two equivalents of a suitable base, such as sodium hydroxide or potassium hydroxide, are used. One equivalent to neutralize the HCl formed and another to maintain basic conditions.
-
Control Reagent Addition: Pivaloyl chloride is highly reactive and susceptible to hydrolysis.[5] Add the pivaloyl chloride dropwise to the cooled reaction mixture (0-5 °C) containing 3-aminobenzoic acid and the base. This minimizes the competing hydrolysis reaction.[6]
-
Increase Reaction Time/Temperature: While the initial reaction is often performed at low temperatures to control exothermicity and minimize side reactions, allowing the reaction to slowly warm to room temperature and stirring for an extended period (2-4 hours) can drive the reaction to completion. Monitor progress by TLC.
-
-
-
Hydrolysis of Pivaloyl Chloride:
-
Diagnosis: A strong smell of pivalic acid (a rancid, cheesy odor) from the reaction mixture and the presence of pivalic acid in the crude product analysis.
-
Solution:
-
Use a Biphasic System: Performing the reaction in a biphasic system (e.g., dichloromethane/water or diethyl ether/water) can be advantageous.[4] The 3-aminobenzoic acid sodium salt will be in the aqueous phase, while the pivaloyl chloride is in the organic phase. The reaction occurs at the interface, and the bulk of the pivaloyl chloride is shielded from hydrolysis in the aqueous phase.
-
Vigorous Stirring: In a biphasic system, vigorous stirring is crucial to maximize the interfacial area and ensure efficient reaction between the reactants.
-
-
-
Product Loss During Workup and Purification:
-
Diagnosis: A significant decrease in yield after extraction and/or recrystallization.
-
Solution:
-
Optimize pH for Extraction: After the reaction is complete, carefully acidify the aqueous layer with an acid like HCl to a pH of ~3-4. This will protonate the carboxylate group of the product, making it less water-soluble and facilitating its extraction into an organic solvent like ethyl acetate.
-
Choose an Appropriate Recrystallization Solvent: A solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Common choices include ethanol/water or acetone/water mixtures. Avoid excessive solvent volumes to prevent product loss.
-
-
Issue 2: Presence of Side Products
The formation of undesired byproducts can complicate purification and reduce the overall yield.
Possible Side Products & Mitigation Strategies:
-
Formation of a Diacylated Product (Bis-acylation):
-
Explanation: Although less common with the sterically hindered pivaloyl chloride, it is possible for the carboxylate group of 3-aminobenzoic acid to be acylated, forming a mixed anhydride, which can then react further.
-
Mitigation:
-
Stoichiometric Control: Use a slight excess (1.1-1.2 equivalents) of pivaloyl chloride relative to 3-aminobenzoic acid. A large excess of the acylating agent can promote side reactions.
-
Low Temperature: Maintaining a low reaction temperature (0-5 °C) favors the more reactive amine acylation over the less reactive carboxylate acylation.
-
-
-
Formation of Pivalic Anhydride:
-
Explanation: Pivaloyl chloride can react with the pivalate formed from its hydrolysis to generate pivalic anhydride.[5]
-
Mitigation:
-
Minimize Hydrolysis: As detailed in "Issue 1," minimizing the hydrolysis of pivaloyl chloride is key.
-
Purification: Pivalic anhydride can often be removed during the aqueous workup or by careful recrystallization.
-
-
Experimental Workflow: Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for optimizing the synthesis.
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal base for this reaction?
Both sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used and effective for the Schotten-Baumann reaction.[6] Some studies suggest that KOH can lead to slightly higher reaction rates.[6] The choice may also depend on the solubility of the corresponding salt of 3-aminobenzoic acid. Organic bases like pyridine can also be used, and in some cases, may act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.[1][2]
Q2: Can I use pivalic anhydride instead of pivaloyl chloride?
Yes, pivalic anhydride can be used as an acylating agent.[7] The reaction with an anhydride is typically less vigorous than with an acyl chloride, which can be an advantage. However, the reaction may require heating and a longer reaction time. A key benefit is that the byproduct is pivalic acid, which can be easier to remove than HCl.[7]
Q3: What is the role of the steric hindrance of the pivaloyl group?
The bulky tert-butyl group of the pivaloyl chloride has a significant impact on its reactivity.[8] This steric hindrance can make the reaction slower compared to less hindered acyl chlorides like acetyl chloride.[8] However, it also provides a degree of selectivity, for example, in the acylation of primary amines in the presence of secondary amines. The resulting pivaloyl amides also exhibit increased stability towards hydrolysis due to the steric shielding of the amide bond.[8]
Q4: How can I effectively purify the final product?
The most common method for purifying this compound is recrystallization. After an aqueous workup to remove inorganic salts and water-soluble impurities, the crude product can be dissolved in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or acetone) and then water is added until the solution becomes turbid. Upon cooling, the purified product should crystallize. If recrystallization is challenging, column chromatography on silica gel using a solvent system like ethyl acetate/hexanes with a small amount of acetic acid can be employed.
Q5: Are there any alternative synthetic routes?
While the Schotten-Baumann acylation is the most direct route, other methods for amide bond formation could be adapted. For instance, one could use pivalic acid and a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to couple it with 3-aminobenzoic acid. Another approach involves the formation of a mixed anhydride from pivalic acid, which then reacts with the amine.[7]
Reaction Pathway and Key Considerations
Caption: Overall reaction scheme and critical parameters.
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Pivaloyl Chloride Stoichiometry | 1.1 - 1.2 equivalents | Ensures complete consumption of the starting amine while minimizing side reactions from a large excess. |
| Base Stoichiometry | ≥ 2.0 equivalents | Neutralizes the generated HCl and maintains a basic pH to keep the amine nucleophilic.[3] |
| Initial Reaction Temperature | 0 - 5 °C | Controls the exothermic reaction and minimizes hydrolysis of the highly reactive pivaloyl chloride.[5] |
| pH for Product Isolation | ~3 - 4 | Protonates the carboxylic acid group, reducing its water solubility for efficient extraction. |
III. Detailed Experimental Protocol
This protocol provides a generalized procedure that has been found to be effective. Optimization may be required based on specific laboratory conditions and reagent purity.
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminobenzoic acid (1.0 eq.) in an aqueous solution of sodium hydroxide (2.2 eq.) and cool the mixture to 0-5 °C in an ice bath.
-
-
Reagent Addition:
-
Slowly add pivaloyl chloride (1.1 eq.) dropwise to the stirred solution over 20-30 minutes, ensuring the temperature remains below 10 °C.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes with a few drops of acetic acid as the mobile phase).
-
-
Workup:
-
Once the reaction is complete, cool the mixture in an ice bath and carefully acidify with concentrated HCl until the pH is approximately 3-4. A precipitate should form.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
-
References
-
Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]
-
Reaction Chemistry & Engineering. (2021). Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. [Link]
-
Grokipedia. Schotten–Baumann reaction. [Link]
-
BYJU'S. (2019). Schotten Baumann Reaction. [Link]
-
Quora. (2020). What is the Schottan-Baumann reaction?. [Link]
-
J&K Scientific LLC. (2021). Schotten-Baumann Reaction. [Link]
-
Organic & Biomolecular Chemistry. (2023). A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling. [Link]
Sources
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- 2. quora.com [quora.com]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. grokipedia.com [grokipedia.com]
- 5. framochem.com [framochem.com]
- 6. Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00141H [pubs.rsc.org]
- 7. A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 3-Aminobenzoic Acid Derivatives
Welcome to the Technical Support Center for the purification of crude 3-aminobenzoic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying these critical intermediates.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 3-aminobenzoic acid derivatives?
A1: Common impurities often stem from the synthetic route used. If the derivative is prepared by the reduction of a 3-nitrobenzoic acid precursor, unreacted starting material is a likely impurity.[1][2][3] Other potential impurities include byproducts from the reaction, residual catalysts, and solvents.
Q2: What is the first purification technique I should consider?
A2: For many solid 3-aminobenzoic acid derivatives, recrystallization is an effective and straightforward initial purification method.[4][5][6][7][8] This technique leverages differences in solubility between the desired compound and impurities at different temperatures.
Q3: How do I select an appropriate solvent for recrystallization?
A3: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[5][8] For 3-aminobenzoic acid itself, water is a common choice. For derivatives, a screening of solvents with varying polarities (e.g., ethanol, ethyl acetate, or mixtures with water) is recommended to find the optimal system.[4]
Q4: When is column chromatography necessary?
A4: Column chromatography is recommended when recrystallization fails to remove impurities with similar solubility profiles to the target compound, or when a very high degree of purity is required.[4][9]
Q5: How can I monitor the purity of my 3-aminobenzoic acid derivative during purification?
A5: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of purification.[10] High-Performance Liquid Chromatography (HPLC) provides a more quantitative assessment of purity.[4][11]
II. Troubleshooting Guides
This section addresses specific problems that may arise during the purification of 3-aminobenzoic acid derivatives.
A. Recrystallization Troubleshooting
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Oiling Out: The compound separates as an oil instead of crystals upon cooling. | The boiling point of the solvent is higher than the melting point of the solute. The cooling rate is too rapid. The solution is too concentrated. | 1. Lower the boiling point of the solvent system: Add a co-solvent with a lower boiling point. This reduces the temperature at which the compound dissolves, preventing it from melting. 2. Slow down the cooling process: Allow the flask to cool to room temperature slowly before placing it in an ice bath. This provides sufficient time for crystal lattice formation. 3. Add more solvent: Diluting the solution can sometimes prevent oiling out. |
| Poor Recovery: A low yield of purified crystals is obtained. | Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration. | 1. Minimize solvent usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.[5][6] 2. Select a different solvent: Choose a solvent in which the compound has lower solubility at cold temperatures. 3. Pre-warm the filtration apparatus: Heating the funnel and receiving flask before hot filtration prevents the solution from cooling and crystallizing prematurely.[4] |
| No Crystal Formation: The solution remains clear even after cooling. | The solution is not supersaturated (too much solvent was used). The compound is highly soluble in the chosen solvent even at low temperatures. | 1. Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound. These actions provide nucleation sites for crystal growth.[6] 2. Reduce the solvent volume: Evaporate some of the solvent to increase the concentration of the solute. 3. Add an anti-solvent: Introduce a solvent in which the compound is insoluble to decrease its overall solubility in the mixture. |
| Colored Impurities Remain: The purified crystals are still colored. | The colored impurity has similar solubility to the product. | 1. Use activated carbon: Add a small amount of activated carbon to the hot solution before filtration. The porous structure of the carbon adsorbs colored impurities.[4][8] 2. Perform a second recrystallization: A subsequent recrystallization may further remove the impurity. |
B. Column Chromatography Troubleshooting
3-Aminobenzoic acid and its derivatives contain both an acidic carboxylic acid group and a basic amino group, which can lead to challenging interactions with standard silica gel.[12]
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Peak Tailing/Broadening: The compound streaks down the column, leading to poor separation. | Strong interaction between the basic amino group and the acidic silanol groups on the silica surface. | 1. Add a competing base to the mobile phase: Incorporating a small amount of a competing amine, such as triethylamine (TEA), into the eluent can neutralize the acidic sites on the silica, reducing the strong interaction with the analyte.[12][13] 2. Use an amine-functionalized stationary phase: Columns packed with amine-functionalized silica can minimize the acid-base interactions that cause peak tailing.[12] |
| Irreversible Adsorption: The compound does not elute from the column. | The compound is too polar for the chosen mobile phase. Very strong acid-base interactions with the stationary phase. | 1. Increase the polarity of the mobile phase: Gradually increase the proportion of the more polar solvent in the eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). 2. Consider reversed-phase chromatography: For highly polar derivatives, reversed-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar, may be more effective.[13] |
| Poor Separation of Isomers: Isomers of the 3-aminobenzoic acid derivative are not resolved. | The isomers have very similar polarities. | 1. Optimize the mobile phase: A systematic variation of the solvent system may improve resolution. 2. Use a mixed-mode chromatography column: Columns that offer multiple interaction mechanisms (e.g., reversed-phase and ion-exchange) can enhance the separation of closely related compounds like isomers.[11] |
C. Acid-Base Extraction Troubleshooting
Acid-base extraction is a powerful technique for separating acidic, basic, and neutral compounds based on their differing solubilities in aqueous and organic phases at various pH levels.[14]
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Emulsion Formation: A stable layer forms between the aqueous and organic phases, preventing clear separation. | The two phases are not immiscible enough. Vigorous shaking. | 1. Add brine (saturated NaCl solution): This increases the ionic strength of the aqueous layer, making it more polar and promoting separation from the organic layer. 2. Gentle inversion instead of vigorous shaking: Mix the layers by gently inverting the separatory funnel multiple times. 3. Filtration through glass wool: In some cases, passing the mixture through a plug of glass wool can help to break up the emulsion. |
| Incomplete Extraction: The desired compound is not fully transferred to the intended phase. | Insufficient mixing. The pH of the aqueous phase is not optimal. | 1. Ensure thorough mixing: Gently invert the separatory funnel for several minutes to allow for complete partitioning of the solute.[15] 2. Verify the pH: Use pH paper or a pH meter to confirm that the aqueous layer has reached the desired acidic or basic pH to ensure the compound is in its charged, water-soluble form or its neutral, organic-soluble form.[16] |
| Precipitation at the Interface: The product precipitates between the two layers. | The salt form of the compound has limited solubility in the aqueous phase. | 1. Add more water: Diluting the aqueous phase can help to dissolve the precipitated salt. 2. Use a different organic solvent: The choice of organic solvent can influence the solubility of all components. |
III. Experimental Protocols & Workflows
Workflow for Purification of a Crude 3-Aminobenzoic Acid Derivative
Caption: Workflow for purification via acid-base extraction.
IV. References
-
Studylib. (n.d.). Acid-Base Extraction: Benzoic Acid, Ethyl 4-Aminobenzoate. Retrieved from [Link]
-
Harper College. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Aminobenzoic acid. Retrieved from [Link]
-
Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines. Retrieved from
-
Harper College. (2010). ACID/BASE SEPARATION OF A MIXTURE. Retrieved from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
ACS Figshare. (2016, February 18). Solubility of 3‑Aminobenzoic Acid in Supercritical Carbon Dioxide Modified by Ethanol. Retrieved from [Link]
-
ResearchGate. (2025, December 5). Extraction of Acidic, Basic, and Neutral Components from an Organic Mixture: Benzoic Acid, Ethyl 4-Aminobenzoate, and 9-Fluorenone. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of the chromatographic separation of aromatic amines at... Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminobenzoic acid. Retrieved from [Link]
-
Grokipedia. (n.d.). 3-Aminobenzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of p ABA in several solvents (data in Table 1), from above:... Retrieved from [Link]
-
YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Waters Corporation. (2025). LC Purification Troubleshooting Guide. Retrieved from [Link]
-
PubChem. (n.d.). 3-Aminobenzoic Acid. Retrieved from [Link]
-
Google Patents. (n.d.). Process for the purification of benzoic acid by distillation with an amine. Retrieved from
-
Carlo Erba Reagents. (n.d.). 99-05-8 CAS | 3-AMINOBENZOIC ACID | Amino Acids & Derivatives | Article No. 01039. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]
-
Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]
-
University of Wisconsin-Green Bay. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminobenzoic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 20). 3.2: Purification of Products. Retrieved from [Link]
-
MDPI. (2020, November 9). One-Pot Green Catalytic Preparation of 3-Aminobenzoic Acid in the Presence of Carbonaceous Bio-Based Materials in Subcritical Water. Retrieved from [Link]
-
ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Retrieved from [Link]
-
DergiPark. (2019, March 28). Synthesis and Characterization of Two New Co-Crystals: p-Aminobenzoic Acid with Isonicotinamide and Pyrazine (1:1). Retrieved from [Link]
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- 16. dept.harpercollege.edu [dept.harpercollege.edu]
Technical Support Center: Solubility Enhancement for 3-[(3,3-Dimethylbutanoyl)amino]benzoic acid
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for 3-[(3,3-Dimethylbutanoyl)amino]benzoic acid. This document provides in-depth troubleshooting and practical guidance for researchers, chemists, and formulation scientists who are encountering solubility challenges with this compound. The following question-and-answer guide is designed to explain the underlying causes of its poor aqueous solubility and to provide a systematic approach to overcoming these issues in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm having trouble dissolving this compound in my aqueous buffer. What are the primary factors limiting its solubility?
Answer: The solubility of this compound in neutral aqueous solutions is inherently low due to its molecular structure, which contains a combination of polar and non-polar (hydrophobic) regions.
-
Hydrophobic Moieties: The compound possesses two significant non-polar features: a benzene ring and a bulky t-butyl group (from the dimethylbutanoyl side chain). These regions are energetically unfavorable to interact with the highly ordered hydrogen-bonding network of water, leading to low solubility.
-
Acidic Functional Group: The molecule contains a carboxylic acid group (-COOH). In its protonated (neutral) state, which predominates at acidic to neutral pH, its ability to hydrogen bond with water is insufficient to overcome the hydrophobicity of the rest of the molecule. Benzoic acid itself has limited water solubility (approx. 3.4 g/L at 25°C), and the large, non-polar substituent on your compound reduces it further[1].
To effectively solubilize this compound, the strategy must focus on overcoming the energetic penalty of dissolving these hydrophobic regions in water.
Q2: How does pH influence the solubility of this compound, and how can I leverage this for my experiments?
Answer: This is the most critical parameter for controlling the solubility of this compound. The carboxylic acid group is the key. By adjusting the pH of your solvent, you can convert the sparingly soluble neutral acid into its highly soluble conjugate base (a carboxylate salt).
The Underlying Principle: Ionization The solubility of a weak acid is governed by the Henderson-Hasselbalch equation. The carboxylic acid group (-COOH) can be deprotonated to form a negatively charged carboxylate ion (-COO⁻).
R-COOH (solid, insoluble) ⇌ R-COO⁻ (aqueous, soluble) + H⁺
This charged carboxylate ion has much stronger and more favorable ion-dipole interactions with water molecules compared to the neutral form, leading to a dramatic increase in aqueous solubility.[2][3] To achieve this, you must raise the pH of the solution.
Practical Guideline: As a rule of thumb, adjusting the pH to at least 2 units above the compound's pKa will ensure that >99% of the compound is in its ionized, soluble form. The pKa of the benzoic acid group in your molecule is estimated to be around 4.0 - 4.5. Therefore, adjusting your aqueous buffer to a pH of 7.0 or higher should significantly enhance solubility. [4][5]
Caption: Fig 1. pH-dependent equilibrium of the carboxylic acid.
Q3: Can you provide a step-by-step protocol for preparing a stock solution using pH adjustment?
Answer: Certainly. This protocol uses a basification and neutralization approach, which is highly effective for acidic compounds.
Experimental Protocol: pH-Mediated Solubilization
-
Weigh Compound: Accurately weigh the desired amount of this compound powder.
-
Initial Suspension: Add a portion (e.g., ~80%) of your final desired volume of high-purity water (or your unbuffered aqueous solution) to the powder. The compound will likely not dissolve and will form a slurry.
-
Basification: While stirring vigorously, add a small amount of a dilute basic solution, such as 0.1 M or 1.0 M NaOH, dropwise. The goal is to raise the pH significantly (e.g., to pH 9-10) to fully deprotonate and dissolve the compound. You should observe the solid dissolving as the pH increases.
-
Ensure Complete Dissolution: Continue stirring until the solution is completely clear, indicating all the solid has dissolved into its salt form.
-
pH Adjustment/Buffering: If your experiment requires a specific final pH (e.g., pH 7.4), you can now carefully add a buffer concentrate or titrate back down using a dilute acid (e.g., 0.1 M HCl). Perform this step slowly and with continuous stirring. Rapid pH changes can cause the compound to precipitate out of solution locally before the buffer can establish equilibrium.
-
Final Volume: Add the remaining water or buffer to reach the final target volume and concentration.
-
Verification: Check the final pH of the solution. Visually inspect for any cloudiness or precipitate. For critical applications, it is recommended to filter the final solution through a 0.22 µm syringe filter.
Troubleshooting: If the compound precipitates during the pH adjustment in step 5, it may indicate that your target pH is too low to maintain solubility at that concentration, or that your buffer system lacks sufficient capacity. Consider increasing the final pH or using a different buffer.
Q4: My downstream application is sensitive to high pH. What are co-solvents, and can they help?
Answer: Yes, if pH modification is not a viable option, using co-solvents is the next most common and effective technique.
A co-solvent is a water-miscible organic solvent that is added to an aqueous solution to reduce the overall polarity of the solvent system. This makes the environment more favorable for the hydrophobic portions of your compound, thereby increasing its solubility.[6][7]
How Co-solvents Work: The co-solvent disrupts the hydrogen bonding network of water. This reduces the "hydrophobic effect," which is the primary force driving your non-polar compound out of solution. Essentially, the co-solvent creates a more "organic-like" environment that can better accommodate the t-butyl and phenyl groups of your molecule.
Commonly Used Co-solvents for Research: The table below lists several common co-solvents. Screening is often necessary to find the optimal co-solvent and concentration for your specific application, as high concentrations can interfere with biological assays.
| Co-solvent | Typical Starting Concentration (v/v) | Properties & Considerations |
| Dimethyl Sulfoxide (DMSO) | 1-10% | Excellent solubilizing power for many organic compounds. Can be toxic to cells at higher concentrations. |
| Ethanol (EtOH) | 5-20% | Good solubilizing power, less toxic than DMSO. Can cause protein precipitation at high concentrations. |
| Polyethylene Glycol 400 (PEG 400) | 10-30% | Low toxicity, often used in drug formulations. Can increase the viscosity of the solution. |
| Propylene Glycol | 10-30% | Low toxicity, similar properties to PEG 400. |
| Glycerol | 10-40% | Very low toxicity, but can lead to highly viscous solutions.[7] |
Q5: I want to try using co-solvents. How should I structure my approach?
Answer: A systematic screening approach is the most efficient way to identify the best co-solvent system. The workflow below outlines a tiered strategy.
Caption: Fig 2. Systematic workflow for solubility screening.
Experimental Protocol: Co-solvent Screening
-
Prepare Concentrated Stock: Prepare a high-concentration stock solution of your compound in 100% of the chosen co-solvent (e.g., 100 mM in DMSO). Ensure it dissolves completely.
-
Serial Dilution: In a series of microcentrifuge tubes or a 96-well plate, add your final aqueous buffer.
-
Spike-in: Add a small volume of the concentrated stock solution to the buffer to achieve the desired final co-solvent concentration. For example, to test 1% DMSO, add 10 µL of the 100% DMSO stock to 990 µL of buffer.
-
Equilibration & Observation: Mix well and allow the solution to equilibrate for at least 30 minutes at the desired experimental temperature.
-
Assessment: Observe the solutions visually for any signs of precipitation (Tyndall effect, cloudiness, visible particles). For a more quantitative assessment, centrifuge the samples and measure the concentration of the supernatant using a suitable analytical method (e.g., HPLC-UV).
Q6: I need to prepare a solid formulation or achieve even higher aqueous concentrations without organic solvents. What advanced methods are available?
Answer: For more challenging applications, particularly in drug development, advanced formulation strategies like cyclodextrin complexation and solid dispersions are employed. These methods modify the physicochemical properties of the solid-state compound itself.
1. Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8] They can encapsulate the hydrophobic parts of a guest molecule—in this case, the phenyl and t-butyl groups—forming an "inclusion complex."[9][10] This complex presents a hydrophilic exterior to the water, effectively solubilizing the guest molecule.[11]
-
How it works: The hydrophobic portion of your compound sits inside the cyclodextrin "bucket," while the hydrophilic outer surface of the cyclodextrin interacts with water.
-
Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and low toxicity.
-
Application: This is useful for creating stable aqueous formulations without organic co-solvents.[12]
Caption: Fig 3. Mechanism of cyclodextrin inclusion.
2. Solid Dispersions A solid dispersion is a system where the drug is dispersed, typically at a molecular level, within a hydrophilic solid carrier or matrix.[13][14] This technique is highly effective at improving the dissolution rate and apparent solubility of poorly soluble drugs.[15][16]
-
How it works: By dispersing the drug in a carrier like polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG), you prevent the drug from forming a stable, low-solubility crystal lattice. The drug exists in a higher-energy, amorphous state which is more readily dissolved.[13][16] The hydrophilic carrier also improves the wettability of the drug particles.[13]
-
Preparation: Methods include solvent evaporation, melt extrusion, and spray drying.[17]
-
Application: Primarily used in the development of oral solid dosage forms (tablets, capsules) to improve bioavailability.
These advanced methods typically require specialized equipment and formulation expertise but offer powerful solutions for significant solubility challenges.
References
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
-
Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1139. [Link]
-
Singh, J., & Mittal, P. (2019). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics, 9(3), 899-906. [Link]
-
Al-kassas, R., et al. (2022). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Drug Delivery, 29(1), 199-225. [Link]
-
Streng, W. H., & Zsombor, M. (1986). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 75(7), 701-704. [Link]
- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical salts: properties, selection, and use. John Wiley & Sons. (Note: While a direct link to the entire book is not feasible, its principles are widely cited in articles like reference 1).
-
Sharma, L., & Sharma, V. (2024). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: An Overview. Journal of Pharmaceutical Research and Development, 6(1), 1-10. [Link]
-
Saffoon, N., et al. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Der Pharmacia Lettre, 3(5), 135-146. [Link]
-
Brainly User. (2023). Why is the carboxylic acid soluble at high pH and not at low pH? Brainly.com. [Link]
-
Kumar, S., & Sothilingam, H. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 1-7. [Link]
-
ResearchGate Contributor. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. [Link]
-
Al-Kassas, R. (2024). Enhancing solubility and stability of poorly soluble drugs. AIMS Press. [Link]
-
Zhang, C., et al. (2019). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. The Journal of Chemical Thermodynamics, 131, 1102-1110. [Link]
-
Iqbal, J., et al. (2020). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Water Soluble Drugs. Global Pharmaceutical Sciences Review, 5(1), 24-32. [Link]
-
ResearchGate Contributor. (2018). The solubility of benzoic acid in seven solvents. ResearchGate. [Link]
-
Kumar, A., et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Drug Delivery and Therapeutics, 8(5), 23-30. [Link]
-
Kumar, L., & Kumar, R. (2011). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 3(3), 113-117. [Link]
-
de Vale, B. C., et al. (2014). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. Brazilian Journal of Pharmaceutical Sciences, 50(4), 665-676. [Link]
-
Reddit User. (2012). How does pH affect water solubility of organic acids (or acids in general)? Reddit. [Link]
-
Kumar, S., et al. (2017). Methods to boost solubility. International Journal for Scientific Research and Development, 5(3), 123-128. [Link]
-
Solubility of Things. (n.d.). Benzoic Acid. Solubilityofthings.com. [Link]
-
Humayun, H. Y., et al. (2016). The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. Procedia Engineering, 148, 1320-1325. [Link]
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- 5. researchgate.net [researchgate.net]
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- 7. researchgate.net [researchgate.net]
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- 17. japsonline.com [japsonline.com]
Technical Support Center: Overcoming Challenges in the N-Acylation of Aminobenzoic Acids
Welcome to the technical support center for the N-acylation of aminobenzoic acids. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in this fundamental yet often tricky transformation. Here, we move beyond simple protocols to explore the underlying chemical principles, providing you with the expert insights needed to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues. For a deeper dive, follow the links to the detailed troubleshooting guides.
Reaction & Yield Issues
-
Q1: What is the most common method for N-acylating aminobenzoic acids? The Schotten-Baumann reaction is a widely used and established method.[1][2] It involves the acylation of the aminobenzoic acid with an acyl chloride in a biphasic system, using an aqueous base to neutralize the hydrochloric acid byproduct.[1][3]
-
Q2: My reaction yield is very low. What are the most likely causes? Low yields are typically traced back to two primary competing side reactions: the hydrolysis of your acylating agent (especially acyl chlorides) and its polymerization.[1] Additionally, incorrect pH is a frequent culprit; if the pH is too low, the amine is protonated and non-nucleophilic, and if it's too high, hydrolysis is accelerated.[1][4]
-
Q3: My reaction mixture turned into a thick, sticky, or solid mass. What happened? This is almost certainly due to the polymerization of the acylating agent, a common issue with reactive monomers like acryloyl chloride.[1] This can be triggered by impurities, exposure to air (oxygen), or elevated temperatures.[1]
-
Q4: Can I use an acid anhydride instead of an acyl chloride? Yes, acid anhydrides are excellent alternatives to acyl chlorides and are often used for N-acylation.[5] The reaction may require slightly different conditions, but it avoids the generation of corrosive HCl.
Solubility & Purification Problems
-
Q5: My aminobenzoic acid won't dissolve in the reaction solvent. What can I do? Aminobenzoic acids are amphoteric and their solubility is highly pH-dependent.[6] In the basic aqueous phase of a Schotten-Baumann reaction, the carboxylic acid group is deprotonated to a soluble carboxylate salt, which should enhance solubility.[6] If starting in an organic solvent, you may need to use polar aprotic solvents or co-solvents.
-
Q6: How do I purify my N-acylated product? The starting material and product have similar properties. Recrystallization is the most common and effective technique for purifying solid N-acylated aminobenzoic acids.[7] If recrystallization fails to provide adequate purity, column chromatography is the recommended alternative.[7]
-
Q7: My final product is discolored (e.g., yellow or tan). How can I fix this? Discoloration often indicates impurities or oxidation products.[8] This can sometimes be resolved during recrystallization by adding a small amount of activated carbon to the hot solution before filtering.[7]
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Solving Low Product Yield
Low or no product yield is the most frequent complaint. The key is to control the reaction environment to favor the desired nucleophilic attack of the amine over competing side reactions.
Acyl chlorides are highly electrophilic and react readily with water. In the biphasic Schotten-Baumann system, the acyl chloride resides in the organic phase while the aminobenzoate is in the aqueous phase. The reaction occurs at the interface, but so does hydrolysis.
Causality: The rate of hydrolysis is highly sensitive to temperature and pH.[1] Higher temperatures and excessively high pH (pH > 11) dramatically accelerate the conversion of the acyl chloride to the unreactive corresponding carboxylic acid, consuming your reagent before it can acylate the amine.
Solutions:
-
Strict Temperature Control: Maintain the reaction temperature between 0-5°C using an ice bath.[1] This is the single most critical parameter for minimizing hydrolysis.
-
Controlled Reagent Addition: Add the acyl chloride dropwise and slowly to the cooled aminobenzoic acid solution.[1] This prevents localized overheating from the exothermic reaction and avoids a high concentration of the acyl chloride, which favors side reactions.
-
Optimal pH Management: Maintain the pH of the aqueous phase in the 9-11 range.[1][3] This ensures the amine is deprotonated and nucleophilic, but the rate of hydrolysis remains manageable. Use a pH meter for accurate monitoring.
This is particularly problematic for vinyl acyl chlorides like acryloyl chloride.
Causality: The vinyl group can undergo rapid, often exothermic, free-radical polymerization, especially when exposed to oxygen, light, or heat.[1][8] Commercial reagents often contain inhibitors (e.g., hydroquinone) to prevent this, but their effectiveness can diminish over time.[1]
Solutions:
-
Use Fresh Reagents with Inhibitors: Ensure your acylating agent is fresh and contains a polymerization inhibitor.[1]
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxygen from initiating polymerization.[1]
-
Maintain Low Temperature: As with hydrolysis, low temperatures (0-5°C) are crucial for suppressing polymerization.[1]
Causality: The N-acylation reaction requires the lone pair of electrons on the amine's nitrogen atom to act as a nucleophile. If the reaction medium is too acidic (pH < 8), the amine group becomes protonated (-NH3+), losing its nucleophilicity and effectively stopping the reaction.[1] The base in the Schotten-Baumann reaction is essential not only to neutralize the HCl byproduct but also to ensure the amine remains in its free, reactive form.[9]
Solutions:
-
Ensure Basic Conditions: Before adding the acylating agent, confirm that the pH of the aminobenzoic acid solution is sufficiently basic (pH 9-11) to deprotonate both the carboxylic acid and ensure the amine is free.[1][4]
Caption: Troubleshooting workflow for low yield issues.
Guide 2: Managing Solubility Challenges
The dual functionality of aminobenzoic acids presents unique solubility challenges.
Causality: Aminobenzoic acids are zwitterionic at their isoelectric point, which can lead to strong intermolecular interactions and low solubility in many organic solvents.[6] Their solubility profile is heavily influenced by the pH of the medium.[6][10]
-
In Acidic Solution (pH < 4): The amino group is protonated (-NH3+). The resulting salt may have increased aqueous solubility compared to the zwitterion but can precipitate upon cooling.[11]
-
In Basic Solution (pH > 8): The carboxylic acid group is deprotonated (-COO-). The resulting carboxylate salt is typically much more soluble in water.[6][8] This is the principle exploited in the Schotten-Baumann reaction.
Solutions:
-
pH Adjustment: This is the primary strategy for aqueous systems. To dissolve the aminobenzoic acid starting material, adjust the pH to be alkaline (>8) to form the soluble carboxylate salt.[6][8]
-
Solvent Selection: For non-aqueous reactions, polar solvents like ethanol, methanol, or ethyl acetate can be effective.[10] Sometimes, a co-solvent system (e.g., ethanol/water) is required to achieve sufficient solubility for both reactants.[7]
-
Product Precipitation: After the reaction is complete, the N-acylated product is often precipitated by acidifying the reaction mixture to a pH of ~3-4.[12] This protonates the carboxylate, making the product less water-soluble.
Guide 3: Effective Product Purification
Purification aims to remove unreacted starting materials, the hydrolyzed acylating agent (now a carboxylic acid), and any polymerization byproducts.
This is the preferred method for purifying solid products.[7]
Causality: Recrystallization works by exploiting the differences in solubility between the desired product and impurities in a chosen solvent at different temperatures. An ideal solvent dissolves the product sparingly at room temperature but completely at an elevated temperature, while impurities remain either insoluble at high temperatures or soluble at low temperatures.[7]
Solvent Selection Table:
| Solvent | Suitability for N-Acyl Aminobenzoic Acids | Notes |
| Water | Good for polar compounds. Often used as an anti-solvent with an organic solvent. | Solubility is highly pH-dependent.[7] |
| Ethanol/Water | Excellent, commonly used system. | The ratio can be tuned to optimize crystal formation.[7][12] |
| Ethyl Acetate | Good for moderately polar compounds. | Often used for the parent p-aminobenzoic acid.[7] |
| Toluene | Useful for less polar products or impurities. | |
| Hexane/Heptane | Typically used as an anti-solvent to induce precipitation. | The product is usually insoluble in these.[7] |
This method is used when recrystallization is ineffective or for non-crystalline products.[7]
Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent system). The polarity of the N-acylated product will determine the appropriate solvent system (eluent).
Experimental Protocols
Protocol 1: Standard Schotten-Baumann N-Acylation of p-Aminobenzoic Acid
This protocol describes a general procedure for the N-acylation of p-aminobenzoic acid with an acyl chloride.
Materials:
-
p-Aminobenzoic acid (PABA)
-
Acyl chloride (e.g., acryloyl chloride, benzoyl chloride)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
Distilled water
-
Suitable organic solvent (e.g., diethyl ether or dichloromethane)
-
Ice bath, magnetic stirrer, pH meter, separation funnel, filtration apparatus
Step-by-Step Procedure:
-
Dissolution: In a flask equipped with a magnetic stir bar, dissolve the p-aminobenzoic acid in an aqueous solution of sodium hydroxide. Use the minimum amount of base required to achieve a clear solution and adjust the pH to between 10 and 11.[1][12]
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5°C with constant stirring.[1][12]
-
Acyl Chloride Addition: Slowly add the acyl chloride dropwise to the cold, stirring solution over 30-60 minutes. If the acyl chloride is a solid, it can be dissolved in a minimal amount of an immiscible organic solvent first. Monitor the temperature closely to ensure it does not rise above 5°C.[1][12]
-
Reaction: After the addition is complete, continue stirring the mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.[12] Monitor the reaction progress by TLC.
-
Precipitation: Once the reaction is complete, cool the mixture in an ice bath again. Slowly acidify the solution with concentrated HCl to a pH of approximately 3-4 to precipitate the N-acylated product.[12]
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold distilled water to remove salts and any remaining acid.[12]
-
Drying: Dry the purified product under vacuum.[12] Further purification can be achieved by recrystallization (see Protocol 2).
Protocol 2: Recrystallization of N-Acyl-p-aminobenzoic Acid
This protocol provides a general method for purifying the crude product from Protocol 1.
Materials:
-
Crude N-acylated product
-
Recrystallization solvent (e.g., ethanol/water mixture)[7][12]
-
Activated carbon (optional, for color removal)[7]
-
Heating mantle or hot plate, Erlenmeyer flasks, filtration apparatus
Step-by-Step Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimum amount of the chosen solvent (e.g., ethanol). Gently heat the mixture with stirring until the solid dissolves completely.[7]
-
Hot Solvent Addition: If the solid has not fully dissolved, add small portions of hot solvent (or the co-solvent, e.g., hot water) until a clear solution is obtained at the boiling point. Avoid adding excess solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated carbon, and swirl. Reheat the solution to boiling for a few minutes.[7]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon, if used).[7]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and air dry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. grokipedia.com [grokipedia.com]
- 4. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Schotten-Baumann Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Pivaloyl Chloride Acylation Reactions
Welcome to the Technical Support Center for pivaloyl chloride acylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of using pivaloyl chloride in organic synthesis. Pivaloyl chloride, also known as trimethylacetyl chloride, is a valuable acylating agent, prized for the steric bulk of its tert-butyl group, which can impart significant stability to the resulting esters and amides.[1] However, this same steric hindrance can also present unique challenges in optimizing reaction conditions.
This document provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments. Our goal is to provide not just solutions, but also the underlying scientific reasoning to empower you to make informed decisions in your synthetic work.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during pivaloyl chloride acylation reactions, offering potential causes and actionable solutions.
Question 1: Why is my pivaloylation reaction showing low or no conversion?
Potential Causes:
-
Steric Hindrance: The bulky tert-butyl group of pivaloyl chloride can significantly slow down the rate of nucleophilic attack, especially with sterically hindered alcohols or amines.[1] This is the most common reason for sluggish or incomplete reactions.
-
Insufficiently Nucleophilic Substrate: Weakly nucleophilic substrates, such as electron-deficient anilines or hindered secondary/tertiary alcohols, may struggle to react with the sterically demanding pivaloyl chloride.
-
Inadequate Base: The choice and amount of base are critical. An inappropriate base may not be strong enough to deprotonate the nucleophile or effectively scavenge the HCl byproduct, leading to a halt in the reaction.
-
Low Reaction Temperature: While many acylations are run at 0 °C to room temperature, highly hindered substrates may require elevated temperatures to overcome the activation energy barrier.
-
Poor Quality Reagents: Pivaloyl chloride is moisture-sensitive and can hydrolyze to pivalic acid, reducing the amount of active acylating agent.[2] Solvents and other reagents must be anhydrous.
Solutions & Optimization Strategies:
| Strategy | Detailed Protocol & Explanation |
| Increase Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction by TLC or LC-MS to check for product formation and potential decomposition. For particularly stubborn reactions, refluxing in a suitable solvent may be necessary. |
| Use a More Effective Base | For alcohol acylation, pyridine is a common choice as it acts as both a base and a nucleophilic catalyst.[1] For amine acylation, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often preferred to avoid competitive acylation of the base. Ensure at least one equivalent of the base is used to neutralize the generated HCl. |
| Incorporate a Catalyst | For sluggish reactions, especially with alcohols, the addition of a catalytic amount (0.1-0.2 eq.) of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction rate. DMAP is a hyper-nucleophilic acylation catalyst. |
| Check Reagent Purity | Use freshly opened or distilled pivaloyl chloride. Ensure all solvents are rigorously dried, for instance, by passing them through a column of activated alumina or by distillation from an appropriate drying agent. |
Question 2: My reaction is messy, showing multiple spots on TLC. What are the likely side products and how can I minimize them?
Potential Side Products & Causes:
-
Pivalic Acid: This is formed by the hydrolysis of pivaloyl chloride with trace amounts of water in the reaction mixture.[3]
-
Diacylated Products: For substrates with multiple nucleophilic sites (e.g., diols, diamines), over-acylation can occur.
-
N-acylated Base: If a primary or secondary amine is used as a base, it can be acylated by pivaloyl chloride.
-
Elimination Products: For substrates prone to elimination (e.g., some secondary and tertiary alcohols), the basic reaction conditions can promote the formation of alkenes.
-
Friedel-Crafts Alkylation (Anomalous Reaction): In the presence of a Lewis acid like AlCl₃ and an aromatic substrate, pivaloyl chloride can decarbonylate to form a stable tert-butyl carbocation, leading to alkylation instead of acylation.[4][5][6]
Strategies for Minimizing Side Products:
-
Rigorous Anhydrous Conditions: As mentioned previously, ensure all reagents and glassware are scrupulously dry to prevent the formation of pivalic acid.
-
Controlled Stoichiometry: To avoid diacylation, use a controlled amount of pivaloyl chloride (typically 1.0-1.2 equivalents for mono-acylation). Adding the pivaloyl chloride slowly to the reaction mixture can also help improve selectivity.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like DIPEA or 2,6-lutidine to prevent its own acylation.
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C or even -20 °C) can often improve selectivity and reduce the rate of side reactions.
-
Avoid Lewis Acids with Aromatic Substrates: For Friedel-Crafts type reactions, be aware of the potential for decarbonylation and subsequent alkylation.[4][6] If acylation is the desired outcome, alternative methods may be required.
Question 3: I am having difficulty with the workup of my pivaloylation reaction. What is the standard procedure and what are some common pitfalls?
Standard Workup Protocol:
A typical workup procedure for a pivaloylation reaction aims to remove unreacted reagents and byproducts.[3]
-
Quenching: The reaction is typically quenched by the slow addition of water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃), or ammonium chloride (NH₄Cl) at a reduced temperature (e.g., 0 °C) to neutralize any remaining pivaloyl chloride.[3] This can be an exothermic process.
-
Extraction: The product is then extracted into an organic solvent such as dichloromethane (DCM), ethyl acetate, or diethyl ether.
-
Aqueous Washes: The organic layer is washed sequentially with:
-
Water to remove water-soluble impurities.
-
A weak base like saturated NaHCO₃ solution to remove acidic byproducts such as pivalic acid and any remaining HCl.
-
Brine (saturated NaCl solution) to remove residual water from the organic layer.
-
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
Common Workup Issues & Troubleshooting:
| Issue | Cause & Solution |
| Emulsion Formation during Extraction | This can occur if the reaction mixture contains a high concentration of salts or polar byproducts. To break the emulsion, add more brine or a small amount of a different organic solvent. In some cases, filtering the entire mixture through a pad of Celite® can be effective. |
| Product Precipitation during Quenching | If the product is a solid, it may precipitate upon the addition of an anti-solvent like water. If this happens, you may need to add more organic solvent to redissolve the product before proceeding with the extraction. |
| Difficulty Removing Pivalic Acid | Pivalic acid can sometimes be challenging to remove completely with a simple basic wash. Multiple washes with NaHCO₃ or a dilute solution of sodium hydroxide (NaOH) may be necessary. Ensure the aqueous layer is basic after washing. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary role of the tert-butyl group in pivaloyl chloride?
The bulky tert-butyl group provides significant steric hindrance around the carbonyl carbon.[1] This has two main consequences:
-
Moderated Reactivity: It makes pivaloyl chloride less reactive than smaller acyl chlorides like acetyl chloride.[1] This can be advantageous for achieving selectivity, for example, in the mono-acylation of a polyol.
-
Enhanced Stability of Products: The resulting pivaloate esters and amides are sterically shielded, making them more resistant to hydrolysis and other cleavage conditions compared to their less hindered counterparts.[1]
Q2: Can I use pivaloyl chloride for Friedel-Crafts acylation?
Caution is advised. When pivaloyl chloride is used with a Lewis acid catalyst (e.g., AlCl₃) and an aromatic substrate, the initially formed acylium ion can readily lose carbon monoxide (decarbonylate) to form a very stable tert-butyl carbocation.[4][6] This carbocation then acts as the electrophile, leading to Friedel-Crafts alkylation (formation of tert-butylbenzene, for example) rather than the expected acylation.[5][6]
Q3: How should I store and handle pivaloyl chloride?
Pivaloyl chloride is a corrosive, flammable, and moisture-sensitive liquid with a pungent odor.[7] It is crucial to handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated chemical fume hood.[8][9][10] It should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
Q4: What are some common applications of pivaloyl chloride in drug development?
Pivaloyl chloride is widely used in the pharmaceutical industry as an acylating agent.[2] It is a key reagent in the synthesis of various active pharmaceutical ingredients (APIs), including penicillins (like ampicillin), cephalosporins (like cephalexin and cefazolin), and other drugs.[2] Its ability to form stable ester and amide bonds is crucial in the construction of these complex molecules.
Q5: What analytical techniques are suitable for monitoring the progress of a pivaloylation reaction?
The progress of a pivaloylation reaction can be effectively monitored by:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of starting material and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the product, starting materials, and major byproducts by their mass-to-charge ratio.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for volatile products. Derivatization may sometimes be employed to analyze non-volatile compounds.[11][12]
Section 3: Visualizing the Workflow
To aid in your experimental design, the following diagrams illustrate the key decision-making processes in optimizing a pivaloylation reaction.
Caption: Troubleshooting workflow for low reaction conversion.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. curlyarrows.com [curlyarrows.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. nbinno.com [nbinno.com]
- 8. kscl.co.in [kscl.co.in]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. lobachemie.com [lobachemie.com]
- 11. Benzoyl chloride (CAS: 98-88-4), Pivaloyl chloride (CAS: 3282-30-2) - analysis - Analytice [analytice.com]
- 12. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test (Journal Article) | OSTI.GOV [osti.gov]
Troubleshooting guide for 3-aminobenzoic acid synthesis side reactions
Welcome to the technical support center for 3-aminobenzoic acid (3-ABA) synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges during the synthesis of this critical reagent. Instead of a generic protocol, we will address specific, frequently asked questions in a troubleshooting format, explaining the underlying chemical principles to empower you to solve problems effectively in your own lab.
The most common and industrially relevant synthesis of 3-aminobenzoic acid is a two-step process: the nitration of benzoic acid to form 3-nitrobenzoic acid, followed by the reduction of the nitro group.[1][2][3] This guide will focus on the side reactions and purification challenges inherent in this pathway.
Caption: Overall workflow for the synthesis of 3-aminobenzoic acid.
Frequently Asked Questions & Troubleshooting
Q1: My final 3-aminobenzoic acid product is impure. TLC shows multiple spots close to my product spot. What are the likely impurities and how do I prevent them?
This is the most common issue and it almost always originates from the first step: the nitration of benzoic acid.
Root Cause Analysis:
The carboxylic acid group on benzoic acid is an electron-withdrawing group, which deactivates the aromatic ring and directs incoming electrophiles to the meta position. While the primary product of nitration is indeed 3-nitrobenzoic acid, the reaction is not perfectly selective. Small quantities of 2-nitrobenzoic acid (ortho) and 4-nitrobenzoic acid (para) are inevitably formed as side products.[3] These isomeric impurities are then carried over and reduced in the subsequent step, yielding the corresponding 2-aminobenzoic acid (anthranilic acid) and 4-aminobenzoic acid (PABA) in your final product.
Caption: Isomer formation during the nitration of benzoic acid.
Troubleshooting & Prevention:
-
Control Nitration Temperature: The selectivity of the nitration reaction is highly temperature-dependent. Running the reaction at low temperatures (e.g., 0-5 °C) is crucial to minimize the formation of the ortho and para isomers.[3] Ensure slow, dropwise addition of the nitrating mixture to the benzoic acid solution to maintain strict temperature control.
-
Purify the Intermediate: Do not proceed to the reduction step with crude 3-nitrobenzoic acid. Purify it first by recrystallization. The solubility differences between the isomers often allow for significant purification at this stage.
-
Final Product Purification: If isomeric impurities are already present in your final 3-aminobenzoic acid, a careful recrystallization is required. The amphoteric nature of aminobenzoic acids can be exploited here (see Q3).
Q2: My reaction to reduce 3-nitrobenzoic acid seems incomplete or has a very low yield. What are the common causes?
Low yield can stem from an incomplete reaction or losses during the workup phase. Let's diagnose both.
Part A: Incomplete Reaction
The efficiency of the nitro group reduction depends heavily on the chosen method and the quality of the reagents.
Causality & Corrective Actions:
-
Catalytic Hydrogenation (H₂/Pd-C):
-
Cause: The palladium catalyst may be poisoned or inactive. This can happen if the catalyst is old, has been exposed to air for too long, or if sulfur-containing impurities are present in the reagents or solvents.
-
Solution: Use fresh, high-quality Pd-C catalyst. Ensure the reaction system is thoroughly purged with an inert gas (N₂ or Ar) before introducing hydrogen. Using a solvent like methanol or ethanol is common and generally effective.[4]
-
-
Metal/Acid Reduction (e.g., Sn/HCl, Fe/HCl):
-
Cause: Insufficient acid or poor metal quality. The reaction consumes both the metal and the acid. An insufficient amount of acid (typically concentrated HCl) will cause the reaction to stall. The surface of the metal may also be oxidized, reducing its reactivity.
-
Solution: Use a significant excess of both the metal and the acid as per a validated protocol.[5] If using metal powders, ensure they are fresh and have not been excessively oxidized. Pre-activating the metal surface by washing with dilute acid can sometimes help. The reaction is often exothermic; maintaining a gentle reflux is typically required to drive it to completion.
-
Data Summary: Comparison of Reduction Methods
| Reduction Method | Reagents | Typical Yield | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd-C, Solvent (MeOH/EtOH) | Quantitative[4] | Clean reaction, easy workup (filtration), neutral pH.[5] | Requires specialized hydrogenation equipment, catalyst cost, potential for catalyst poisoning. |
| Metal/Acid Reduction | Sn or Fe, conc. HCl | Good to Excellent | Inexpensive reagents, robust and reliable reaction. | Requires large excess of reagents, strenuous workup to remove metal salts, acidic conditions. |
| Dithionite Reduction | Na₂S₂O₄, aq. NaOH/NH₃ | Good | Rapid reaction in homogenous solution, avoids heavy metals.[4] | Requires careful pH control, potential for sulfur-containing byproducts. |
Part B: Product Loss During Workup
Cause: 3-Aminobenzoic acid is an amphoteric compound, meaning it has both an acidic (carboxylic acid) and a basic (amino) functional group.[2] Its solubility in water is highly pH-dependent.
-
At low pH (<3): The amino group is protonated (-NH₃⁺), forming a water-soluble salt.
-
At high pH (>5): The carboxylic acid group is deprotonated (-COO⁻), forming a water-soluble salt.
-
At the isoelectric point (pI ≈ 3.9): The molecule exists as a neutral zwitterion with minimum solubility in water.
If you attempt to extract the product into an organic solvent from a solution that is too acidic or too basic, it will remain in the aqueous layer, leading to catastrophic yield loss.
Solution: The Isoelectric Point Precipitation Protocol
-
After the reaction is complete (and any excess metal has been filtered off), your product is likely in a highly acidic solution as the hydrochloride salt.
-
Carefully add a base (e.g., concentrated NH₄OH or NaOH solution) dropwise with vigorous stirring.
-
Monitor the pH of the solution. As you approach the isoelectric point (pH ~3.5-4.5), you will see the 3-aminobenzoic acid precipitate out as a fine solid.
-
Add the base until you achieve maximum precipitation. Avoid overshooting the pH significantly, as this will redissolve your product.
-
Cool the mixture in an ice bath to further decrease the product's solubility.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold water.
Q3: My final product is discolored (pink, brown, or gray). How can I obtain a pure white, crystalline solid?
Root Cause Analysis:
Aniline derivatives, including 3-aminobenzoic acid, are notoriously susceptible to air oxidation. The amino group can be oxidized to form highly colored quinone-like impurities, even in trace amounts. This process is often accelerated by light and the presence of residual metallic catalysts.
Troubleshooting & Purification Protocol:
The most effective method to remove these colored impurities is by recrystallization with activated carbon.[6]
-
Select a Solvent: A mixture of water and ethanol is often a good choice. You want a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolve the Crude Product: In a flask, add the crude, discolored 3-aminobenzoic acid to the solvent. Heat the mixture to a gentle boil to fully dissolve the solid.
-
Decolorize with Activated Carbon: Remove the flask from the heat source to prevent flashing. Add a small amount (typically 1-2% by weight of your product) of activated carbon to the hot solution. Caution: Add the carbon slowly and carefully, as it can cause the hot solution to bump violently.
-
Hot Filtration: Swirl the mixture for a few minutes to allow the carbon to adsorb the colored impurities. While still hot, perform a gravity filtration (using fluted filter paper is ideal) to remove the activated carbon. This step must be done quickly to prevent your product from crystallizing prematurely in the funnel. Pre-heating the funnel can help.
-
Crystallization: Allow the clear, colorless filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure, white crystals by vacuum filtration. For exceptionally high-purity applications, conducting the filtration and drying steps under a blanket of nitrogen can prevent re-oxidation.[6]
Caption: Troubleshooting flowchart for common issues in 3-aminobenzoic acid synthesis.
References
- BenchChem. (n.d.). Optimizing yield and purity in 3-Bromobenzoic acid synthesis.
-
Reddit. (2020). Synthesis of 3-aminobenzoic acid from bromobenzene?. r/chemhelp. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Aminobenzoic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]
-
ScienceMadness.org. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]
-
Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]
- Google Patents. (n.d.). US2735865A - Process for purifying p-aminobenzoic.
Sources
- 1. reddit.com [reddit.com]
- 2. 3-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 3. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. US2735865A - Process for purifying p-aminobenzoic - Google Patents [patents.google.com]
Technical Support Center: Aromatic Amino Acid Recrystallization
Welcome to the technical support center for the purification of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of crystallizing these essential compounds. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the "why" behind the "how," ensuring you can troubleshoot effectively and optimize your purification workflows.
Troubleshooting Guide: Navigating Common Recrystallization Hurdles
This section addresses specific issues that can arise during the recrystallization of aromatic amino acids, offering causative explanations and actionable solutions.
Issue 1: The Amino Acid Fails to Dissolve in the Chosen Solvent, Even with Heating.
Root Cause Analysis:
The solubility of aromatic amino acids is highly dependent on the solvent's polarity and, most critically, the pH of the solution.[1][2][3] At their isoelectric point (pI), amino acids exist as zwitterions, which often results in minimal solubility in water and many organic solvents due to strong intermolecular forces in the crystal lattice. For instance, tyrosine's hydroxyl group can participate in strong hydrogen bonding, making its crystal structure more stable and less soluble compared to phenylalanine.[4]
Solutions:
-
pH Adjustment: This is the most powerful tool for solubilizing amino acids.
-
For Phenylalanine, Tyrosine, and Tryptophan: Dissolve the crude amino acid in a dilute acidic solution (e.g., 0.5-1 M HCl) or a dilute basic solution (e.g., 0.5-1 M NaOH).[5] This shifts the equilibrium from the zwitterionic form to the more soluble cationic or anionic form, respectively.
-
Caution: Avoid excessively high concentrations of acid or base, as this can lead to hydrolysis or other side reactions, especially with prolonged heating.
-
-
Solvent System Re-evaluation:
-
Water as the Primary Solvent: Water is often the solvent of choice due to its ability to protonate or deprotonate the amino acid with pH adjustment.
-
Mixed Solvents: If impurities are problematic in aqueous systems, a mixed solvent system can be effective.[6] For example, after dissolving the amino acid in an acidic or basic aqueous solution, a miscible organic solvent in which the amino acid is less soluble (an anti-solvent) can be added to induce crystallization.[7][8] Common pairs include water-ethanol or water-isopropanol.[7][8][9]
-
-
Increase Solvent Volume: While it may seem obvious, using an insufficient volume of solvent is a common pitfall. Incrementally add more hot solvent until the amino acid dissolves. However, be mindful that excessive solvent will reduce your final yield.
Workflow for Optimizing Dissolution
Caption: Decision workflow for dissolving aromatic amino acids.
Issue 2: No Crystals Form Upon Cooling the Solution.
Root Cause Analysis:
Crystal formation requires two key steps: nucleation and growth.[10] If no crystals appear, it is likely that the solution is not sufficiently supersaturated, or the energy barrier for nucleation has not been overcome. This can be due to using too much solvent during the dissolution step or cooling the solution too rapidly.
Solutions:
-
Induce Supersaturation:
-
Evaporation: Gently heat the solution to evaporate some of the solvent. This increases the concentration of the amino acid, leading to supersaturation. Be careful not to evaporate too much solvent, which can cause the product to precipitate out too quickly, trapping impurities.
-
Anti-solvent Addition: If you are using a single solvent system, you can carefully add a miscible anti-solvent (a solvent in which your amino acid is insoluble) dropwise to the solution until it becomes slightly turbid.[11][12] For example, ethanol can be used as an anti-solvent for aqueous solutions of L-phenylalanine.[7]
-
-
Promote Nucleation:
-
Seeding: Introduce a small crystal of the pure amino acid into the solution. This provides a template for crystal growth, bypassing the initial energy barrier for nucleation.[]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass can serve as nucleation sites.
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath. Rapid cooling often leads to the formation of small, impure crystals or no crystals at all.
-
Issue 3: The Product "Oils Out" Instead of Forming Crystals.
Root Cause Analysis:
"Oiling out" occurs when the dissolved compound comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[6] This is more common when using mixed solvent systems where the solvent composition changes upon heating and cooling, or when the concentration of the solute is too high.
Solutions:
-
Re-heat and Add More "Soluble" Solvent: If an oil has formed, reheat the solution until the oil redissolves. Then, add a small amount of the solvent in which the amino acid is more soluble to decrease the overall supersaturation.[6]
-
Slow Down the Cooling Process: Allow the solution to cool much more slowly. Insulating the flask can help to maintain a gradual temperature decrease.
-
Optimize Solvent System: Re-evaluate your choice of solvents. The solubility profile of your amino acid in the chosen system may not be ideal for recrystallization. Sometimes, switching to a single solvent system with pH adjustment is more reliable.
Frequently Asked Questions (FAQs)
Q1: How does pH precisely affect the recrystallization of aromatic amino acids?
The solubility of amino acids is at its minimum at their isoelectric point (pI) and increases as the pH moves away from the pI.[1][2][3][14] This behavior is fundamental to a common purification technique called neutralization crystallization.[5][15] The process involves dissolving the crude amino acid at a high or low pH and then adjusting the pH back towards the pI to induce crystallization.[5]
| Amino Acid | Isoelectric Point (pI) | Optimal pH for Dissolution |
| L-Phenylalanine | ~5.48 | < 4 or > 7 |
| L-Tyrosine | ~5.66 | < 4 or > 7 (solubility increases significantly > pH 9) |
| L-Tryptophan | ~5.89 | < 4 or > 7 |
Note: These are approximate values and can vary slightly with temperature and ionic strength.
Neutralization Crystallization Workflow
Caption: Workflow for purification by neutralization crystallization.
Q2: What is the best starting solvent for recrystallizing phenylalanine, tyrosine, and tryptophan?
For all three, water is an excellent and environmentally friendly starting solvent, especially when coupled with pH adjustments.[1] For anti-solvent crystallization, ethanol is a common choice to use with water for precipitating phenylalanine.[7] The solubility of tyrosine and tryptophan has also been studied in various organic solvents like ethylene glycol, DMSO, and DMF, but these are typically used in more specialized applications.[16][17]
Q3: How can I improve the final purity of my recrystallized amino acid?
-
Activated Carbon Treatment: If your crude product is colored, it may contain organic impurities. After dissolving the amino acid but before cooling, add a small amount of activated carbon to the hot solution to adsorb these impurities. Hot filter the solution to remove the carbon before allowing it to cool.
-
Slow Cooling: As mentioned earlier, slow cooling is crucial. It allows for the selective incorporation of the desired molecules into the growing crystal lattice, excluding impurities.
-
Washing the Crystals: After filtering the crystals from the mother liquor, wash them with a small amount of ice-cold solvent. This will remove any residual mother liquor (which contains the impurities) without dissolving a significant amount of your product.
-
Second Recrystallization: For very high purity requirements, a second recrystallization step may be necessary.
Q4: What are the key differences in recrystallizing these three aromatic amino acids?
While the general principles apply to all three, their unique side chains introduce subtle differences:
-
Phenylalanine: Being the most nonpolar of the three, it is more amenable to mixed solvent systems involving water and a moderately polar organic solvent like ethanol.[7][8]
-
Tyrosine: The phenolic hydroxyl group leads to strong hydrogen bonding in the crystal lattice, making it significantly less soluble in neutral water than phenylalanine.[4] Therefore, pH adjustment is often essential for achieving a reasonable concentration in the initial hot solution.
-
Tryptophan: The indole ring makes tryptophan susceptible to degradation, especially under harsh acidic conditions or when exposed to light and heat for extended periods. Therefore, milder conditions and shorter heating times are recommended.
By understanding these nuances and applying the troubleshooting strategies outlined above, you can effectively purify aromatic amino acids to meet the stringent requirements of your research and development endeavors.
References
-
pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (n.d.). MDPI. Retrieved from [Link]
-
Is the solubility of amino acids affected by their pH levels? (2024). Quora. Retrieved from [Link]
- Method for crystallization of amino acids. (1992). Google Patents.
-
Crystallization of Amino Acids on a 21-well Circular PMMA Platform using Metal-Assisted and Microwave-Accelerated Evaporative Crystallization. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. (2015). ResearchGate. Retrieved from [Link]
-
pH dependence of amino acid solubility. (n.d.). ResearchGate. Retrieved from [Link]
-
Crystallization of Amino Acids. (n.d.). GEA. Retrieved from [Link]
-
Protein crystallization. (n.d.). Wikipedia. Retrieved from [Link]
-
Investigation of the Antisolvent Effect on the Phase Behavior of Amino Acid Solid Solutions. (2022). ACS Publications. Retrieved from [Link]
- Process for purifying long chain amino acids. (2020). Google Patents.
- Process for purifying aromatic amino acids. (2015). Google Patents.
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Solubility of L-Phenylalanine in Aqueous Solutions. (n.d.). J-Stage. Retrieved from [Link]
-
Recrystallization (chemistry). (n.d.). Wikipedia. Retrieved from [Link]
-
Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. (2022). ACS Publications. Retrieved from [Link]
-
3.3F: Mixed Solvents. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. (n.d.). Radboud Repository. Retrieved from [Link]
-
Solubility of d-Tryptophan and l-Tyrosine in Several Organic Solvents. (2019). ACS Publications. Retrieved from [Link]
-
Solubility of d-Tryptophan and l-Tyrosine in Several Organic Solvents: Determination and Solvent Effect. (n.d.). ResearchGate. Retrieved from [Link]
-
Solubility of l-phenylalanine in water and different binary mixtures from 288.15 to 318.15 K. (2013). ResearchGate. Retrieved from [Link]
-
Which is more soluble in water: Tyrosine or Phenylalanine? (2013). Reddit. Retrieved from [Link]
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- 17. researchgate.net [researchgate.net]
Removing unreacted starting material from acylation reaction
Welcome to the Technical Support Center for post-acylation reaction purification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into removing unreacted starting materials and other impurities from your acylation reaction mixtures. Here, we move beyond simple protocols to explain the fundamental principles that govern your purification choices, ensuring a robust and efficient workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude acylation product?
A1: The primary impurities in a crude acylation product typically include:
-
Unreacted Starting Materials: This can be due to incomplete reaction or the use of excess substrate.[1]
-
Unreacted Acylating Agent: Acyl halides or anhydrides that have not reacted.[1]
-
By-products: For example, using acetic anhydride will generate acetic acid as a by-product.[1][2] Friedel-Crafts acylations using Lewis acids like aluminum chloride will produce aluminum salts that need to be removed during work-up.[3][4]
-
Positional Isomers: In reactions like the Friedel-Crafts acylation of aromatic compounds, you may get a mixture of ortho, para, and sometimes meta isomers.[1]
Q2: How should I properly quench my acylation reaction before starting the purification?
A2: Quenching is a critical first step to deactivate any unreacted, highly reactive reagents. For many acylation reactions, especially those involving Lewis acids like AlCl₃, the reaction mixture should be slowly and carefully poured into a mixture of ice and a strong acid like concentrated HCl.[3][5][6] This exothermic reaction is controlled by the ice, and the acid helps to hydrolyze the aluminum chloride-ketone complex and dissolve the resulting aluminum salts in the aqueous layer, facilitating their removal.[3][7]
Q3: I'm seeing multiple products on my initial TLC analysis. What could be the cause?
A3: While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation, multiple products can still arise.[8] Highly activated aromatic rings can undergo multiple acylations.[8] The formation of positional isomers is also a common source of multiple spots on a TLC plate. The reaction conditions, including the catalyst and solvent, can influence the ratio of these isomers.[8]
Purification Strategy Selection
The choice of purification method is dictated by the physical and chemical properties of your product and the impurities. The following decision tree can guide you in selecting the most appropriate technique.
Caption: Decision tree for selecting a primary purification technique.
Troubleshooting Purification Methods
Aqueous Extraction
Aqueous extraction is often the first purification step after quenching to remove water-soluble impurities.
Q: My aqueous and organic layers are not separating (emulsion). What should I do?
A: Emulsions are common and can be resolved by:
-
Adding Brine: A saturated solution of sodium chloride increases the ionic strength of the aqueous layer, which can help break the emulsion.[9]
-
Adding More Organic Solvent: This can help to disrupt the emulsion.[9]
-
Gentle Heating: Gently warming the separatory funnel in a warm water bath may aid separation.[9]
-
Filtration: Passing the mixture through a pad of Celite® can break up the emulsion.[9]
Protocol: Standard Aqueous Work-up
-
After quenching the reaction, transfer the entire mixture to a separatory funnel.
-
Add an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) if one was not used in the reaction.
-
Separate the organic layer from the aqueous layer. The organic layer will contain your product.[3][7]
-
Wash the organic layer sequentially with:
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).[3]
-
Filter to remove the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator).[3][10]
Recrystallization
Recrystallization is a powerful technique for purifying solid products.[11][12][13]
Q: My product is not crystallizing out of solution upon cooling. What went wrong?
A: This is a common issue and can be addressed by:
-
Inducing Crystallization:
-
Seeding: Add a small crystal of the pure product to the solution.
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. This creates a rough surface that can initiate crystal growth.
-
-
Solvent Issues:
-
Too much solvent: You may have used too much solvent. Try to evaporate some of the solvent and cool the solution again.
-
Inappropriate solvent: The chosen solvent may be too good at dissolving your compound, even at low temperatures. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[11][14]
-
Q: My recrystallized product is still impure. How can I improve the purity?
A:
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities within the crystal lattice.[14]
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any impurities adhering to the crystal surface.[11]
-
Activated Charcoal: If your product is colored due to impurities, you can add a small amount of activated charcoal to the hot solution before filtering to adsorb the colored impurities.[15]
Table 1: Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Good for polar compounds. |
| Ethanol | 78 | High | Often used in combination with water. |
| Methanol | 65 | High | Similar to ethanol but more volatile. |
| Ethyl Acetate | 77 | Medium | Good general-purpose solvent. |
| Hexane | 69 | Low | Good for non-polar compounds. |
| Dichloromethane | 40 | Medium | Volatile, good for heat-sensitive compounds. |
Distillation
Distillation is the preferred method for purifying liquid products with different boiling points from the starting materials.[16]
Q: My product is decomposing during distillation. How can I prevent this?
A: For high-boiling liquids, thermal decomposition is a risk.[1]
-
Vacuum Distillation: By reducing the pressure, you lower the boiling point of your compound, allowing it to distill at a lower, non-destructive temperature.[1][9][16]
Protocol: Fractional Vacuum Distillation
-
Assemble a fractional distillation apparatus with a Vigreux or packed column.
-
Place the crude product in the distillation flask with a stir bar or boiling chips.
-
Gradually apply a vacuum to the system.
-
Begin heating the distillation flask gently.
-
Collect the initial fractions, which will likely contain lower-boiling impurities and unreacted starting materials.[1]
-
Collect the main fraction of your product at its boiling point under the applied vacuum.[1]
Column Chromatography
Column chromatography is a highly versatile technique for separating compounds based on their differential adsorption to a stationary phase.[9][17]
Q: How do I choose the right solvent system (eluent) for my column?
A: The key is to find a solvent system where your product has an Rf value of around 0.25-0.35 on a TLC plate.
-
Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Run TLC plates with different solvent ratios to find the optimal separation.
Workflow: Column Chromatography
Sources
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Stability issues of 3-[(3,3-Dimethylbutanoyl)amino]benzoic acid in solution
Technical Support Center: 3-[(3,3-Dimethylbutanoyl)amino]benzoic acid
A Guide to Solution Stability and Experimental Best Practices
Welcome to the technical support guide for this compound. This document, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
As a molecule featuring both an amide linkage and an aromatic carboxylic acid, this compound is susceptible to two primary degradation pathways in solution:
-
Hydrolysis: The amide bond is prone to cleavage under both acidic and basic conditions, yielding 3-aminobenzoic acid and 3,3-dimethylbutanoic acid. The rate of this degradation is highly dependent on the pH of the solution.[1]
-
Photodegradation: Aromatic amino compounds can be sensitive to light, particularly in the UV spectrum. Exposure can lead to the formation of radical species and subsequent degradation into various photoproducts.[2][3]
Understanding and controlling these two factors—pH and light exposure—are critical for maintaining the integrity of your solutions.
Q2: I am observing precipitation or incomplete dissolution of the compound. What are the recommended solvents and handling procedures?
The solubility of this compound is dictated by its molecular structure, which contains both hydrophobic (tert-butyl group, benzene ring) and hydrophilic (carboxylic acid, amide) moieties.
Causality: For stock solutions, water-miscible organic solvents are recommended to overcome the hydrophobic character. For aqueous experimental buffers, the pH must be controlled to ensure the carboxylic acid group is ionized, which significantly enhances water solubility. The parent compound, 3-aminobenzoic acid, is only slightly soluble in water but solubility increases in hot water or alcohol.[4]
Recommendations:
| Solvent Type | Recommended Solvents | Purpose & Rationale |
| Stock Solutions | DMSO, DMF, Ethanol | High dissolving power for organic compounds. Prepare high-concentration stocks (e.g., 10-50 mM) that can be diluted into aqueous media. A product sheet for a similar compound, Ethyl 3-aminobenzoate, notes solubility in ethanol, DMSO, and DMF.[5] |
| Aqueous Buffers | PBS (pH 7.2-7.4), Carbonate/Bicarbonate (pH > 8) | In aqueous solutions, the pH should ideally be kept near or above the pKa of the carboxylic acid group to ensure it is deprotonated (as the carboxylate anion), increasing solubility. For the related 3-aminobenzoic acid, the carboxyl pKa is ~3.07.[4] Avoid strongly acidic or alkaline buffers to prevent hydrolysis (see Q3). |
Troubleshooting Protocol:
-
Prepare a high-concentration stock solution in DMSO or ethanol.
-
Perform serial dilutions of the stock solution into your pre-warmed aqueous buffer while vortexing.
-
If precipitation occurs, consider adjusting the pH of the final aqueous solution or decreasing the final concentration.
-
For aqueous solutions, it is not recommended to store them for more than one day without validating stability.[5]
Q3: My analytical results show the appearance of new peaks over time in my aqueous buffer. Could this be hydrolysis?
Yes, the appearance of new, more polar compounds in your analytical run (e.g., HPLC) is a classic indicator of amide bond hydrolysis.
Mechanism: The amide bond in this compound is the most likely point of hydrolytic cleavage. This reaction is catalyzed by either acid (H⁺) or base (OH⁻).[1]
-
Acid-Catalyzed Hydrolysis: Protonation of the amide carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the amide carbonyl carbon initiates the cleavage.
Ester and amide bonds in pharmaceuticals are well-known to be susceptible to hydrolysis at extreme pH levels.[1] Therefore, maintaining a pH within a stable range is crucial for the integrity of the compound in aqueous solutions.
Diagram: Potential Hydrolytic Degradation Pathways
Caption: Influence of pH on amide bond hydrolysis.
Recommendations for Minimizing Hydrolysis:
| pH Range | Expected Stability | Rationale |
| < 4 | Low | Risk of significant acid-catalyzed hydrolysis. |
| 4 - 6 | Moderate | Generally a region of higher stability for many amide-containing drugs, but requires empirical validation. |
| 6 - 8 | Good (Optimal) | Often the most stable pH range for amides, minimizing both acid and base catalysis. This is the recommended starting point for formulation. |
| > 8 | Low | Risk of significant base-catalyzed hydrolysis. |
This table provides a general guideline based on established chemical principles. The optimal pH must be determined experimentally.
Q4: My experiments are inconsistent, and I work near a window. Could light exposure be a problem?
Yes, inconsistency in results, especially when correlated with environmental factors, suggests potential photodegradation. Aromatic amines and benzoic acid derivatives can be photosensitive.
Mechanism: While specific data on this molecule is not available, the structurally related compound p-aminobenzoic acid (PABA) is known to undergo photodegradation.[2] The process typically involves the absorption of photons, leading to an excited state that can then undergo various reactions, including oxidation or polymerization.[2][3] The presence of photosensitizers in the solution (e.g., trace impurities, components of complex media) can accelerate this process.[6]
Diagram: General Workflow for Assessing Photostability
Caption: Experimental design for a photostability test.
Best Practices for Preventing Photodegradation:
-
Always store stock solutions and experimental samples in amber vials or wrap containers in aluminum foil.
-
Minimize exposure to direct sunlight and overhead laboratory lighting during experiments.
-
If working in a plate-based format, use opaque plates or cover them when not in use.
Troubleshooting Guide: Experimental Protocol
Q5: How do I design a robust experiment to confirm the stability of this compound in my specific buffer?
To ensure the trustworthiness of your results, you must perform a stability study under your exact experimental conditions. A time-course analysis using a stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.
Objective: To quantify the concentration of the parent compound over time and detect the formation of any degradation products.
Protocol: Time-Course Stability Assessment via HPLC
-
Preparation (t=0):
-
Prepare a fresh solution of the compound in your chosen experimental buffer at the final desired concentration.
-
Immediately take an aliquot (the t=0 sample), quench if necessary (e.g., by dilution in mobile phase or freezing), and analyze by HPLC. This serves as your baseline.
-
Divide the remaining solution into separate, sealed aliquots for each future time point to avoid repeated sampling from a single container.
-
-
Incubation:
-
Store the aliquots under your precise experimental conditions (e.g., 37°C in an incubator, room temperature on the benchtop).
-
Ensure one set of aliquots is protected from light (dark control) to isolate thermal/hydrolytic effects from photochemical effects.
-
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), remove one aliquot from the incubation conditions.
-
Analyze the sample immediately by HPLC using the same method as the t=0 sample.
-
-
Data Analysis:
-
Integrate the peak area of the parent compound in each chromatogram.
-
Calculate the percentage of the compound remaining at each time point relative to the t=0 sample. A common threshold for instability is >5-10% degradation.
-
Monitor the chromatograms for the appearance and growth of new peaks, which correspond to degradation products.
-
Diagram: Workflow for HPLC-Based Stability Study
Caption: Step-by-step process for a time-course stability study.
References
-
Oxford Lab Fine Chem LLP. 3-amino benzoic acid Safety Data Sheet.Link
-
Glentham Life Sciences. this compound Product Page.Link
-
Fisher Scientific. 3-Aminobenzoic acid Safety Data Sheet.Link
-
Wikipedia. 3-Aminobenzoic acid.Link
-
Mao, L., et al. (2013). Aquatic photodegradation of sunscreen agent p-aminobenzoic acid in the presence of dissolved organic matter. PubMed.Link
-
Cayman Chemical. Ethyl 3-Aminobenzoate (methanesulfonate) Product Information.Link
-
BOC Sciences. this compound Product Page.
-
PubChem. 3-Aminobenzoic Acid Compound Summary.Link
-
Sigma-Aldrich. 3-Aminobenzoic acid Product Page.Link
-
Google Patents. Para-amino benzoic acid esters.Link
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry.Link
-
Lee, J. Y., et al. (2014). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. PubMed.Link
-
Whitehead, K., & Hedges, J. I. (2005). Photodegradation and photosensitization of mycosporine-like amino acids. ResearchGate.Link
-
Ponmagaram, M., et al. (2023). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. PubMed Central.Link
-
Słojkowska, Z., et al. (1982). Enzymic hydrolysis of amino acid derivatives of benzocaine. PubMed.Link
-
PubChem. Risocaine Compound Summary.Link
-
Badea, I., et al. (2002). Determination of para-aminobenzoic acid, a degradation product of procaine hydrochloride, by zero-crossing first-derivative spectrometry. ResearchGate.Link
-
Mao, L., et al. (2011). The effect of nitrate, bicarbonate and natural organic matter on the degradation of sunscreen agent p-aminobenzoic acid by simulated solar irradiation. PubMed.Link
-
Badea, I., et al. (2002). Determination of para-aminobenzoic acid, a degradation product of procaine hydrochloride, by zero-crossing first-derivative spectrometry. PubMed.Link
-
Saavedra, J. E., et al. (2018). PABA/NO as an anticancer lead: analogue synthesis, structure revision, solution chemistry, reactivity toward glutathione, and in. SciSpace.Link
-
Lee, J. Y., et al. (2014). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. ResearchGate.Link
-
PubChem. 3-(3-Carboxypropanamido)benzoic acid Compound Summary.Link
-
Al-Saffar, R. S., et al. (2021). Spectrophotometric Determination of p-aminobenzoic acid via Diazotization and Coupling reaction. Research Journal of Pharmacy and Technology.Link
-
Adegoke, O. A., & Balogun, A. T. (2014). Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde. ResearchGate.Link
-
Sigma-Aldrich. 3-Aminobenzoic acid 98%.Link
-
Corey, E.J., et al. (1972). Hydrolyse de l'acide 3(R)- [1′ (S) - Aminocarboxymethyl] 2-Pyrrolidone 5(S)-Carboxylique. canarygrants.com.Link
-
PubChem. 3-(Dimethylamino)benzoic acid Compound Summary.Link
-
Schöneich, C. (2020). Photo-Degradation of Therapeutic Proteins: Mechanistic Aspects. PubMed.Link
-
Klibthong, M., et al. (2023). The Effect of Different pH Conditions on Peptides' Separation from the Skipjack Dark Meat Hydrolysate Using Ceramic Ultrafiltration. MDPI.Link
-
El-Mekkawi, D. M., et al. (2019). Photodegradation of 2-mercaptobenzothiazole and 1,2,3-benzotriazole corrosion inhibitors in aqueous solutions and organic solvents. ResearchGate.Link
-
Tan, Y. L., et al. (2024). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. MDPI.Link
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Technical Support Center: Scaling Up the Synthesis of 3-[(3,3-Dimethylbutanoyl)amino]benzoic acid
Welcome to the technical support center for the synthesis of 3-[(3,3-Dimethylbutanoyl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the expertise to confidently and successfully scale up this synthesis.
Introduction to the Synthesis
The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds. The most common and direct method for this synthesis is the acylation of 3-aminobenzoic acid with pivaloyl chloride.[1] This reaction, often performed under Schotten-Baumann conditions, involves the nucleophilic attack of the amino group on the carbonyl carbon of the acid chloride, forming a stable amide bond.[2][3] The presence of a base is critical to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[4][5]
While the reaction appears straightforward, several challenges can arise during scale-up, including incomplete reactions, side product formation, and difficulties in purification. This guide will address these potential issues in a practical, question-and-answer format.
Reaction Workflow Overview
To provide a clear visual representation of the synthesis process, the following diagram outlines the key stages from starting materials to the final purified product.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis.
Question 1: Why is the yield of my amidation reaction consistently low?
Answer:
Low yields in the acylation of 3-aminobenzoic acid can stem from several factors. A systematic approach to troubleshooting is essential.
-
Cause 1: Hydrolysis of Pivaloyl Chloride: Pivaloyl chloride is highly reactive and readily hydrolyzes upon contact with moisture to form pivalic acid and hydrochloric acid.[6] This side reaction consumes the acylating agent, reducing the potential yield.
-
Solution: Ensure all glassware is thoroughly dried (oven-dried or flame-dried under an inert atmosphere). Use anhydrous solvents and reagents. Pivaloyl chloride should be of high purity and handled under an inert atmosphere (e.g., nitrogen or argon).[7]
-
-
Cause 2: Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). A common mobile phase is a mixture of ethyl acetate and hexanes. The product, being more nonpolar than the starting 3-aminobenzoic acid, will have a higher Rf value. If starting material is still present, consider extending the reaction time or slightly increasing the temperature after the initial addition at 0-5 °C.
-
-
Cause 3: Insufficient Base: The reaction generates one equivalent of hydrochloric acid, which can protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction.[4]
-
Cause 4: Competing Acylation of the Carboxylic Acid: While less likely under these conditions, there is a possibility of forming a mixed anhydride if the reaction conditions are not optimized.
-
Solution: Maintain a low reaction temperature (0-5 °C) during the addition of pivaloyl chloride to favor the more nucleophilic amine over the carboxylate.
-
Question 2: My final product is difficult to purify and appears oily or discolored. What are the likely impurities?
Answer:
The presence of oily residues or discoloration in the final product typically indicates the presence of unreacted starting materials or side products.
-
Impurity 1: Unreacted 3-Aminobenzoic Acid: Due to its zwitterionic nature, 3-aminobenzoic acid has some solubility in both aqueous and organic phases, making complete removal during work-up challenging.[8][9]
-
Impurity 2: Pivalic Acid: This is a byproduct of pivaloyl chloride hydrolysis.[6]
-
Purification Strategy: Pivalic acid can be removed during the aqueous work-up. Washing the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate) will convert pivalic acid to its water-soluble sodium salt, which will partition into the aqueous layer. Be cautious not to use a strong base, as it may hydrolyze the desired amide product.
-
-
Impurity 3: Diacylated Product: In some cases, the carboxylic acid of 3-aminobenzoic acid can be acylated to form a mixed anhydride, which can then react with another molecule of 3-aminobenzoic acid.
-
Purification Strategy: This impurity is generally less polar than the desired product. Careful recrystallization or column chromatography can be used for its removal.
-
Question 3: During the work-up, I observe a significant amount of precipitate at the interface of the organic and aqueous layers. What is it and how should I handle it?
Answer:
The precipitate at the interface is often the salt of the protonated amine starting material (e.g., 3-aminobenzoic acid hydrochloride) or the product itself if the pH of the aqueous layer is too low.
-
Identification: To identify the precipitate, isolate a small sample, wash it with the organic solvent used for extraction, and analyze it by TLC or melting point.
-
Handling:
-
Adjust the pH: If the precipitate is suspected to be the product, carefully adjust the pH of the aqueous layer to be slightly acidic (around pH 4-5) by adding a dilute acid or base. This should increase the solubility of the product in the organic layer.
-
Filtration: If adjusting the pH does not resolve the issue, you may need to filter the entire biphasic mixture to collect the solid. The solid can then be washed with water and the organic solvent separately and combined with the appropriate phase after analysis.
-
Use of a Different Solvent: In some cases, switching to a more polar organic solvent for extraction, such as ethyl acetate, can help to dissolve the product more effectively.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions to take when working with pivaloyl chloride?
A1: Pivaloyl chloride is a corrosive and lachrymatory (tear-inducing) liquid with a pungent odor.[6] It reacts vigorously with water and is flammable.[6][12] Always handle pivaloyl chloride in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] Have a neutralizing agent, such as sodium bicarbonate solution, readily available in case of a spill.
Q2: Can I use a different base instead of triethylamine or pyridine?
A2: Yes, other non-nucleophilic organic bases can be used. However, inorganic bases like sodium hydroxide or potassium carbonate are generally used in a biphasic Schotten-Baumann reaction setup, where the base is in the aqueous phase.[3] For a single-phase organic reaction, a soluble organic base is preferred. The choice of base can influence the reaction rate and work-up procedure.
Q3: What is the best method for purifying the final product on a large scale?
A3: For large-scale purification, recrystallization is the most practical and cost-effective method.[10][11] The key is to identify a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble at all temperatures.[13][14] Common solvent systems for this compound include ethanol/water and acetone/water.
Q4: Can this reaction be performed without a solvent (neat)?
A4: While some acylation reactions can be run neat, it is not recommended for this synthesis, especially on a larger scale. The solvent helps to control the reaction temperature, facilitates stirring, and prevents localized overheating, which can lead to side product formation.
Q5: Are there alternative synthetic routes to this compound?
A5: While the acylation of 3-aminobenzoic acid is the most direct route, other methods could be employed. For instance, one could start with 3-nitrobenzoic acid, reduce the nitro group to an amine, and then perform the acylation.[8] However, this adds extra steps to the synthesis. Another possibility is to use pivalic anhydride as the acylating agent, which is less reactive than pivaloyl chloride and may require a catalyst or higher reaction temperatures.
Experimental Protocols
Detailed Step-by-Step Methodology for Synthesis
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-aminobenzoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., acetone, THF, or dichloromethane).
-
Base Addition: Add triethylamine (1.1 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Pivaloyl Chloride Addition: Add pivaloyl chloride (1.05 eq) dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up:
-
Quench the reaction by slowly adding water.
-
If using a water-miscible solvent like acetone or THF, remove the solvent under reduced pressure.
-
Add ethyl acetate and water to the residue and transfer to a separatory funnel.
-
Separate the layers. Wash the organic layer sequentially with dilute HCl (to remove excess triethylamine), saturated sodium bicarbonate solution (to remove pivalic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Data Summary
| Parameter | Recommended Value | Rationale |
| Reagent Molar Ratios | ||
| 3-Aminobenzoic acid | 1.0 eq | Limiting reagent |
| Pivaloyl Chloride | 1.05 - 1.1 eq | A slight excess ensures complete reaction. |
| Base (e.g., Triethylamine) | 1.1 - 1.2 eq | Neutralizes HCl and drives the reaction forward. |
| Reaction Conditions | ||
| Temperature of Addition | 0 - 5 °C | Minimizes side reactions and controls exotherm. |
| Reaction Temperature | Room Temperature | Allows the reaction to proceed to completion. |
| Reaction Time | 3 - 6 hours | Dependent on scale and monitoring by TLC. |
| Solvent Selection | ||
| Reaction Solvent | Acetone, THF, DCM | Should be anhydrous and inert to reactants. |
| Extraction Solvent | Ethyl Acetate | Good solubility for the product, immiscible with water. |
| Recrystallization Solvent | Ethanol/Water | Provides good crystal formation and purity. |
Visualizing Key Relationships
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
- FramoChem. (n.d.). PIVALOYL CHLORIDE PICL.
- Vulcanchem. (n.d.). 3-(Pentanoylamino)benzoic acid - 174482-77-0.
- Wikipedia. (2023, December 12). 3-Aminobenzoic acid.
- Grokipedia. (n.d.). Schotten–Baumann reaction.
- PubChem. (n.d.). 3-Aminobenzoic Acid.
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
- Wikipedia. (2023, November 29). Schotten–Baumann reaction.
- BYJU'S. (2019, November 17). Schotten Baumann Reaction.
- University of Missouri-St. Louis. (n.d.). The Recrystallization of Benzoic Acid.
- Ataman Kimya. (n.d.). PIVALOYL CHLORIDE.
- Chem LibreTexts. (n.d.). Recrystallization of Benzoic Acid.
- Alfa Chemistry. (n.d.). Recrystallization of Benzoic Acid.
- YouTube. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid.
- ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?.
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Validation & Comparative
A Comparative Guide to EP4 Antagonists: Benchmarking Performance for Preclinical and Clinical Research
For researchers, scientists, and drug development professionals navigating the landscape of inflammatory and immuno-oncology therapeutics, the Prostaglandin E2 (PGE2) Receptor 4 (EP4) has emerged as a pivotal target. This guide provides an in-depth, objective comparison of several key EP4 antagonists, moving beyond mere cataloging of data to offer insights into the experimental nuances and strategic considerations for their application. While this guide focuses on well-characterized antagonists, it is important to note that the compound 3-[(3,3-Dimethylbutanoyl)amino]benzoic acid (CAS 915923-42-1) was investigated for inclusion, but publicly available data did not substantiate its activity as an EP4 antagonist at the time of this publication.
The EP4 Receptor: A Critical Node in Inflammation and Immuno-oncology
The EP4 receptor, a G-protein coupled receptor (GPCR), is one of four receptor subtypes for PGE2.[1] PGE2 is a potent lipid mediator that plays a dual role in physiology and pathophysiology. While it contributes to homeostatic functions, its overexpression in chronic inflammation and the tumor microenvironment (TME) is decidedly pro-pathogenic.[2][3]
Activation of the EP4 receptor by PGE2 primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[1][4] This signaling cascade can modulate a range of cellular responses, including the production of pro-inflammatory cytokines and the suppression of anti-tumor immunity.[1][2] By blocking the binding of PGE2, EP4 antagonists can effectively attenuate these downstream effects, offering a targeted therapeutic strategy in contrast to broader-acting non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes.[1][5]
The EP4 Signaling Pathway
The following diagram illustrates the canonical EP4 signaling pathway and the point of intervention for EP4 antagonists.
Caption: Canonical EP4 receptor signaling pathway.
Comparative Analysis of Leading EP4 Antagonists
The selection of an appropriate EP4 antagonist for a research program depends on a variety of factors including potency, selectivity, pharmacokinetic properties, and the specific biological question being addressed. Below is a comparative summary of several well-documented EP4 antagonists.
| Compound Name | Other Designations | Human EP4 IC50/Ki | Selectivity Profile | Key Features & Applications |
| Grapiprant | CJ-023423, AAT-007, RQ-00000007 | Ki: 13 nM[6] | High selectivity over other EP receptors. | FDA-approved for osteoarthritis in dogs; potent and orally bioavailable.[7][8] |
| CJ-042794 | - | IC50: 10 nM[9] | >200-fold selective over EP1, EP2, and EP3.[9][10] | Potent, orally active antagonist used in preclinical models of pain and inflammation.[11] |
| E7046 | Eramilast, AN0025 | IC50: 13.5 nM[12] | >1500-fold selective over EP2. | Orally bioavailable; has undergone Phase I clinical trials in advanced cancers. |
| BGC20-1531 | - | pKB: 7.6 | High selectivity over other prostanoid receptors (pKi < 5). | Investigated in clinical trials for migraine. |
| L-161,982 | - | Data varies by assay | Selective EP4 antagonist. | Commercially available research tool for in vitro and in vivo studies. |
Experimental Protocols for Characterizing EP4 Antagonists
The robust characterization of novel EP4 antagonists relies on a standardized set of in vitro assays. The following protocols provide a framework for assessing the potency and selectivity of test compounds.
Radioligand Binding Assay
This assay determines the affinity of a test compound for the EP4 receptor by measuring its ability to displace a radiolabeled ligand.
Caption: Workflow for a radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells expressing the recombinant human EP4 receptor in a cold buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the pellet in a fresh buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of [3H]-PGE2 (e.g., 1 nM), and a range of concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (excess cold PGE2).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with cold buffer to remove unbound [3H]-PGE2.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This cell-based assay measures the ability of a compound to antagonize PGE2-induced cAMP production, providing a measure of its functional potency.
Caption: Workflow for a cAMP functional assay.
Step-by-Step Methodology:
-
Cell Culture: Culture cells stably or transiently expressing the human EP4 receptor in appropriate media.
-
Cell Plating: Seed the cells into a 96-well or 384-well plate and allow them to adhere overnight.
-
Pre-incubation: Remove the culture medium and add a buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and varying concentrations of the test compound. Incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Stimulation: Add a fixed concentration of PGE2 (typically the EC80 concentration for cAMP production) to each well and incubate for a defined time (e.g., 30 minutes) at room temperature.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
The selective antagonism of the EP4 receptor represents a promising therapeutic strategy for a range of inflammatory diseases and cancers. The compounds discussed in this guide, including the clinically evaluated Grapiprant and E7046, as well as potent preclinical tools like CJ-042794, provide researchers with a portfolio of molecules to interrogate the biology of the EP4 receptor and advance the development of novel therapeutics. The selection of an appropriate antagonist should be guided by a thorough understanding of its pharmacological properties and the specific requirements of the intended application. The experimental protocols provided herein offer a foundation for the rigorous evaluation of existing and novel EP4 antagonists.
References
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Nagahisa A, et al. Pharmacology of grapiprant, a novel EP4 antagonist: receptor binding, efficacy in a rodent postoperative pain model, and a dose estimation for controlling pain in dogs. J Vet Pharmacol Ther. 2017 Jun;40(3):285-292. [Link]
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Nakao K, et al. CJ-023,423, a novel, potent and selective prostaglandin EP4 receptor antagonist with antihyperalgesic properties. J Pharmacol Exp Ther. 2007 Aug;322(2):686-94. [Link]
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Patsnap Synapse. What are EP4 antagonists and how do they work? (2024-06-21). [Link]
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Takegoshi T, et al. Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action. Front Immunol. 2020 Mar 10;11:324. [Link]
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Kirkby NS, et al. Grapiprant: an EP4 prostaglandin receptor antagonist and novel therapy for pain and inflammation. Br J Pharmacol. 2016 Jul;173(13):2047-63. [Link]
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Yokoyama U, et al. The prostanoid EP4 receptor and its signaling pathway. J Mol Med (Berl). 2013 Jun;91(6):681-90. [Link]
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Murase A, et al. In vitro pharmacological characterization of CJ-042794, a novel, potent, and selective prostaglandin EP(4) receptor antagonist. J Pharmacol Exp Ther. 2008 Feb;324(2):690-6. [Link]
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Grokipedia. Grapiprant. [Link]
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Albu DI, et al. EP4 Antagonism by E7046 diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity. Oncoimmunology. 2017 Jun 28;6(8):e1338264. [Link]
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Brown PM, et al. BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache. Br J Pharmacol. 2009 Jan;156(2):244-54. [Link]
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Patsnap Synapse. What are EP4 modulators and how do they work? (2024-06-25). [Link]
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Albu DI, et al. EP4 Antagonism by E7046 diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity. Oncoimmunology. 2017 Jun 28;6(8):e1338264. [Link]
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Murase A, et al. Effect of prostanoid EP4 receptor antagonist, CJ-042794, in rat models of pain and inflammation. Eur J Pharmacol. 2008 Feb 2;580(1-2):116-21. [Link]
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Wang D, et al. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models. ACS Med Chem Lett. 2023 May 22;14(6):835-842. [Link]
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Brown PM, et al. BGC20-1531, a novel, potent and selective prostanoid EP(4) receptor antagonist: a putative new treatment for migraine headache. Br J Pharmacol. 2009 Jan;156(2):244-54. [Link]
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Borriello M, et al. Prostaglandin EP4 antagonists. Pharm Pat Anal. 2013 May;2(3):355-68. [Link]
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Petersen KA, et al. The pharmacological effect of BGC20-1531, a novel prostanoid EP4 receptor antagonist, in the prostaglandin E2 human model of headache. J Headache Pain. 2011 Oct;12(5):551-9. [Link]
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Guda M, et al. Prostaglandin E2 Receptor 4 (EP4): A Promising Therapeutic Target for the Treatment of Cancer and Inflammatory Diseases. Curr Med Chem. 2020;27(42):7181-7201. [Link]
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1stOncology. India Patent Office Granted AskAt a Substance Patent of EP4 antagonist(AAT-007). (2017-06-30). [Link]
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Hong DS, et al. First-in-human phase I study of immunomodulatory E7046, an antagonist of PGE2-receptor E-type 4 (EP4), in patients with advanced cancers. J Immunother Cancer. 2020 Jun;8(1):e000222. [Link]
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Petersen KA, et al. The pharmacological effect of BGC20-1531, a novel prostanoid EP4 receptor antagonist, in the Prostaglandin E2 human model of headache. J Headache Pain. 2011 Oct;12(5):551-9. [Link]
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Petersen KA, et al. The pharmacological effect of BGC20-1531, a novel prostanoid EP4 receptor antagonist, in the prostaglandin E2 human model of headache. J Headache Pain. 2011 Oct;12(5):551-9. [Link]
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National Cancer Institute. Definition of EP4 antagonist E7046. [Link]
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Yokoyama Y, et al. Biological effects of prostaglandin E2-EP4 antagonist (AAT-008) in murine colon cancer in vivo: enhancement of immune response to radiotherapy and potential as a radiosensitizer. Anticancer Res. 2018 May;38(5):2717-2724. [Link]
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Zhang Y, et al. A Novel Small Molecular Prostaglandin Receptor EP4 Antagonist, L001, Suppresses Pancreatic Cancer Metastasis. Cancers (Basel). 2021 Jan 29;13(3):519. [Link]
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Wang D, et al. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models. ACS Med Chem Lett. 2023 May 22;14(6):835-842. [Link]
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Chen W, et al. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models. Br J Pharmacol. 2012 Mar;165(6):1830-41. [Link]
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Hong DS, et al. First-in-human phase I study of immunomodulatory E7046, an antagonist of PGE2-receptor E-type 4 (EP4), in patients with advanced cancers. J Immunother Cancer. 2020 Jun;8(1):e000222. [Link]
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Unveiling Molecular Architecture: A Comparative Guide to the 2D NMR Validation of 3-[(3,3-Dimethylbutanoyl)amino]benzoic acid
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For researchers and scientists, the synthesis of novel compounds is merely the first step; validating that the intended molecular architecture has been achieved is paramount. This guide provides an in-depth, technical comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy techniques for the structural validation of 3-[(3,3-Dimethylbutanoyl)amino]benzoic acid, a molecule featuring both aromatic and aliphatic moieties.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering insights honed from years of practical experience in structural elucidation. We will explore how complementary 2D NMR experiments—specifically COSY, HSQC, and HMBC—work in concert to provide a self-validating system for structural confirmation.
The Molecule: this compound
The target of our investigation is this compound. Its structure presents a distinct set of validation challenges, namely the unambiguous assignment of protons and carbons in both the substituted benzene ring and the bulky pivaloyl (3,3-dimethylbutanoyl) group, and crucially, confirming the connectivity between these two fragments via the amide bond.
Figure 1. Chemical structure of this compound with atom numbering for NMR assignment.
The 2D NMR Toolkit: A Symphony of Correlations
One-dimensional (1D) NMR, while foundational, often falls short in resolving the complexities of molecules like our target, where spectral overlap can obscure vital information. 2D NMR spectroscopy, however, disperses this information across two dimensions, revealing correlations between nuclei that are essential for piecing together the molecular puzzle.[1][2]
Our validation strategy will employ a trio of powerful 2D NMR experiments:
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[3][4] It is instrumental in mapping out the spin systems within a molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to their attached carbons (or other heteroatoms).[5][6][7] It provides a clear picture of which proton is bonded to which carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals long-range correlations between protons and carbons, typically over two to four bonds.[8][9][10] It is the key to connecting the individual spin systems identified by COSY and building the complete carbon skeleton.
The Strategic Workflow for Structural Validation
The synergy of these techniques provides a robust and logical pathway for structural confirmation. The process is not merely about data acquisition but about a strategic interpretation of complementary information.[11][12]
Experimental Protocols: A Practical Guide
The following are generalized experimental protocols for acquiring 2D NMR data for this compound on a modern NMR spectrometer. Specific parameters may need to be optimized based on the sample concentration, solvent, and the instrument's specific hardware.[11]
Sample Preparation:
-
Accurately weigh 10-20 mg of the synthesized this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often a good choice for compounds with amide and carboxylic acid protons, as it slows down their exchange with water.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
The following experiments should be performed sequentially on the same sample.
| Experiment | Purpose | Key Parameters to Consider |
| 1D ¹H NMR | Initial assessment of proton signals, integration, and multiplicity. | Spectral width, number of scans, relaxation delay. |
| 1D ¹³C NMR | Initial assessment of carbon signals. | Spectral width, number of scans, proton decoupling. |
| COSY | To establish ¹H-¹H coupling networks. | Spectral width in both dimensions, number of increments in t₁. |
| HSQC | To identify direct ¹H-¹³C correlations. | ¹³C spectral width, ¹JCH coupling constant (typically ~145 Hz). |
| HMBC | To identify long-range ¹H-¹³C correlations (2-4 bonds). | ¹³C spectral width, nJCH coupling constant (optimized for 4-10 Hz).[13] |
Data Interpretation and Structural Validation: A Step-by-Step Analysis
The power of 2D NMR lies in the interpretation of the correlation peaks (cross-peaks) that appear in the spectra.[14][15][16] For this compound, we can predict the expected correlations based on its known structure.
Predicted Chemical Shifts:
The following table outlines the predicted ¹H and ¹³C chemical shifts for our target molecule. These are estimates based on known values for similar structural motifs.[17][18][19][20][21][22][23][24]
| Atom Number | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1' | C | - | ~170 |
| 2' | C | - | ~40 |
| 3' | CH₃ | ~1.0 | ~27 |
| 1 | C | - | ~132 |
| 2 | CH | ~8.0 | ~120 |
| 3 | C | - | ~140 |
| 4 | CH | ~7.5 | ~123 |
| 5 | CH | ~7.3 | ~129 |
| 6 | CH | ~7.8 | ~125 |
| 7 | C | - | ~168 |
| NH | NH | ~9.5 | - |
| OH | OH | ~13.0 | - |
COSY: Mapping the Proton Networks
The COSY spectrum will reveal the through-bond connectivity of the protons.[25][26]
-
Aromatic Region: We expect to see cross-peaks connecting the protons on the benzene ring. Specifically, H2 should show a correlation to H6, and H4 should show correlations to both H5 and H6. This helps to trace the connectivity around the ring.
-
Aliphatic Region: No ¹H-¹H couplings are expected in the pivaloyl group as the methyl protons (H3') are isolated.
HSQC: Assigning Directly Bonded Carbons
The HSQC spectrum provides the crucial link between the proton and carbon frameworks.[13] Each cross-peak in the HSQC spectrum represents a direct one-bond connection between a proton and a carbon.
-
Aromatic Correlations: Cross-peaks will appear connecting H2 to C2, H4 to C4, H5 to C5, and H6 to C6.
-
Aliphatic Correlation: A strong cross-peak will be observed connecting the nine equivalent protons of the three methyl groups (H3') to the corresponding methyl carbons (C3').
HMBC: Connecting the Fragments
The HMBC experiment is the final and most critical piece of the puzzle, as it reveals the long-range connectivities that piece the entire molecule together.[10][13][27]
-
Connecting the Pivaloyl Group to the Amide: The methyl protons (H3') of the pivaloyl group are three bonds away from the pivaloyl carbonyl carbon (C1'). A strong HMBC correlation between H3' and C1' is expected.
-
Confirming the Amide Linkage: The amide proton (NH) is key. It should show a two-bond correlation to the pivaloyl carbonyl carbon (C1') and a two-bond correlation to the aromatic carbon C3. These two correlations definitively establish the amide bond between the pivaloyl group and the benzoic acid moiety at the correct position.
-
Correlations within the Benzoic Acid Moiety: The aromatic protons will show multiple long-range correlations to the carbons of the benzene ring and to the carboxylic acid carbon (C7). For example, H2 and H6 should show correlations to C7.
Summary of Key Predicted 2D NMR Correlations:
| Experiment | Key Correlation | Structural Information Confirmed |
| COSY | H4 ↔ H5 ↔ H6 | Connectivity of the aromatic spin system. |
| HSQC | H3' ↔ C3' | Direct attachment of the tert-butyl protons to their carbons. |
| HMBC | H3' ↔ C1' | Integrity of the pivaloyl group. |
| HMBC | NH ↔ C1' | Connectivity of the amide nitrogen to the pivaloyl carbonyl. |
| HMBC | NH ↔ C3 | Connectivity of the amide nitrogen to the aromatic ring at position 3. |
| HMBC | H2, H6 ↔ C7 | Position of the carboxylic acid group relative to the other substituents. |
Conclusion: A Self-Validating Approach
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Purity Confirmation of 3-Aminobenzoic Acid Derivatives: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like 3-aminobenzoic acid derivatives is a cornerstone of safe and effective drug development. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for purity confirmation, supported by established methodologies and validation principles.
The isomeric purity of aminobenzoic acid derivatives is of critical importance, as different isomers can exhibit varied pharmacological and toxicological profiles.[1][2] Therefore, robust analytical methods are required to ensure the correct isomer is present and to quantify any impurities. High-Performance Liquid Chromatography (HPLC) has emerged as the predominant technique for this purpose due to its versatility, high resolution, and robustness.[1][2]
This guide will delve into the nuances of employing HPLC for the purity analysis of 3-aminobenzoic acid derivatives, explore alternative and complementary techniques such as Gas Chromatography (GC) and Capillary Electrophoresis (CE), and provide the necessary frameworks for method validation in alignment with regulatory expectations.
The Central Role of HPLC in Purity Assessment
HPLC is widely regarded as the gold standard for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for 3-aminobenzoic acid and its derivatives.[3][4] Its strength lies in the separation of compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[5] For the specific challenge of separating closely related isomers of aminobenzoic acid, mixed-mode and reversed-phase chromatography are particularly effective.[2][6]
Causality in Method Development: Why Specific HPLC Parameters are Chosen
The development of a robust HPLC method is a systematic process aimed at achieving reliable and reproducible results.[7]
-
Column Selection: For aminobenzoic acid isomers, which are polar and can exist in ionic forms, mixed-mode columns offering both reversed-phase and ion-exchange characteristics provide unique selectivity.[2][6] C18 columns are also a common choice for reversed-phase separations of these aromatic compounds.[8]
-
Mobile Phase Composition: The mobile phase, typically a mixture of water or a buffer and an organic solvent like acetonitrile or methanol, is a critical parameter for controlling retention and resolution.[6] The pH of the mobile phase is particularly important for ionizable compounds like aminobenzoic acids, as it affects their charge state and, consequently, their interaction with the stationary phase.[6]
-
Detection: UV detection is commonly employed for aromatic compounds like 3-aminobenzoic acid derivatives due to their inherent chromophores.[9] The selection of the detection wavelength is based on the UV spectrum of the analyte to ensure maximum sensitivity.[10]
Comparative Analysis of Analytical Techniques
While HPLC is the workhorse for the purity analysis of 3-aminobenzoic acid derivatives, other techniques offer orthogonal approaches and can be valuable for comprehensive characterization.
| Analytical Technique | Principle | Advantages for 3-Aminobenzoic Acid Derivatives | Disadvantages for 3-Aminobenzoic Acid Derivatives |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[5] | - High resolution and sensitivity.[7]- Suitable for non-volatile and thermally labile compounds.[3]- Versatile with various column chemistries and detection methods.[1][2] | - May require derivatization for detection of some impurities.- Can consume significant volumes of organic solvents. |
| Gas Chromatography (GC) | Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.[11] | - High efficiency and sensitivity for volatile impurities.[3]- Well-suited for residual solvent analysis.[3] | - Requires analytes to be volatile and thermally stable; derivatization is often necessary for aminobenzoic acids.[11][12]- High temperatures can cause degradation of some derivatives.[4] |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field.[13] | - High efficiency and resolution.[13]- Minimal sample and reagent consumption.[14]- Orthogonal separation mechanism to HPLC.[13] | - Lower sensitivity for some applications compared to HPLC with UV detection.- Reproducibility can be more challenging to control.[13] |
Experimental Protocols
A. HPLC Method for Purity Determination of 3-Aminobenzoic Acid
This protocol is a representative method for the analysis of aminobenzoic acid isomers.
1. Chromatographic Conditions:
-
Column: Coresep 100 mixed-mode column (3.0 x 100 mm).[6]
-
Mobile Phase: 20% Acetonitrile with 0.1% H3PO4 in water.[6]
-
Flow Rate: 0.6 mL/min.[6]
-
Detection: UV at 235 nm.[6]
-
Injection Volume: 1 µL.[6]
-
Sample Concentration: 0.3 mg/mL.[6]
2. Sample Preparation:
-
Accurately weigh and dissolve the 3-aminobenzoic acid derivative in the mobile phase to the desired concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
The purity is typically assessed by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
B. Validation of the HPLC Method
Method validation is a regulatory requirement to ensure that the analytical method is suitable for its intended purpose.[15] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6]
1. Specificity:
-
Demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities, degradants, and matrix components.[6] This can be achieved by analyzing stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation) and demonstrating that the main peak is free from co-eluting peaks using a photodiode array (PDA) detector for peak purity analysis.
2. Linearity:
-
Establish a linear relationship between the concentration of the analyte and the detector response over a specified range.[6] Typically, a minimum of five concentrations are analyzed, and the correlation coefficient (r²) should be ≥ 0.99.
3. Accuracy:
-
Determine the closeness of the test results to the true value.[6] This is often assessed by spiking the sample with known amounts of impurities or by comparing the results to a reference method. The recovery should be within an acceptable range, typically 80-120% for impurities.[1]
4. Precision:
-
Assess the degree of scatter between a series of measurements.[6]
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the same sample. The relative standard deviation (RSD) should be within acceptable limits (e.g., <2%).
-
Intermediate Precision: Assess the method's precision on different days, with different analysts, and on different equipment. The RSD should remain within acceptable limits.
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.[6]
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[6] These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
6. Robustness:
-
Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).[6]
Visualization of Analytical Workflows
To better understand the procedural flow of each analytical technique, the following diagrams illustrate the key steps involved.
Caption: High-Performance Liquid Chromatography (HPLC) Workflow.
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) Workflow.
Caption: Capillary Electrophoresis (CE) Workflow.
Conclusion
The confirmation of purity for 3-aminobenzoic acid derivatives is a critical step in drug development, with HPLC serving as the primary analytical tool. Its high resolving power and applicability to a wide range of compounds make it ideal for separating and quantifying closely related isomers and impurities. While GC and CE offer orthogonal separation mechanisms and can be valuable for specific applications such as volatile impurity analysis or when minimal sample is available, HPLC remains the more versatile and widely adopted technique for routine purity testing of these pharmaceutical intermediates. A thorough validation of the chosen analytical method, in accordance with ICH guidelines, is paramount to ensure the generation of reliable and accurate data, ultimately contributing to the safety and efficacy of the final drug product.
References
- Jouyban, A., & Kenndler, E. (2008). Impurity analysis of pharmaceuticals using capillary electromigration methods. Electrophoresis, 29(17), 3531-51.
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GC/MS Identification of Impurities. (2024, August 12). Medistri SA. Retrieved January 17, 2026, from [Link]
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A flow chart of types of impurity. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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High Performance Capillary Electrophoresis. (n.d.). Agilent. Retrieved January 17, 2026, from [Link]
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Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved January 17, 2026, from [Link]
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CAPILLARY ELECTROPHORESIS AND IT'S ROLE IN PHARMACEUTICAL INDUSTRY. (2024, July 7). IJNRD. Retrieved January 17, 2026, from [Link]
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A REVIEW ON CAPILLARY ELECTROPHORESIS METHODS FOR IMPURITY PROFILING OF DRUGS. (n.d.). Googleapis.com. Retrieved January 17, 2026, from [Link]
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Application diagram of capillary electrophoresis. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Advances in capillary electrophoresis-mass spectrometry for pharmaceutical analysis. (2025, February 6). Retrieved January 17, 2026, from [Link]
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HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Retrieved January 17, 2026, from [Link]
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GC-MS data analysis flow chart. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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3-Aminobenzoic Acid. (n.d.). SIELC Technologies. Retrieved January 17, 2026, from [Link]
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Schematic diagram of capillary electrophoresis system. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. (n.d.). Shimadzu. Retrieved January 17, 2026, from [Link]
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HPLC Separation of Three Isomers of Aminobenzoic Acid on Coresep 100 Mixed-Mode Column. (n.d.). HELIX Chromatography. Retrieved January 17, 2026, from [Link]
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HPLC Separation of Isomers of Aminobenzoic Acids on Amaze SC Mixed-Mode Column with LC/MS Compatible Conditions. (n.d.). HELIX Chromatography. Retrieved January 17, 2026, from [Link]
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HPLC Methods for analysis of 4-Aminobenzoic acid. (n.d.). HELIX Chromatography. Retrieved January 17, 2026, from [Link]
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Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell. Retrieved January 17, 2026, from [Link]
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HPLC vs GC: What Sets These Methods Apart. (2025, June 6). Phenomenex. Retrieved January 17, 2026, from [Link]
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GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? (2025, June 19). Patsnap Eureka. Retrieved January 17, 2026, from [Link]
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GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. (2024, July 4). Blog - News. Retrieved January 17, 2026, from [Link]
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HPLC Methods for analysis of 3-Aminobenzoic acid. (n.d.). HELIX Chromatography. Retrieved January 17, 2026, from [Link]
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[Ion pair HPLC determination of p-aminobenzoic acid as an impurity in procaine and procainamide hydrochlorides]. (1989). PubMed. Retrieved January 17, 2026, from [Link]
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Comparative analysis of ortho, meta, and para-aminobenzoic acid derivatives
An In-Depth Comparative Analysis of Ortho-, Meta-, and Para-Aminobenzoic Acid Derivatives for Researchers, Scientists, and Drug Development Professionals
A Strategic Guide to Isomer Selection in Pharmaceutical Design
The positional isomerism of the amino group on the benzoic acid scaffold—be it ortho, meta, or para—precipitates a cascade of distinct physicochemical and biological characteristics. This guide provides an in-depth comparative analysis for researchers and drug development professionals, moving beyond a mere recitation of properties to offer a strategic framework for the selection and application of aminobenzoic acid derivatives. We will explore the nuanced interplay of intramolecular forces and steric effects that govern acidity, solubility, synthetic accessibility, and ultimately, therapeutic utility.
As Senior Application Scientists, our perspective is rooted in the practical realities of the laboratory. The decision to employ an ortho-, meta-, or para-aminobenzoic acid derivative is a critical one, with far-reaching implications for a compound's journey from bench to bedside. For instance, the intramolecular hydrogen bonding in ortho-aminobenzoic acid (anthranilic acid) profoundly alters its properties in comparison to its meta and para counterparts, a factor that must be carefully considered in both synthetic strategy and pharmacophore modeling. This guide is built on a foundation of scientific rigor, drawing from peer-reviewed literature and established chemical principles to provide a trustworthy and authoritative resource.
Section 1: Decoding the Physicochemical Landscape
The seemingly subtle variation in the location of the amino group profoundly impacts the fundamental physicochemical properties of aminobenzoic acid isomers. These properties are the bedrock upon which their function is built, influencing everything from their behavior in solution to their interactions with biological targets.
Acidity (pKa): A Tale of Inductive and Resonance Effects
The acidity of the carboxylic acid moiety is a direct reflection of the electronic influence of the amino group, which varies significantly with its position.
-
Ortho-Aminobenzoic Acid (Anthranilic Acid): The proximity of the amino and carboxylic acid groups in the ortho isomer allows for the formation of an intramolecular hydrogen bond. This interaction stabilizes the carboxylate anion, but this is counteracted by the electron-donating nature of the amino group, resulting in an acidity that is slightly weaker than benzoic acid.[1]
-
Meta-Aminobenzoic Acid: In the meta position, the amino group's electron-donating resonance effect does not extend to the carboxylic acid group. Its primary influence is a weak electron-donating inductive effect, leading to an acidity that is most similar to benzoic acid itself.
-
Para-Aminobenzoic Acid (PABA): The para-isomer experiences the full force of the amino group's electron-donating resonance effect, which destabilizes the carboxylate anion. Consequently, PABA is the least acidic of the three isomers.[2][3][4]
Solubility: The Interplay of Inter- and Intramolecular Forces
The solubility profile of each isomer is a critical consideration for both synthetic manipulations and pharmaceutical formulation.
-
Aqueous Solubility: PABA typically displays the highest solubility in water. Its linear geometry and exposed polar functional groups facilitate the formation of strong intermolecular hydrogen bonds with water molecules.[5] Conversely, the intramolecular hydrogen bond in anthranilic acid shields its polar groups, reducing its ability to interact with water and thus lowering its aqueous solubility.
-
Organic Solvent Solubility: The "self-solvating" nature of ortho-aminobenzoic acid, a consequence of its intramolecular hydrogen bond, often leads to enhanced solubility in less polar organic solvents.
Melting Point: A Reflection of Crystal Lattice Energy
The melting point provides insight into the strength of the intermolecular forces within the crystal lattice.
-
PABA exhibits the highest melting point, a testament to its highly ordered and stable crystal structure, which is stabilized by extensive intermolecular hydrogen bonding.[4][6]
-
Anthranilic acid possesses a significantly lower melting point.[7] The intramolecular hydrogen bond disrupts the potential for extensive intermolecular packing, resulting in a less stable crystal lattice.
-
Meta-aminobenzoic acid has an intermediate melting point, reflecting a balance of intermolecular forces.[8]
Table 1: A Comparative Overview of the Physicochemical Properties of Aminobenzoic Acid Isomers
| Property | Ortho-Aminobenzoic Acid (Anthranilic Acid) | Meta-Aminobenzoic Acid | Para-Aminobenzoic Acid (PABA) |
| IUPAC Name | 2-Aminobenzoic acid | 3-Aminobenzoic acid | 4-Aminobenzoic acid |
| CAS Number | 118-92-3 | 99-05-8 | 150-13-0 |
| Molar Mass ( g/mol ) | 137.14 | 137.14 | 137.14 |
| Melting Point (°C) | 144-148[7] | 178-180[8] | 187-189[4][9] |
| pKa (carboxyl) | ~4.78[10] | ~4.81 | ~4.85[3] |
| Water Solubility (g/L at 25°C) | ~5.7 | ~5.9 | ~4.5[11] |
Section 2: Navigating Synthesis and Reactivity
The synthetic pathways to and the chemical reactivity of the aminobenzoic acid isomers are governed by the directing effects of the constituent functional groups.
A Common Synthetic Blueprint: Nitration and Reduction
A prevalent synthetic strategy involves the nitration of toluene, followed by separation of the isomers and subsequent oxidation of the methyl group to a carboxylic acid, and finally, reduction of the nitro group to an amine.[12]
Experimental Protocol: A Generalized Synthesis of Aminobenzoic Acids
-
Nitration of Toluene: Toluene is treated with a mixture of concentrated nitric and sulfuric acids to yield a mixture of ortho- and para-nitrotoluene.
-
Isomer Separation: The ortho and para isomers are separated via fractional distillation.
-
Oxidation: The separated nitrotoluene isomer is oxidized to the corresponding nitrobenzoic acid using a strong oxidizing agent like potassium permanganate.
-
Reduction: The nitrobenzoic acid is then reduced to the aminobenzoic acid, for example, using tin and hydrochloric acid.[13]
Causality in Synthesis: The methyl group of toluene is an ortho-, para-director, hence the initial nitration favors these positions. The subsequent separation of the nitrotoluene isomers is a critical step that allows for the specific synthesis of the desired aminobenzoic acid.
Diagram 1: Synthetic Workflow for Aminobenzoic Acid Isomers
Caption: A common synthetic route to ortho- and para-aminobenzoic acids.
Isomer-Specific Reactivity
-
Ortho-Aminobenzoic Acid: The adjacent amino and carboxyl groups can participate in intramolecular cyclization reactions, a feature not available to the other isomers.
-
Meta-Aminobenzoic Acid: The functional groups in the meta isomer act more independently, displaying the characteristic reactivity of an aromatic amine and a carboxylic acid.
-
Para-Aminobenzoic Acid: PABA is a versatile building block, with its primary amine readily undergoing diazotization, a key step in the synthesis of azo dyes and other derivatives.[11]
Section 3: A Comparative Look at Applications in Drug Development
The unique structural and electronic properties of each aminobenzoic acid isomer have led to their distinct roles in the pharmaceutical landscape.
Para-Aminobenzoic Acid (PABA): A Cornerstone of Chemotherapy and Anesthesia
PABA and its derivatives have a rich history in medicine.
-
Antibacterial Agents: PABA is an essential precursor for folate synthesis in many bacteria.[14] Sulfonamide antibiotics are structural mimics of PABA and act as competitive inhibitors of dihydropteroate synthase, a key enzyme in the folate pathway.[15]
-
Local Anesthetics: A significant class of local anesthetics, including benzocaine and procaine, are esters of PABA.[16] These molecules function by blocking voltage-gated sodium channels in nerve membranes.
-
Sunscreens: PABA and its derivatives were among the first effective UV-B absorbing agents used in sunscreens.[4][17]
Ortho-Aminobenzoic Acid (Anthranilic Acid): A Scaffold for Anti-Inflammatory Drugs
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Anthranilic acid is the foundational structure for the fenamate class of NSAIDs, which includes mefenamic acid and meclofenamic acid. These drugs inhibit the cyclooxygenase (COX) enzymes, thereby blocking the production of inflammatory prostaglandins.
Meta-Aminobenzoic Acid: A Versatile Building Block
While less frequently found in the final structure of blockbuster drugs, meta-aminobenzoic acid derivatives are invaluable tools in medicinal chemistry.
-
Drug Scaffolding: The meta-substitution pattern provides a unique geometric arrangement of functional groups that can be exploited to achieve specific binding orientations in enzyme active sites or receptor pockets. It is a key component in the synthesis of some modern therapeutics.[14]
Diagram 2: A Comparative Map of Therapeutic Applications
Caption: Major therapeutic applications of aminobenzoic acid isomers.
Section 4: A Practical Guide to Experimental Analysis
The differentiation and characterization of these isomers are readily achieved using standard laboratory techniques.
Experimental Protocol: Isomer Separation by Thin-Layer Chromatography (TLC)
-
Sample Preparation: Dissolve small amounts of each isomer and a mixture of all three in a suitable solvent such as ethanol.
-
Spotting: Carefully spot the solutions onto a silica gel TLC plate.
-
Elution: Develop the plate in a TLC chamber containing a mobile phase of ethyl acetate and hexane (e.g., a 1:1 ratio), with a small amount of acetic acid.
-
Visualization: After the solvent front has reached the top of the plate, remove it and visualize the separated spots under a UV lamp.
Self-Validation: This protocol provides a rapid and dependable method for assessing the purity of the isomers and monitoring the progress of reactions. The addition of acetic acid to the mobile phase suppresses the deprotonation of the carboxylic acid group, leading to sharper, more well-defined spots and thus more reliable Rf values.
Conclusion
The strategic selection of an aminobenzoic acid isomer is a pivotal decision in the drug discovery and development process. A comprehensive understanding of their distinct physicochemical properties, synthetic accessibility, and established biological roles is indispensable for the medicinal chemist. This guide has provided a comparative framework to inform this selection process, grounded in established scientific principles and practical experimental considerations. By appreciating the profound impact of isomeric positioning, researchers can more effectively leverage the versatility of these fundamental building blocks in the quest for novel and improved therapeutics.
References
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Stearns, J. A., & O'Brien, J. T. (2016). Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study. Journal of the American Society for Mass Spectrometry, 27(11), 1769–1777. [Link]
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Haroon, F., Farwa, U., Ahmad, M., Sandhu, Z. A., & Riaz, M. A. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686. [Link]
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Haroon, F., Farwa, U., Ahmad, M., Sandhu, Z. A., & Riaz, M. A. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686. [Link]
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Krátký, M., et al. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9. [Link]
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A Comparative Analysis of the Biological Activity of 3-[(3,3-Dimethylbutanoyl)amino]benzoic Acid and Its Synthetic Precursors
Introduction: From Reactive Intermediates to a Stable Bioactive Candidate
In the landscape of drug discovery and development, the journey from simple, often reactive, chemical building blocks to a stable, biologically active molecule is a testament to the principles of medicinal chemistry. This guide provides an in-depth comparison of the biological activities of 3-[(3,3-Dimethylbutanoyl)amino]benzoic acid and its synthetic precursors: 3-aminobenzoic acid and 3,3-dimethylbutanoyl chloride.
While the precursors serve as fundamental components, their individual biological profiles are characterized by either relative inertness or high, non-specific reactivity. The true potential for targeted biological interaction emerges only upon their covalent assembly into the final amide product. This guide will dissect the synthesis, compare the known and predicted biological activities, and provide detailed experimental protocols to empower researchers to validate these findings. We will explore how the formation of a stable amide bond transforms two disparate molecules into a single entity with potential for specific therapeutic action, a core concept in structure-activity relationship (SAR) studies.
Synthesis Pathway: Crafting the Target Molecule
The synthesis of this compound is a straightforward acylation reaction. 3-Aminobenzoic acid, which possesses a nucleophilic amino group, reacts with the highly electrophilic 3,3-dimethylbutanoyl chloride.[1][2] This reaction forms a stable amide linkage, effectively neutralizing the high reactivity of the acyl chloride and the primary amine of the starting materials.
Caption: Structure-Activity Relationship (SAR) transformation.
Comparative Data Summary
The following table summarizes the key differences between the final product and its precursors.
| Feature | 3-Aminobenzoic Acid | 3,3-Dimethylbutanoyl Chloride | This compound |
| Primary Role | Synthetic Building Block / Scaffold [1] | Reactive Acylating Agent [3] | Potential Bioactive Molecule |
| Chemical Reactivity | Moderately reactive (amine & acid groups) [1] | Extremely high (acyl chloride) [3][4] | Stable (amide bond) |
| Biological Specificity | Low; used as a structural probe [5] | None; reacts indiscriminately [3] | Potentially high; target-specific binding |
| Primary Toxicity | Low | High; non-specific cytotoxicity and chemical burns [6] | Predicted to be target-dependent; requires experimental validation |
| Potential Use | Intermediate for drugs and dyes [1] | Intermediate for pharmaceuticals and agrochemicals [2] | Anticancer, enzyme inhibitor, receptor antagonist [7][8][9] |
Experimental Protocols for Biological Validation
To empirically determine and compare the biological activities, standardized in vitro assays are essential. The following protocols provide a framework for this investigation.
Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay
This protocol is designed to measure the cytotoxic (cell-killing) effects of the compounds on cancer cell lines, allowing for the determination of IC50 values (the concentration required to inhibit cell growth by 50%). [8][10]
Caption: Workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., HeLa, HCT-116) in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach for 24 hours.
-
Compound Preparation: Prepare stock solutions of the test compounds in DMSO. Create a series of dilutions in culture media to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is non-toxic (typically ≤0.5%).
-
Treatment: Replace the media in the wells with the media containing the compound dilutions. Include wells with vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: General In Vitro Enzyme Inhibition Assay
This protocol provides a general method to screen this compound for inhibitory activity against a specific enzyme target, such as a kinase or deacetylase. [11][12] Causality Behind Experimental Choices:
-
Enzyme, Substrate, and Cofactor: These are the core components of the biological reaction. Their concentrations are critical; substrate concentration is often set near its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors. [13]* Test Compound (Inhibitor): The potential drug is tested across a range of concentrations to determine its dose-dependent effect. [14]* Buffer and Controls: A buffer maintains optimal pH and ionic strength for enzyme activity. Positive (known inhibitor) and negative (DMSO vehicle) controls are crucial to validate the assay's performance. [12] Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer specific to the enzyme of interest (e.g., a Tris-HCl buffer with MgCl₂, DTT).
-
Dilute the purified enzyme to a working concentration in the reaction buffer.
-
Prepare the enzyme's specific substrate (e.g., a peptide for a kinase, an acetylated substrate for an HDAC) and any necessary cofactors (e.g., ATP for a kinase).
-
Prepare serial dilutions of the test compound and control inhibitors in DMSO, followed by a further dilution in the reaction buffer.
-
-
Assay Procedure (in a 96- or 384-well plate):
-
Add the test compound dilutions to the appropriate wells.
-
Add the enzyme to all wells (except for a "no enzyme" control).
-
Allow the enzyme and inhibitor to pre-incubate for 15-30 minutes at room temperature to permit binding.
-
Initiate the reaction by adding the substrate/cofactor mixture to all wells.
-
-
Detection:
-
Incubate the plate for a defined period (e.g., 60 minutes) at the optimal temperature for the enzyme.
-
Stop the reaction (if necessary) and measure the output signal. The detection method depends on the enzyme:
-
Kinase: Measure the amount of phosphorylated product, often using luminescence (e.g., Kinase-Glo®) or fluorescence-based methods.
-
HDAC: Measure the deacetylated product using a fluorogenic substrate that becomes fluorescent upon cleavage.
-
-
-
Data Analysis:
-
Subtract the background signal ("no enzyme" control).
-
Normalize the data to the positive (100% inhibition) and negative (0% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and calculate the IC50 value using a suitable regression model. [14]
-
Conclusion and Future Directions
The comparison between this compound and its precursors, 3-aminobenzoic acid and 3,3-dimethylbutanoyl chloride, provides a clear illustration of fundamental medicinal chemistry principles. The precursors are characterized by high reactivity and a lack of biological specificity (acyl chloride) or function primarily as a structural scaffold (aminobenzoic acid). Their synthetic combination into a stable amide creates a new molecule with a significantly enhanced potential for specific, targeted biological activity.
Based on the extensive literature on related benzoic acid amides, this compound is a promising candidate for investigation as an anticancer agent, with potential mechanisms involving the inhibition of regulatory enzymes like kinases or deacetylases. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate its cytotoxicity and elucidate its specific molecular targets. Further studies should focus on screening this compound against a panel of cancer cell lines and a diverse set of enzymes to uncover its full therapeutic potential and pave the way for subsequent lead optimization.
References
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Benchchem. 3,3-Dimethylbutyryl chloride | 7065-46-5.
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NIH National Center for Biotechnology Information. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC).
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Ningbo Inno Pharmchem Co.,Ltd. The Importance of 3-Aminobenzoic Acid in Modern Organic Chemistry and Research.
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ResearchGate. Synthesis, Docking Study, and Cytotoxicity Evaluation of New Hydroxy benzoic Acid Derivatives.
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NIH National Center for Biotechnology Information. Evaluation of Benzoic Acid Derivatives as Sirtuin Inhibitors.
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PubChem. 3,3-Dimethylbutanoyl chloride.
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PubChem. 3-Aminobenzoic Acid.
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Ningbo Inno Pharmchem Co.,Ltd. Key Applications of 3,3-Dimethylbutyryl Chloride in Modern Chemistry.
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Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.
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YouTube. functional in vitro assays for drug discovery.
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ResearchGate. (PDF) THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES.
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CymitQuimica. CAS 7065-46-5: 3,3-Dimethylbutanoyl chloride.
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Biomol GmbH. Small Molecule Inhibitors Selection Guide.
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Wikipedia. 3-Aminobenzoic acid.
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ResearchGate. Synthesis and reaction conditions related to therapeutic potential of p-aminobenzoic acid derivatives.
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Ambeed. This compound.
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Patsnap Synapse. What is the mechanism of Aminobenzoic acid?
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MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
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Guidechem. What are the properties, applications, and production methods of 3,3-Dimethylbutyryl chloride?
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PubMed. Aminobenzoic acid diuretics. 2. 4-Substituted-3-amino-5-sulfamylbenzoic acid derivatives.
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ACS Publications. Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome.
-
PubMed. Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile.
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A Senior Application Scientist's Guide to the Orthogonal Identification of 3-[(3,3-Dimethylbutanoyl)amino]benzoic acid
Audience: Researchers, scientists, and drug development professionals
Objective: This guide provides a comprehensive, multi-technique framework for the unambiguous identity confirmation of 3-[(3,3-Dimethylbutanoyl)amino]benzoic acid. It moves beyond simple protocol listing to explain the scientific rationale behind the choice of methods, ensuring a self-validating and robust analytical strategy. We will compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, providing the experimental data necessary for confident characterization.
Introduction: The Imperative of Identity in Chemical Science
In the realm of chemical research and pharmaceutical development, the absolute identity of a molecule is the bedrock upon which all subsequent data rests. An incorrectly identified compound can invalidate years of research and lead to significant financial and scientific setbacks. The subject of this guide, this compound (CAS 915923-42-1), is a substituted aromatic carboxamide. Its structure, featuring a meta-substituted benzene ring, an amide linkage, and a sterically hindered tert-butyl group, presents a unique analytical challenge that demands a multi-faceted, or orthogonal, approach for confirmation.
This guide details a systematic workflow that leverages the distinct strengths of several core analytical techniques. By correlating the data from NMR, MS, and IR, we create a powerful, self-validating system that leaves no room for structural ambiguity.
Part 1: Foundational Physicochemical Properties
Before delving into spectroscopic analysis, a summary of the known physical and chemical properties of the target compound provides a crucial first reference point.
| Property | Value | Source |
| IUPAC Name | 3-(3,3-dimethylbutanoylamino)benzoic acid | [] |
| CAS Number | 915923-42-1 | [] |
| Molecular Formula | C₁₃H₁₇NO₃ | (Calculated) |
| Molecular Weight | 235.28 g/mol | (Calculated) |
| Boiling Point | 445.359°C at 760 mmHg | [] |
| Density | 1.17 g/cm³ | [] |
Part 2: A Comparative Guide to Spectroscopic Identification
No single technique can unequivocally confirm a chemical structure. True confidence is achieved by integrating data from orthogonal methods, each probing different aspects of the molecule's constitution. Below, we compare the three cornerstone techniques for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
Expertise & Experience: NMR is the unparalleled gold standard for determining the precise arrangement and connectivity of atoms in an organic molecule. For this compound, ¹H and ¹³C NMR will not only confirm the presence of all constituent parts but also definitively establish the meta-substitution pattern on the aromatic ring, a feature that mass spectrometry cannot resolve.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The use of DMSO-d₆ is often advantageous as it ensures the exchangeable amide (N-H) and carboxylic acid (O-H) protons are clearly visible.[2]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its chemical shift to 0.00 ppm.[2]
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the smallest signals.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.
Trustworthiness: Predicted Data & Interpretation
The expected NMR data provides a distinct fingerprint. The key to trustworthiness is matching every predicted signal to the observed spectrum.
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.9 | Singlet, Broad | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often broad. |
| ~10.1 | Singlet | 1H | -NH- | The amide proton signal is a singlet as it has no adjacent protons to couple with. |
| ~8.1 | Singlet (or t) | 1H | Ar-H (C2-H) | This proton is ortho to the carboxylic acid group, making it the most deshielded aromatic proton. |
| ~7.8 | Doublet | 1H | Ar-H (C6-H) | This proton is ortho to the amide and will show coupling to the C5 proton. |
| ~7.6 | Doublet | 1H | Ar-H (C4-H) | This proton is ortho to the amide and will show coupling to the C5 proton. |
| ~7.4 | Triplet | 1H | Ar-H (C5-H) | This proton is coupled to both the C4 and C6 protons. |
| ~2.2 | Singlet | 2H | -CH₂- | Methylene protons adjacent to the amide carbonyl. |
| ~1.0 | Singlet | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group appear as a sharp singlet. |
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~171.0 | Amide C=O | Typical chemical shift for an amide carbonyl carbon. |
| ~167.5 | Carboxylic Acid C=O | Typical chemical shift for a carboxylic acid carbonyl carbon. |
| ~139.0 | Ar-C (C3-NH) | Aromatic carbon bearing the amide group. |
| ~131.5 | Ar-C (C1-COOH) | Aromatic carbon bearing the carboxylic acid group. |
| ~129.0 | Ar-CH (C5) | Aromatic methine carbon. |
| ~124.0 | Ar-CH (C6) | Aromatic methine carbon. |
| ~123.5 | Ar-CH (C4) | Aromatic methine carbon. |
| ~120.0 | Ar-CH (C2) | Aromatic methine carbon. |
| ~49.5 | -CH₂- | Methylene carbon. |
| ~31.0 | -C(CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| ~27.0 | -C(CH₃)₃ | Methyl carbons of the tert-butyl group. |
Comparison: The primary alternative would be an isomer, such as 4-[(3,3-Dimethylbutanoyl)amino]benzoic acid. NMR easily distinguishes these, as the para-substitution of the 4-isomer would result in a much simpler aromatic region, typically showing two distinct doublets, unlike the complex four-proton pattern of the meta-isomer.
Caption: NMR workflow for structural elucidation.
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, allowing for the empirical formula to be determined. This technique acts as a powerful complement to NMR. While NMR confirms the atomic connectivity, HRMS confirms the elemental composition. Tandem MS (MS/MS) can further validate the structure by inducing fragmentation and analyzing the resulting daughter ions, which should correspond to logical pieces of the proposed structure.
Experimental Protocol: LC-HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Chromatography (Optional but Recommended): Inject the sample onto a reverse-phase HPLC or UPLC system (e.g., C18 column) to ensure purity and introduce the analyte to the mass spectrometer.
-
Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.[3]
-
Positive Ion Mode Acquisition: Scan for the protonated molecule [M+H]⁺. The instrument should be calibrated to provide mass accuracy of <5 ppm.
-
Negative Ion Mode Acquisition: Scan for the deprotonated molecule [M-H]⁻.
-
MS/MS Acquisition: Select the parent ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.
Trustworthiness: Predicted Data & Interpretation
Table 4: Predicted High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z (Example) | Rationale |
| [M+H]⁺ | 236.1281 | 236.1279 (within 5 ppm) | Protonated parent molecule (C₁₃H₁₈NO₃⁺). |
| [M-H]⁻ | 234.1136 | 234.1139 (within 5 ppm) | Deprotonated parent molecule (C₁₃H₁₆NO₃⁻). |
| [M+Na]⁺ | 258.1101 | 258.1100 (within 5 ppm) | Sodium adduct, commonly observed in ESI. |
Predicted Fragmentation Pattern (from [M+H]⁺): A key fragmentation would be the cleavage of the amide bond or loss of the tert-butyl group.
-
Loss of C₄H₉ (tert-butyl group): m/z 179.0655 (C₉H₉NO₃⁺)
-
Loss of H₂O: m/z 218.1176 (C₁₃H₁₆NO₂⁺)
-
Loss of COOH: m/z 191.1277 (C₁₂H₁₇N⁺)
Comparison: MS is superior to other techniques for confirming molecular formula and detecting trace impurities with different masses. However, it cannot distinguish between isomers (e.g., meta vs. para substitution) without specialized fragmentation studies and authentic standards, highlighting why it must be paired with NMR.
Caption: LC-HRMS workflow for formula confirmation.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
Expertise & Experience: IR spectroscopy is a rapid and cost-effective technique that confirms the presence of key functional groups by measuring their characteristic vibrational frequencies. For this molecule, IR will quickly verify the existence of the carboxylic acid, the secondary amide, and the aromatic ring, providing a qualitative confirmation that complements the detailed structural data from NMR and MS.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is typically needed.
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean crystal, followed by the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.
Trustworthiness: Predicted Data & Interpretation
The presence of sharp, characteristic absorption bands validates the functional group makeup of the molecule.
Table 5: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |
| ~3300 | Medium | N-H Stretch | Secondary Amide |
| 3300-2500 | Broad | O-H Stretch | Carboxylic Acid |
| ~3050 | Weak | C-H Stretch | Aromatic |
| ~2960 | Medium-Strong | C-H Stretch | Aliphatic (tert-butyl) |
| ~1700 | Strong | C=O Stretch | Carboxylic Acid |
| ~1650 | Strong | C=O Stretch (Amide I) | Secondary Amide |
| ~1540 | Medium | N-H Bend (Amide II) | Secondary Amide |
| 1600, 1480 | Medium-Weak | C=C Stretch | Aromatic Ring |
Comparison: IR spectroscopy is much less informative than NMR for determining overall connectivity and cannot distinguish isomers. Its strength lies in its speed and simplicity for confirming that the expected functional groups are present. It is an excellent screening tool but insufficient for standalone identification.[4][5]
Caption: ATR-FTIR workflow for functional group analysis.
Part 3: Synthesis and Final Recommendation
Comparative Summary of Techniques
| Technique | Primary Information | Strengths | Weaknesses |
| NMR | Atomic connectivity, isomerism, stereochemistry | Definitive structural elucidation | Requires more sample, slower acquisition |
| HRMS | Elemental composition, molecular weight | Highest sensitivity, confirms formula | Cannot distinguish isomers |
| IR | Functional groups present | Fast, simple, requires minimal sample prep | Low structural detail, qualitative |
Recommended Strategy for Unambiguous Confirmation:
-
Initial Confirmation (IR): Begin with FTIR as a rapid check to confirm the presence of the crucial amide and carboxylic acid functional groups.
-
Molecular Formula Validation (HRMS): Proceed with LC-HRMS to confirm the elemental formula (C₁₃H₁₇NO₃) via accurate mass measurement of the parent ion. The LC component will simultaneously assess purity.
-
Definitive Structural Elucidation (NMR): Finally, use ¹H and ¹³C NMR to establish the precise connectivity of the atoms. This step is critical to confirm the meta-substitution pattern and definitively rule out any isomers.
References
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Aminobenzoic Acid. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 3-amino-. Retrieved from [Link]
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Chemistry LibreTexts. (2020, June 29). IR Spectra of Selected Compounds. Retrieved from [Link]
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ResearchGate. (n.d.). IR-Spectra of 4-aminobenzoic acid and complex A. Retrieved from [Link]
-
Anumula, K. R., & Prater, B. D. (2010). Mass Spectrometric-Based Stable Isotopic 2-Aminobenzoic Acid Glycan Mapping for Rapid Glycan Screening of Biotherapeutics. Analytical Chemistry, 82(4), 1492–1499. Retrieved from [Link]
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A Senior Application Scientist's Guide to Acylation Methods: Comparing Synthesis Efficiency
Welcome to this in-depth guide for researchers, scientists, and drug development professionals. In the world of organic synthesis, the formation of amides, esters, and ketones through acylation is a cornerstone of molecular construction.[1] The efficiency and selectivity of these reactions are paramount, directly impacting yield, purity, and the overall feasibility of a synthetic route. This guide provides a comparative analysis of several key acylation methods, moving beyond simple protocols to explore the mechanistic subtleties and practical considerations that govern their success.
The Critical Role of Acylation in Modern Synthesis
Acylation, the process of introducing an acyl group (-C(O)R) into a molecule, is fundamental to the synthesis of a vast array of pharmaceuticals, natural products, and functional materials.[1][2] The choice of acylation method can profoundly influence the outcome of a synthesis, particularly when dealing with complex molecules bearing sensitive functional groups. This guide will dissect and compare the following widely employed acylation strategies:
-
Schotten-Baumann Reaction: A classic method for acylating amines and alcohols.
-
Steglich Esterification: A mild and versatile method for ester synthesis.
-
Friedel-Crafts Acylation: A powerful tool for forming aryl ketones.
-
Weinreb Ketone Synthesis: A highly selective method for ketone preparation that avoids over-addition.
We will delve into the mechanistic underpinnings of each, present comparative data on their efficiency, and provide detailed experimental protocols to empower you to make informed decisions in your synthetic endeavors.
The Schotten-Baumann Reaction: A Robust Classic
First described in the 1880s by Carl Schotten and Eugen Baumann, this reaction remains a workhorse for the synthesis of amides and esters from amines and alcohols, respectively, using acyl chlorides or anhydrides.[3]
Mechanism and Rationale
The Schotten-Baumann reaction is typically performed under biphasic conditions, with an aqueous base (like NaOH) and an organic solvent.[3][4] This setup is a key element of its success. The base in the aqueous phase neutralizes the HCl generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.[5][6]
Caption: Schotten-Baumann reaction mechanism in a biphasic system.
Synthesis Efficiency
The Schotten-Baumann reaction is known for its high yields, often exceeding 80-90%, particularly for the acylation of primary and secondary amines.[4] Its efficiency stems from the irreversible nature of the reaction under basic conditions.
| Substrate | Acylating Agent | Base | Solvent System | Yield (%) | Reference |
| Benzylamine | Acetyl chloride | NaOH | Dichloromethane/Water | High | [3] |
| Aniline | Benzoyl chloride | NaOH | Water/Organic | High | [5] |
| Phenol | Acyl chloride | Pyridine/NaOH | Biphasic | High | [4] |
Experimental Protocol: Synthesis of N-Benzylacetamide
-
Preparation: In a flask, dissolve benzylamine (1.0 eq) in dichloromethane (DCM). In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide (NaOH).
-
Reaction: Cool the DCM solution of benzylamine in an ice bath. Add acetyl chloride (1.05 eq) dropwise to the stirred solution.
-
Base Addition: Simultaneously, add the 10% NaOH solution dropwise to maintain a basic pH (around 10-12).
-
Workup: After the addition is complete, continue stirring for 30 minutes. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to obtain the crude N-benzylacetamide, which can be further purified by recrystallization.
Steglich Esterification: Mildness and Versatility
Developed by Wolfgang Steglich in 1978, this method is a modification of an older DCC-based amide formation and has become a go-to procedure for the synthesis of esters under mild conditions.[7] It is particularly valuable for substrates that are sensitive to acidic or basic conditions.[8][9]
Mechanism and the Crucial Role of DMAP
The Steglich esterification utilizes N,N'-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate.[9][10] The alcohol then attacks this intermediate to form the ester. A key innovation of this method is the use of a catalytic amount of 4-dimethylaminopyridine (DMAP). DMAP acts as a superior acyl transfer agent by reacting with the O-acylisourea to form a more reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol.[8][9] This catalytic cycle significantly accelerates the reaction and suppresses a common side reaction: the rearrangement of the O-acylisourea to a stable, unreactive N-acylurea.[7][9]
Caption: Mechanism of Steglich Esterification highlighting the role of DMAP.
Synthesis Efficiency
The Steglich esterification is highly efficient, often providing yields greater than 80%, even with sterically hindered substrates.[8] The mild, room-temperature conditions contribute to its broad applicability.[7]
| Carboxylic Acid | Alcohol | Coupling Agent | Catalyst | Yield (%) | Reference |
| Benzoic Acid | tert-Butanol | DCC | DMAP | >90 | [9] |
| Various | Hindered Alcohols | DCC/EDC | DMAP | >80 | [8] |
| 2,4-Dihydroxybenzoic Acid | Various | DCC | DMAP | High | [7] |
Experimental Protocol: Synthesis of tert-Butyl Benzoate
-
Preparation: In a round-bottom flask, dissolve benzoic acid (1.0 eq), tert-butanol (1.2 eq), and DMAP (0.1 eq) in dry dichloromethane (DCM) under an inert atmosphere.
-
Reaction: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 eq) in DCM dropwise.
-
Stirring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Workup: Filter off the DCU precipitate. Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Friedel-Crafts Acylation: A Gateway to Aromatic Ketones
A classic electrophilic aromatic substitution reaction, Friedel-Crafts acylation is a powerful method for attaching an acyl group to an aromatic ring, yielding aromatic ketones.[1][11]
Mechanism: Generation of the Acylium Ion
The reaction typically employs an acyl chloride or anhydride as the acylating agent and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][11] The Lewis acid activates the acylating agent to generate a highly electrophilic acylium ion (R-C=O⁺), which then attacks the electron-rich aromatic ring.[11] A key advantage over Friedel-Crafts alkylation is that the resulting ketone is a deactivating group, which prevents further acylation of the product.[11][12]
Caption: Mechanism of Friedel-Crafts Acylation.
Synthesis Efficiency
Yields for Friedel-Crafts acylation can be very high, often in the range of 70-100%, especially with activated aromatic rings.[13] However, the reaction is generally not suitable for deactivated aromatic systems.
| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Yield (%) | Reference |
| 3,3'-dimethylbiphenyl | Acetyl chloride | AlCl₃ | 1,2-dichloroethane | ~100 | [13] |
| Toluene | Acetyl chloride | AlCl₃ | Methylene chloride | High | [14] |
| Anisole | Phenylacetyl chloride | HY Zeolite | - | High | [15] |
Experimental Protocol: Acetylation of Toluene
-
Setup: Equip a dry, round-bottomed flask with a reflux condenser and a dropping funnel. Place anhydrous aluminum chloride (1.1 eq) and dry dichloromethane (DCM) in the flask under an inert atmosphere.
-
Reagent Addition: Cool the flask in an ice bath. Add a solution of acetyl chloride (1.0 eq) in DCM to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension.
-
Substrate Addition: After the initial addition, add toluene (1.0 eq) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to proceed at room temperature for 1-2 hours, or until completion as monitored by TLC.
-
Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer and remove the solvent. The resulting crude product can be purified by distillation or chromatography to yield 4'-methylacetophenone.
Weinreb Ketone Synthesis: Precision and Control
The Weinreb ketone synthesis, developed by Steven M. Weinreb and Steven Nahm in 1981, is a highly reliable method for preparing ketones from carboxylic acid derivatives.[16] Its major advantage is the prevention of over-addition of the organometallic reagent to form a tertiary alcohol, a common side reaction in traditional methods.[17][18]
Mechanism: The Stable Tetrahedral Intermediate
The key to this method is the use of an N-methoxy-N-methylamide, also known as a Weinreb-Nahm amide.[16] When an organolithium or Grignard reagent adds to the Weinreb amide, it forms a stable tetrahedral intermediate that is chelated by the methoxy group.[19] This chelated intermediate is stable at low temperatures and does not collapse to a ketone until aqueous workup.[19] This prevents a second equivalent of the organometallic reagent from adding.
Caption: Mechanism of Weinreb Ketone Synthesis.
Synthesis Efficiency
The Weinreb ketone synthesis is renowned for its high yields and broad substrate scope, tolerating a wide variety of functional groups.[16][17]
| Weinreb Amide Derived From | Organometallic Reagent | Yield (%) | Reference |
| N-Boc-amino acids | Grignard Reagents | High | [16] |
| Various Carboxylic Acids | Organolithium Reagents | High | [18] |
| Aziridinecarboxylic acid ester | Various Organometallics | Excellent | [20] |
Experimental Protocol: Synthesis of a Ketone from a Weinreb Amide
-
Preparation: Dissolve the Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.
-
Reaction: Cool the solution to -78°C using a dry ice/acetone bath. Add the organolithium or Grignard reagent (1.1 eq) dropwise.
-
Stirring: Stir the reaction mixture at -78°C for 1-2 hours.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude ketone by column chromatography.
Comparative Analysis and Method Selection
| Method | Key Advantages | Key Disadvantages | Typical Yields | Substrate Scope |
| Schotten-Baumann | High yields, simple procedure, inexpensive reagents.[4] | Requires a base, not suitable for base-sensitive substrates. | 80-95% | Primary/secondary amines, alcohols. |
| Steglich Esterification | Mild conditions, high yields, good for hindered and sensitive substrates.[8][9] | DCC is an allergen, DCU byproduct can be difficult to remove completely. | >80% | Wide range of carboxylic acids and alcohols. |
| Friedel-Crafts Acylation | High yields for aromatic ketones, deactivation prevents polyacylation.[11][12] | Requires a strong Lewis acid, not suitable for deactivated rings. | 70-100% | Activated and unactivated aromatic rings. |
| Weinreb Ketone Synthesis | Prevents over-addition, high yields, broad functional group tolerance.[16][17] | Requires preparation of the Weinreb amide, low temperatures. | High | Wide range of acyl compounds and organometallics. |
Choosing the Right Method:
-
For simple and robust amide or ester synthesis from amines and alcohols where base sensitivity is not a concern, the Schotten-Baumann reaction is an excellent choice due to its efficiency and cost-effectiveness.
-
When dealing with acid- or base-sensitive substrates , or when synthesizing esters from sterically hindered alcohols or carboxylic acids, Steglich esterification is the superior method.[8][9]
-
For the synthesis of aromatic ketones , Friedel-Crafts acylation is the most direct and efficient route, provided the aromatic ring is not strongly deactivated.
-
To achieve a highly selective ketone synthesis from a carboxylic acid derivative and an organometallic reagent, especially when over-addition is a concern, the Weinreb ketone synthesis is the most reliable and versatile option.
Conclusion
The choice of an acylation method is a critical decision in synthetic planning. By understanding the underlying mechanisms, efficiencies, and practical considerations of methods like the Schotten-Baumann reaction, Steglich esterification, Friedel-Crafts acylation, and Weinreb ketone synthesis, researchers can navigate the complexities of organic synthesis with greater confidence and success. This guide serves as a starting point for optimizing your acylation reactions and achieving your synthetic goals.
References
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A Researcher's Guide to the Spectral Signatures of 3-Aminobenzoic Acid and Its Derivatives
In the landscape of pharmaceutical development and organic synthesis, the precise identification and characterization of molecular structures are paramount. 3-Aminobenzoic acid, a key structural motif found in various biologically active compounds, and its derivatives are often subjects of intense study.[] Distinguishing between these closely related molecules requires a nuanced understanding of how subtle changes in functional groups manifest in their spectroscopic data. This guide provides an in-depth comparison of the spectral data for 3-aminobenzoic acid and three common derivatives: ethyl 3-aminobenzoate, 3-aminobenzamide, and N-acetyl-3-aminobenzoic acid. By examining their ¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectrometry data, we can illuminate the unique spectral fingerprint of each compound.
The Structural Landscape
Before delving into the spectra, it is crucial to visualize the structural modifications that differentiate these compounds. The parent molecule, 3-aminobenzoic acid, possesses both a carboxylic acid and an amino group. The derivatives showcase common synthetic modifications to these functional groups: esterification, amidation of the carboxylic acid, and acetylation of the amino group.
Caption: Structural relationships between 3-aminobenzoic acid and its derivatives.
Comparative Spectral Analysis
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a powerful first-pass technique for identifying the key functional groups present in a molecule. The most informative regions are the O-H/N-H stretching region (~3500-2500 cm⁻¹) and the carbonyl (C=O) stretching region (~1750-1650 cm⁻¹).[2][3][4][5]
| Compound | Key IR Absorptions (cm⁻¹) | Interpretation |
| 3-Aminobenzoic Acid | ~3400-3300 (N-H), ~3000-2500 (broad, O-H), ~1700-1680 (C=O) | The spectrum is characterized by a very broad O-H stretch from the carboxylic acid, which often overlaps the C-H stretches.[4][6] Two distinct peaks for the primary amine N-H stretch are also visible. The C=O stretch is typical for an aromatic carboxylic acid.[4][6] |
| Ethyl 3-aminobenzoate | ~3400-3300 (N-H), ~1720 (C=O), ~1250 (C-O) | The disappearance of the broad O-H stretch is the most significant change, confirming esterification. The C=O stretch shifts to a higher wavenumber, characteristic of an ester. A strong C-O single bond stretch also appears. |
| 3-Aminobenzamide | ~3400-3200 (N-H, multiple peaks), ~1660 (C=O) | The broad O-H peak is absent. The N-H region is complex due to both the aromatic amine and the primary amide N-H stretches. The C=O stretch (Amide I band) is at a lower frequency compared to the acid and ester, which is a hallmark of amides.[3] |
| N-acetyl-3-aminobenzoic acid | ~3300 (N-H), ~3000-2500 (broad, O-H), ~1700 (C=O, acid), ~1680 (C=O, amide) | This spectrum shows features of both a carboxylic acid (broad O-H) and a secondary amide. A single N-H stretch is observed (as opposed to two for the primary amine), and there are two distinct carbonyl peaks for the acid and the amide. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
¹H NMR Spectroscopy
¹H NMR provides detailed information about the chemical environment of protons. The aromatic region (δ 7.0-8.0 ppm) is particularly insightful for these compounds.
| Compound | Key ¹H NMR Signals (ppm) | Interpretation |
| 3-Aminobenzoic Acid | ~6.7-7.3 (aromatic protons), ~5.3 (br s, NH₂), ~12.5 (br s, COOH) | The aromatic protons show a characteristic splitting pattern for a 1,3-disubstituted benzene ring. The amine and carboxylic acid protons are broad and may exchange with deuterium in solvents like D₂O.[7] |
| Ethyl 3-aminobenzoate | ~6.8-7.5 (aromatic protons), ~4.3 (q, CH₂), ~1.3 (t, CH₃) | The key diagnostic signals are the quartet and triplet of the ethyl group, confirming the presence of the ester. The broad COOH proton signal is absent. |
| 3-Aminobenzamide | ~6.7-7.4 (aromatic protons), ~7.5 & ~7.9 (br s, CONH₂) | The amide protons (CONH₂) often appear as two separate broad singlets due to restricted rotation around the C-N bond. The COOH proton is absent. |
| N-acetyl-3-aminobenzoic acid | ~7.5-8.2 (aromatic protons), ~10.0 (br s, NH), ~2.1 (s, CH₃) | The aromatic protons are shifted downfield due to the electron-withdrawing effect of the acetyl group. A single, sharp singlet for the acetyl methyl group appears around δ 2.1 ppm. A broad singlet for the amide N-H proton is also observed. |
¹³C NMR Spectroscopy
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton.
| Compound | Key ¹³C NMR Signals (ppm) | Interpretation |
| 3-Aminobenzoic Acid | ~168 (C=O), ~149 (C-NH₂), ~115-132 (aromatic C) | The carbonyl carbon of the carboxylic acid is highly deshielded. The carbon attached to the amino group is also significantly shifted.[7] |
| Ethyl 3-aminobenzoate | ~166 (C=O), ~60 (OCH₂), ~14 (CH₃) | The ester carbonyl carbon is slightly upfield compared to the carboxylic acid. The signals for the ethyl group carbons are characteristic. |
| 3-Aminobenzamide | ~169 (C=O) | The amide carbonyl is at a similar chemical shift to the carboxylic acid. The overall aromatic pattern will be slightly different from the parent acid. |
| N-acetyl-3-aminobenzoic acid | ~170 (C=O, acid), ~168 (C=O, amide), ~24 (CH₃) | Two distinct carbonyl signals can often be resolved for the acid and amide groups. The methyl carbon of the acetyl group gives a signal in the aliphatic region. |
UV-Visible (UV-Vis) Spectroscopy: Electronic Transitions
UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. The position of the maximum absorbance (λ_max) is sensitive to the electronic nature of the substituents on the aromatic ring.
| Compound | Approximate λ_max (nm) | Interpretation |
| 3-Aminobenzoic Acid | ~194, ~226, ~272[8][9] | These absorptions correspond to π→π* transitions within the benzene ring and n→π* transitions involving the non-bonding electrons on the oxygen and nitrogen atoms. |
| Ethyl 3-aminobenzoate | ~222, ~323[10] | Esterification can cause a slight shift in the absorption maxima compared to the parent acid. |
| 3-Aminobenzamide | ~218, ~314[11] | Similar to the ester, the amide derivative shows characteristic absorption bands. |
| N-acetyl-3-aminobenzoic acid | Varies | Acetylation of the amino group reduces its electron-donating ability, which typically leads to a hypsochromic (blue) shift of the longer wavelength absorption band compared to 3-aminobenzoic acid. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.
| Compound | Molecular Ion (M+) | Key Fragment Ions (m/z) |
| 3-Aminobenzoic Acid | 137[12] | 120 ([M-OH]⁺), 92 ([M-COOH]⁺) |
| Ethyl 3-aminobenzoate | 165[13] | 120 ([M-OC₂H₅]⁺), 92 |
| 3-Aminobenzamide | 136[14] | 120 ([M-NH₂]⁺), 92 |
| N-acetyl-3-aminobenzoic acid | 179[15] | 137 ([M-CH₂CO]⁺), 120, 92 |
The fragmentation of these molecules is often initiated by the loss of groups attached to the carbonyl or the aromatic ring.[16][17] For example, the loss of 45 amu (COOH) from 3-aminobenzoic acid or 45 amu (OC₂H₅) from its ethyl ester leads to a common fragment ion at m/z 120.
Experimental Protocols
Acquiring high-quality spectral data is contingent on proper sample preparation and instrument parameter selection.
Workflow for Spectroscopic Analysis
Caption: General workflow for comparative spectroscopic analysis.
1. NMR Sample Preparation (General Protocol):
-
Weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Cap the tube and invert several times to ensure a homogenous solution.
-
Place the tube in the NMR spectrometer.
2. FTIR Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the mixture to a pellet press.
-
Apply pressure to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer.
Conclusion
The differentiation of 3-aminobenzoic acid from its ester, amide, and N-acetylated derivatives is readily achievable through a multi-technique spectroscopic approach. Each derivative presents a unique combination of spectral features:
-
Ethyl 3-aminobenzoate is identified by the loss of the acidic proton signal and the appearance of characteristic ethyl group signals in the ¹H NMR spectrum.
-
3-Aminobenzamide is distinguished by the replacement of the broad carboxylic acid IR stretch with amide N-H stretches and a lower frequency amide carbonyl absorption.
-
N-acetyl-3-aminobenzoic acid shows a combination of carboxylic acid and secondary amide features, most notably the appearance of a methyl singlet in the ¹H NMR and a single N-H IR stretch.
By systematically analyzing the data from IR, NMR, UV-Vis, and Mass Spectrometry, researchers can confidently confirm the identity and purity of their target molecules, a critical step in any drug development or chemical synthesis endeavor.
References
- SIELC Technologies. (n.d.). UV-Vis Spectrum of 3-Aminobenzoic Acid.
-
PubChem. (n.d.). 3-Aminobenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3-Aminobenzamide. National Center for Biotechnology Information. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.). Supporting information.
- SIELC Technologies. (2024, July 10). 3-Aminobenzoic Acid.
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Benchmarking the performance of novel aminobenzoic acid analogs
These assays help to build a more complete profile of the novel analogs, ensuring that they not only are potent and selective but also possess the drug-like properties necessary for further development. [22]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-[(3,3-Dimethylbutanoyl)amino]benzoic Acid
Understanding the Compound: A Hazard Analysis Based on Structural Analogs
To establish a safe disposal protocol, we must first infer the potential hazards of 3-[(3,3-Dimethylbutanoyl)amino]benzoic acid. This is achieved by examining the known properties of its core structures: aminobenzoic acid and the 3,3-dimethylbutanoyl (pivaloyl) group.
-
Aminobenzoic Acid Core: Safety data for 3-aminobenzoic acid and 4-aminobenzoic acid consistently indicate that these compounds are irritants.[1][2][3] They are classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1][2][3]
-
Substituent Groups: The N-acyl and other alkyl substituents on related benzoic acid molecules do not fundamentally alter this irritant nature, as seen in the SDS for 3-dimethylaminobenzoic acid and 4-(Boc-aminomethyl)benzoic acid.[4][5]
-
Environmental Considerations: Some related structures, like 4-aminobenzoic acid, are noted as being harmful to aquatic life with long-lasting effects (H412). This suggests that direct release to the environment must be avoided.
Based on this analysis, it is prudent to handle this compound as a hazardous substance with, at minimum, the following potential characteristics:
| Hazard Classification | GHS Hazard Statement | Precautionary Handling |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Wear protective gloves and clothing.[2][3][4] In case of contact, wash skin with plenty of soap and water.[3][4] |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | Wear eye protection.[3][4] If in eyes, rinse cautiously with water for several minutes.[2][3][4] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Avoid breathing dust.[2][3][4] Use only in a well-ventilated area or under a fume hood.[3][4] |
| Chronic Aquatic Toxicity | H412: Harmful to aquatic life with long lasting effects | Avoid release to the environment. |
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must be approached with the assumption that it is a hazardous waste. The following workflow ensures compliance with general laboratory safety and environmental regulations.
Caption: Disposal workflow for this compound.
Experimental Protocol for Disposal
Objective: To safely collect, store, and dispose of solid this compound waste and contaminated materials.
Materials:
-
Waste this compound (solid)
-
Contaminated labware (e.g., weighing paper, gloves, spatulas)
-
Appropriate solid chemical waste container (e.g., wide-mouth HDPE or glass jar with a screw-top lid)
-
Hazardous waste label
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
Procedure:
Part 1: Preparation and Assessment
-
Don Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.
-
Hazardous Waste Determination:
-
Since this compound is not a specifically listed hazardous waste by the EPA, a "characteristic" hazardous waste determination must be made.[6][7]
-
Based on the analysis of its structural analogs, the compound should be treated as an irritant and potentially toxic. Therefore, for disposal purposes, it is classified as hazardous waste.[8]
-
This determination is based on "generator knowledge" of the chemical's structural components and their known hazards.[9]
-
Part 2: Containment and Labeling
-
Select Appropriate Waste Container:
-
Choose a container that is compatible with solid organic acid and amide waste. A wide-mouth, high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap is recommended.[10]
-
Ensure the container is clean, dry, and in good condition, with no cracks or leaks.[11]
-
The original product container, if empty, is often a suitable choice for accumulating the same waste.[10]
-
-
Properly Label the Waste Container:
-
Affix a "Hazardous Waste" label to the container before adding any waste.[11]
-
On the label, clearly write the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[11]
-
List all components if it is a mixture. For contaminated materials, indicate the contaminant (e.g., "Gloves contaminated with this compound").
-
Include the date the waste was first added to the container.
-
Part 3: Segregation and Disposal
-
Segregate from Incompatible Wastes:
-
Transfer to Designated Storage Area:
-
Carefully place the solid waste and any contaminated disposable materials (e.g., weighing paper, gloves) directly into the labeled hazardous waste container.
-
Keep the container securely closed at all times, except when adding waste.[10]
-
-
Arrange for Professional Disposal:
-
Once the container is full (do not overfill, leave at least 10% headspace) or when the waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[10]
-
Follow all institutional procedures for waste pickup requests. Disposal must be conducted through an approved waste disposal plant.[3][4][5]
-
Disposal of Empty Containers:
-
An empty container that held this compound must be managed as hazardous waste unless properly decontaminated.[11]
-
To decontaminate, triple-rinse the container with a suitable solvent (e.g., ethanol or acetone) that can dissolve the compound.[11]
-
The rinsate must be collected and disposed of as liquid hazardous waste.[11] After triple-rinsing and air drying, the container can typically be disposed of as regular trash, with the label defaced.[8]
Final Word: A Culture of Safety
The responsible disposal of chemical waste is a cornerstone of scientific integrity and professional responsibility. By adhering to these procedures for this compound, you contribute to a safer laboratory environment and demonstrate a commitment to environmental stewardship that extends beyond the bench. Always consult your institution's specific waste management guidelines, as local regulations may vary.
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Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminobenzoic acid. Retrieved from [Link]
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MLI Environmental. (2025). 5 Steps to a Hazardous Waste Determination. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-tert.-Butylbenzoic acid, 99%. Retrieved from [Link]
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University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
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Oregon Department of Environmental Quality. (2024). Basic Hazardous Waste Management. Retrieved from [Link]
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Lehigh University. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of 3-[(3,3-Dimethylbutanoyl)amino]benzoic acid: Personal Protective Equipment, Operational Protocols, and Disposal
As the landscape of pharmaceutical research and development continues to evolve, the synthesis and handling of novel chemical entities are fundamental to discovery. 3-[(3,3-Dimethylbutanoyl)amino]benzoic acid, a compound of interest in various research applications, requires careful and informed handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a detailed protocol for the appropriate use of personal protective equipment (PPE), safe operational procedures, and proper disposal methods when working with this compound.
Hazard Assessment: An Evidence-Based Approach
Given the absence of a dedicated SDS, the potential hazards of this compound must be inferred from analogous compounds such as 3-aminobenzoic acid. Safety data for 3-aminobenzoic acid indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2][3]. Therefore, it is prudent to assume that this compound may present similar hazards.
Anticipated Potential Hazards:
-
Skin Irritation: Direct contact may lead to redness, itching, or inflammation.
-
Eye Irritation: Contact with the eyes can cause serious irritation and potential damage[1][4][5].
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system, leading to coughing or shortness of breath[1][3].
These potential hazards dictate the necessity of a multi-faceted PPE strategy to prevent exposure through dermal, ocular, and respiratory routes.
Personal Protective Equipment (PPE): A Comprehensive Strategy
The selection and use of appropriate PPE is the most critical line of defense when engineering controls cannot eliminate all risks[6][7]. The following table outlines the recommended PPE for handling this compound.
| Body Part | Required PPE | Rationale and Specifications |
| Hands | Nitrile or Neoprene Gloves | Provides a barrier against skin contact. These materials are generally resistant to a wide range of organic chemicals. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid self-contamination.[8] |
| Eyes | Chemical Safety Goggles | Offers protection from splashes and airborne particles. Goggles should provide a complete seal around the eyes.[8][9] |
| Face | Face Shield (in addition to goggles) | Recommended when there is a significant risk of splashing, such as when handling larger quantities or preparing solutions.[8][9] |
| Body | Laboratory Coat | Protects skin and personal clothing from contamination. Should be fully buttoned.[10] |
| Respiratory | N95 Respirator or higher | Necessary when handling the solid compound outside of a chemical fume hood or when there is a potential for aerosol generation. A full-face respirator may be required for high-exposure scenarios.[9] |
| Feet | Closed-toe Shoes | Protects feet from spills and falling objects. Perforated shoes or sandals are not appropriate in a laboratory setting.[11] |
Operational Protocols: Ensuring a Safe Workflow
Adherence to standardized operational procedures is paramount for minimizing the risk of exposure. The following workflow diagrams illustrate the correct sequence for donning and doffing PPE, a critical aspect of laboratory safety.
PPE Donning and Doffing Procedures
Caption: PPE Donning Sequence.
Caption: PPE Doffing Sequence.
General Handling Practices
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or vapors.[1][6]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.[10][11]
-
Avoid Contamination: Do not wear gloves outside of the immediate work area to prevent the contamination of common surfaces such as doorknobs and keyboards.[7]
-
Labeling: Ensure all containers of this compound are clearly and accurately labeled with the chemical name and any known hazards.[10][12]
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[4][11]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][11]
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4][5]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][13]
-
Small Spills (Solid): Carefully sweep up the spilled solid, avoiding dust generation, and place it in a labeled container for proper disposal. Clean the spill area with a suitable solvent and then with soap and water.
-
Large Spills: Evacuate the area and contact the appropriate emergency response team.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Collection
All waste materials contaminated with this compound, including disposable PPE, weighing papers, and contaminated labware, should be collected in a designated, labeled, and sealed hazardous waste container.
Disposal Pathway
The collected waste should be disposed of through an approved hazardous waste management service. The exact disposal method will depend on local regulations and the specific policies of the waste management provider. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for guidance on the proper disposal procedures. Neutralization of the carboxylic acid group with a suitable base like sodium bicarbonate may be a preliminary step before disposal, but this should only be done following a validated and approved protocol.[14]
Caption: Chemical Waste Disposal Workflow.
By adhering to these comprehensive guidelines, researchers can confidently handle this compound while prioritizing their safety and minimizing environmental impact. A proactive and informed approach to chemical safety is the cornerstone of responsible scientific practice.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
